molecular formula CBr3Cl B121526 Tribromochloromethane CAS No. 594-15-0

Tribromochloromethane

Cat. No.: B121526
CAS No.: 594-15-0
M. Wt: 287.17 g/mol
InChI Key: GKXZMEXQUWZGJK-UHFFFAOYSA-N
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Description

Tribromochloromethane is a halogenated methane derivative of significant interest in synthetic chemistry due to its unique reactivity as a polyhalomethane. This compound serves as a versatile reagent and a valuable starting material in various synthetic pathways. It is notably utilized in the preparation of other functionalized molecules; for instance, it reacts with concentrated sulfuric acid to yield carbonyl bromide chloride (COBrCl), a reactive carbonyl halide intermediate . The established synthesis routes for Tribromochloromethane, such as the reflux reaction of carbon tetrachloride with aluminum tribromide, further underscore its utility in methodological development and catalytic studies . Its well-defined physical properties, including melting and boiling points, make it a predictable candidate for reaction optimization and physical-organic chemistry studies . As a specialized chemical building block, Tribromochloromethane provides researchers in organic synthesis and materials science with a critical tool for exploring nucleophilic substitution mechanisms and developing novel synthetic transformations. This product is strictly for professional laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tribromo(chloro)methane
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InChI

InChI=1S/CBr3Cl/c2-1(3,4)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GKXZMEXQUWZGJK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CBr3Cl
Source PubChem
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DSSTOX Substance ID

DTXSID0024347
Record name Tribromochloromethane
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Molecular Weight

287.17 g/mol
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CAS No.

594-15-0
Record name Tribromochloromethane
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Record name Tribromochloromethane
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Record name Tribromochloromethane
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Record name Tribromochloromethane
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Record name TRIBROMOCHLOROMETHANE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physical and chemical properties of Tribromochloromethane?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Tribromochloromethane

Authored by: Gemini, Senior Application Scientist

Abstract

Tribromochloromethane (CBr₃Cl) is a tetrahalomethane compound of significant interest in synthetic and mechanistic chemistry. This technical guide provides a comprehensive overview of its core physical and chemical properties, intended for researchers, scientists, and professionals in drug development. The document synthesizes data from established chemical databases and scientific literature to offer a detailed profile of the compound, including its structure, reactivity, and key safety considerations. Quantitative data is presented in tabular format for clarity, and conceptual diagrams are provided to illustrate molecular structure and reaction pathways.

Introduction and Molecular Identity

Tribromochloromethane, also known by its IUPAC name tribromo(chloro)methane, is a halogenated organic compound.[1] It belongs to the family of tetrahalomethanes, where a central carbon atom is bonded to three bromine atoms and one chlorine atom.[2] This substitution pattern imparts unique chemical and physical characteristics, making it a subject of study in areas such as radical chemistry and as an intermediate in organic synthesis.[1][3] Its molecular formula is CBr₃Cl.[2]

Chemical Identifiers

Accurate identification is critical in research and development. The primary identifiers for Tribromochloromethane are:

  • CAS Number: 594-15-0[2][4]

  • IUPAC Name: Tribromo(chloro)methane[1][2]

  • Synonyms: Chlorotribromomethane, Bromoform-chlorine[2][5]

  • Molecular Formula: CBr₃Cl[1][6]

  • InChI Key: GKXZMEXQUWZGJK-UHFFFAOYSA-N[1][4]

Molecular Structure

The structure of Tribromochloromethane consists of a central carbon atom tetrahedrally bonded to three bromine atoms and one chlorine atom.

C C Br1 Br C->Br1 Br2 Br C->Br2 Br3 Br C->Br3 Cl Cl C->Cl

Caption: Molecular structure of Tribromochloromethane (CBr₃Cl).

Physical Properties

The physical state and properties of a compound are foundational to its application in experimental settings. Tribromochloromethane is typically a solid at standard temperature and pressure.[2] Its key physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 287.17 g/mol [2][5]
Appearance Solid[2]
Colorless to pale yellow solid[3]
Density ~3.0 g/cm³[2][3]
Melting Point 54 - 55 °C[1][2][3][7]
Boiling Point 156.1 - 160 °C[2][3][7]
Solubility Insoluble in water; soluble in organic solvents[3][8][9]
LogP (Octanol/Water) 3.021[9]

Note on Boiling Point: There is a notable discrepancy in reported boiling points. While several sources indicate a range of 156-160 °C, data from the NIST Chemistry WebBook suggests a lower value of 104.3 °C (377.45 K).[2][3][4][7] Researchers should consider this variance and consult the primary literature relevant to their specific experimental conditions.

Chemical Properties and Reactivity

The reactivity of Tribromochloromethane is governed by the nature of its carbon-halogen bonds. The high degree of halogenation results in a significant partial positive charge on the central carbon atom, making it susceptible to nucleophilic attack.[9]

Stability and Decomposition

Tribromochloromethane is chemically stable under standard ambient conditions. However, like many haloalkanes, it can decompose at high temperatures, potentially emitting toxic fumes.[10]

Key Reactions

Reaction with Strong Acids: Tribromochloromethane reacts with concentrated sulfuric acid in a decomposition reaction to produce carbonyl bromide chloride (COBrCl) and hydrogen bromide (HBr).[2]

CBr₃Cl + H₂SO₄ → COBrCl + 2HBr + SO₃[2]

reactant1 CBr₃Cl product1 COBrCl reactant1->product1 Reacts with reactant2 H₂SO₄ (conc.) reactant2->product1 product2 2HBr + SO₃ product1->product2 + Byproducts

Caption: Reaction of Tribromochloromethane with sulfuric acid.

Radical Reactions: The carbon-bromine bonds are weaker than the carbon-chlorine bond and can be cleaved to form radicals. This property allows Tribromochloromethane to be used in radical addition reactions across olefins, a process that can be catalyzed by transition metals like rhodium.[3]

Synthesis Pathways

Understanding the synthesis of a compound provides context for potential impurities and handling considerations. Common laboratory-scale methods include:

  • Halogen Exchange: A prevalent method involves the reaction of carbon tetrachloride (CCl₄) with aluminum tribromide (AlBr₃) via a reflux reaction, where bromine atoms are exchanged for chlorine atoms.[2]

  • Reaction of Bromoform: Tribromochloromethane can be synthesized by reacting bromoform (CHBr₃) with a chlorinating agent like sodium hypochlorite (NaOCl).[3]

  • Direct Halogenation: The compound can also be produced through the direct halogenation of methane derivatives using both bromine and chlorine, often initiated by UV light or heat.[1][9]

Spectroscopic Characterization

For definitive identification and structural elucidation, spectroscopic methods are indispensable.

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR spectral data is available for Tribromochloromethane.[5][11]

  • Mass Spectrometry (MS): GC-MS data exists, providing information on its fragmentation patterns and molecular weight.[5][12]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available, which help in identifying the characteristic vibrational frequencies of the C-Br and C-Cl bonds.[5]

Applications in Scientific Research

While its industrial applications are limited, Tribromochloromethane serves specific roles in a research context:

  • Synthetic Intermediate: It is used as an intermediate in the synthesis of other organic compounds.[1]

  • Mechanistic Studies: Its unique structure makes it a useful substrate for studying halogen-related reaction mechanisms.[1]

  • Reference Standard: It can be employed as a reference compound in analytical techniques such as gas chromatography (GC).[1][13]

  • Historical Uses: In the past, it was investigated as a potential fire retardant and used as a solvent, but these applications have been largely discontinued due to environmental and safety concerns.[1]

Safety and Handling

Appropriate handling is paramount when working with halogenated compounds. While a specific, comprehensive safety data sheet (SDS) for Tribromochloromethane is not universally cited, data from related haloalkanes provides essential guidance.[14][15]

  • General Hazards: Halogenated alkanes may be toxic and can cause skin and eye irritation.[1] Inhalation of vapors should be avoided.

  • Recommended Precautions:

    • Work in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid contact with skin and eyes.

    • Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[14]

Conclusion

Tribromochloromethane is a well-defined chemical compound with distinct physical and chemical properties stemming from its tetrahalogenated structure. While its practical applications are primarily confined to the research laboratory, a thorough understanding of its characteristics, reactivity, and safe handling procedures is essential for any scientist or researcher utilizing this compound. The data presented in this guide serves as a foundational reference for its use in synthetic chemistry and mechanistic investigations.

References

  • Wikipedia. Tribromochloromethane. [Link]

  • NIST Chemistry WebBook. Tribromochloromethane. [Link]

  • NIST Chemistry WebBook. Tribromochloromethane. [Link]

  • PubChem, National Institutes of Health. Tribromochloromethane | CBr3Cl | CID 68984. [Link]

  • ResearchGate. Tribromochloromethane (CBr3Cl) | Request PDF. [Link]

  • Cheméo. Chemical Properties of Tribromochloromethane (CAS 594-15-0). [Link]

  • CAS Common Chemistry. Tribromochloromethane. [Link]

  • Wikipedia. Bromotrichloromethane. [Link]

  • SpectraBase. Tribromochloromethane - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST Chemistry WebBook. Tribromochloromethane - Gas Chromatography. [Link]

  • PubChem, National Institutes of Health. Bromochloromethane | CH2BrCl | CID 6333. [Link]

Sources

Tribromochloromethane molecular weight and formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tribromochloromethane: Properties, Synthesis, and Applications for Scientific Professionals

Introduction

Tribromochloromethane (CBr₃Cl) is a tetrahalomethane, a class of organic compounds that are derivatives of methane.[1] Its structure, featuring a central carbon atom bonded to three bromine atoms and one chlorine atom, imparts unique chemical properties that make it a subject of interest in specialized areas of chemical research.[2] While not a household name, for researchers and professionals in fields such as organic synthesis and analytical chemistry, tribromochloromethane serves as a valuable, albeit niche, chemical intermediate and reference compound.[2] This guide provides a comprehensive technical overview of its core characteristics, synthesis methodologies, analytical profile, and safety protocols, tailored for a scientific audience engaged in research and development.

Chemical Identity and Core Formula

The fundamental identity of a chemical compound is established by its formula, weight, and standardized identifiers. These data points are critical for stoichiometric calculations, analytical characterization, and regulatory compliance.

The molecular formula of tribromochloromethane is CBr₃Cl .[3][4] This indicates that each molecule is composed of one carbon atom, three bromine atoms, and one chlorine atom. The molecular weight is a direct consequence of this composition.

Table 1: Core Chemical Identifiers for Tribromochloromethane

Identifier Value Reference
Molecular Formula CBr₃Cl [2][3][5][6]
Molecular Weight 287.17 g/mol [2][3][6]
IUPAC Name tribromo(chloro)methane [1][2][3]
CAS Number 594-15-0 [2][3][4][7]
InChI InChI=1S/CBr3Cl/c2-1(3,4)5 [2][3][4]
SMILES C(Cl)(Br)(Br)Br [1][2]

| Synonyms | Chlorotribromomethane, Bromoform-chlorine |[1][2][3][5] |

Physicochemical Properties

The physical and chemical properties of tribromochloromethane dictate its behavior in various experimental conditions, influencing choices regarding solvents, reaction temperatures, and storage. It is a solid at standard temperature and pressure.[1][8]

Table 2: Key Physicochemical Properties of Tribromochloromethane

Property Value Reference
Appearance Colorless to pale yellow solid [1][8]
Density ~3.0 g/cm³ [1][8]
Melting Point 54-55 °C (129-131 °F; 327-328 K) [1][8]
Boiling Point 156.1 - 160 °C (313.0 - 320 °F; 429.2 - 433 K) [1][8]

| Solubility | Soluble in organic solvents; insoluble in water. |[1][8] |

The high density is characteristic of polybrominated compounds. Its insolubility in water and solubility in organic solvents are predictable from its non-polar molecular structure.[8]

Synthesis and Manufacturing

The synthesis of tribromochloromethane can be approached through several halogenation pathways. The choice of method often depends on the available starting materials, desired scale, and purity requirements. Key synthetic strategies involve the controlled replacement of atoms on a methane backbone with bromine and chlorine.[9]

Common Synthesis Routes
  • Halogen Exchange from Carbon Tetrabromide: A common laboratory method involves the reaction of carbon tetrabromide (CBr₄) with a chlorine source. For instance, reacting CBr₄ with chlorocyclohexane in the presence of ferric bromide as a catalyst yields tribromochloromethane.[1]

  • Halogenation of Bromoform: Tribromochloromethane can be prepared by reacting bromoform (CHBr₃) with a chlorinating agent like sodium hypochlorite (NaOCl).[8] This method is suitable for lab-scale synthesis.

  • From Carbon Tetrachloride: A reflux reaction between carbon tetrachloride (CCl₄) and aluminum tribromide (AlBr₃) can also produce the target compound through halogen exchange.[1]

Caption: Key laboratory synthesis routes for tribromochloromethane.

Experimental Protocol: Synthesis from Bromoform

This protocol is adapted from the procedure described by Burton for the synthesis of tribromochloromethane from bromoform.[8] This method's trustworthiness lies in its use of common lab reagents and straightforward purification steps.

Objective: To synthesize tribromochloromethane (CBr₃Cl) via the chlorination of bromoform (CHBr₃).

Materials:

  • Bromoform (CHBr₃)

  • Sodium hypochlorite (NaOCl) solution

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Spinning band distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, combine bromoform with a solution of sodium hypochlorite.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for approximately 3 days. The causality here is that the heterogeneous mixture requires sufficient agitation to maximize the interfacial area, allowing the hypochlorite to effectively react with the bromoform.

  • Initial Product Isolation: After the reaction period, a solid product will have formed. Isolate this crude solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with distilled water on the filter to remove any unreacted sodium hypochlorite and other water-soluble byproducts.

  • Purification: The crude product will be a mixture containing the desired CBr₃Cl, along with potential traces of unreacted CHBr₃, and byproducts like CBr₄ and CHBr₂Cl.[8] The final purification to isolate pure tribromochloromethane is achieved via spinning band distillation, which is effective for separating compounds with close boiling points.

Applications in Research and Drug Development

While not a direct therapeutic agent, tribromochloromethane's utility is primarily as a chemical intermediate or a specialized reagent in research settings.[2]

  • Organic Synthesis: It serves as a building block, providing a CBr₃ moiety in the synthesis of more complex organic molecules.[2] In drug development, the creation of novel molecular scaffolds is paramount, and intermediates like tribromochloromethane can be crucial in the early stages of synthesizing new active pharmaceutical ingredients (APIs).[]

  • Analytical Chemistry: The compound is used as a reference standard in analytical techniques such as gas chromatography (GC) and mass spectrometry (MS).[2] Its well-defined mass and retention time allow for the calibration of instruments and the identification of other halogenated compounds in a sample.[11]

  • Historical Uses: In the past, it was investigated as a fire retardant and used as a solvent. However, due to toxicity and environmental concerns, these applications have been largely discontinued in favor of safer alternatives.[2]

Spectroscopic and Analytical Profile

Characterization of tribromochloromethane is essential for confirming its identity and purity after synthesis. Standard analytical techniques provide a unique fingerprint for the molecule.

Table 3: Spectroscopic Data for Tribromochloromethane

Technique Key Data Points Reference
¹³C NMR A single resonance, with the chemical shift reported in various databases. [3][12]
GC-MS A distinct retention time on non-polar columns and a characteristic mass spectrum. [3][13]

| IR Spectroscopy | Shows characteristic C-Br and C-Cl stretching frequencies. |[3] |

The presence of a single peak in the ¹³C NMR spectrum is consistent with the molecule's structure, which has only one carbon environment. Mass spectrometry will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Safety, Handling, and Disposal

As with all halogenated alkanes, proper handling of tribromochloromethane is critical to ensure laboratory safety and minimize environmental impact.[2][8]

Key Hazards:
  • Toxicity: Halogenated alkanes can be toxic.[2] It is harmful if swallowed and may cause skin and serious eye irritation.[14][15]

  • Environmental Impact: It is denser than water and persistent, posing a potential risk to aquatic environments if spilled.[2]

Safe Handling Protocol:

All work with tribromochloromethane should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of vapors.[15][16]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.[15][17]

    • Hand Protection: Wear impervious gloves (e.g., nitrile).[14][17]

    • Skin and Body Protection: A lab coat or long-sleeved clothing is required.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15][16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste and not disposed of down the drain.[16]

Caption: A self-validating workflow for the safe handling of tribromochloromethane.

Conclusion

Tribromochloromethane is a specialized halogenated methane with a well-defined molecular formula (CBr₃Cl) and molecular weight (287.17 g/mol ). While its direct applications are limited, its role as a synthetic intermediate and an analytical reference standard makes it a compound of importance for chemical researchers and drug development professionals. A thorough understanding of its synthesis, physicochemical properties, and stringent safety protocols is essential for its effective and safe utilization in a scientific setting.

References

  • Title: Tribromochloromethane | CBr3Cl | CID 68984 Source: PubChem - National Institutes of Health URL: [Link]

  • Title: Chemical Properties of Tribromochloromethane (CAS 594-15-0) Source: Cheméo URL: [Link]

  • Title: TRIBROMOCHLOROMETHANE Source: GSRS - National Institutes of Health URL: [Link]

  • Title: Tribromochloromethane Source: Wikipedia URL: [Link]

  • Title: Tribromochloromethane Source: NIST Chemistry WebBook URL: [Link]

  • Title: Tribromochloromethane (CBr3Cl) Source: ResearchGate URL: [Link]

  • Title: Bromotrichloromethane Source: Wikipedia URL: [Link]

  • Title: Tribromochloromethane - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

  • Title: Gas Chromatography data for Tribromochloromethane Source: NIST Chemistry WebBook URL: [Link]

  • Title: Analytical Chemistry and Pharmaceutical Development Source: RTI International URL: [Link]

Sources

Synthesis pathways for Tribromochloromethane.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Tribromochloromethane

Introduction

Tribromochloromethane (CBr₃Cl) is a tetrahalomethane, an organic compound where the four hydrogen atoms of methane are fully substituted by halogen atoms—in this case, three bromine atoms and one chlorine atom.[1] It is a solid at standard conditions with a melting point of approximately 54-55°C and a boiling point around 156-160°C.[1][2] Due to the presence of multiple halogen atoms, CBr₃Cl exhibits unique chemical reactivity and has been explored as a reagent in organic synthesis, particularly in radical reactions. This guide provides a detailed overview of the primary synthesis pathways for tribromochloromethane, intended for researchers and professionals in chemistry and drug development. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer a comparative analysis to inform procedural selection.

Core Synthesis Pathways

The synthesis of tribromochloromethane can be broadly approached through two primary strategies: halogen exchange reactions starting from a chlorinated precursor and oxidative halogenation of a brominated precursor.

Halogen Exchange: The Finkelstein Reaction Variant

The most established method for synthesizing tribromochloromethane involves the substitution of chlorine atoms in carbon tetrachloride (CCl₄) with bromine atoms. This is a variation of the Finkelstein reaction, which traditionally involves halide exchange.[3] In this context, a powerful Lewis acid, such as aluminum tribromide (AlBr₃), is employed to facilitate the exchange.

Mechanism and Rationale: The Lewis acid catalyst, AlBr₃, is crucial for this transformation. It coordinates with a chlorine atom on the CCl₄ substrate, polarizing the C-Cl bond and making the carbon atom more susceptible to nucleophilic attack. The bromide ions, supplied by the AlBr₃, act as nucleophiles, displacing the chloride ions. The reaction proceeds stepwise, and by controlling the stoichiometry and reaction conditions, the exchange can be directed towards the desired product, CBr₃Cl. The formation of a stable aluminum-chloride species (e.g., AlCl₃) drives the reaction forward. A similar principle is used to synthesize bromotrichloromethane (CBrCl₃) from CCl₄ and AlBr₃, often with shorter reaction times or different stoichiometry.[4][5]

Oxidative Halogenation of Bromoform

An alternative strategy begins with bromoform (CHBr₃) and introduces the chlorine atom through an oxidative process. This method avoids the use of highly reactive Lewis acids but requires different reaction conditions.

Mechanism and Rationale: This synthesis involves the reaction of bromoform with an oxidizing agent that also serves as a chlorine source, such as sodium hypochlorite (NaOCl).[2] The reaction likely proceeds via the formation of a tribromocarbanion (⁻CBr₃) intermediate generated by the deprotonation of bromoform by the hydroxide present in the NaOCl solution. The hypochlorite then acts to chlorinate this intermediate. This method is notable for being performed in an aqueous medium at room temperature, offering a potentially safer and more environmentally benign alternative to the halogen exchange route. However, it often requires long reaction times to achieve good conversion.[2]

Experimental Protocols

The following protocols are detailed representations of the primary synthesis methods. Researchers should always conduct their own risk assessments before proceeding.

Protocol 1: Synthesis via Halogen Exchange from Carbon Tetrachloride

This protocol is based on the established reaction between CCl₄ and AlBr₃.[1]

Materials and Equipment:

  • Carbon tetrachloride (CCl₄), dry

  • Anhydrous aluminum tribromide (AlBr₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Standard distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine dry carbon tetrachloride (CCl₄) and anhydrous aluminum tribromide (AlBr₃). Note: AlBr₃ is highly hygroscopic and reacts violently with water; handle under anhydrous conditions.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by GC-MS to observe the stepwise conversion of CCl₄ to CBrCl₃, CBr₂Cl₂, and finally CBr₃Cl. The duration of reflux will depend on the scale and desired conversion.[1]

  • Workup: After cooling the reaction mixture to room temperature, slowly and carefully quench the reaction by adding water or a dilute acid solution while cooling in an ice bath. This will decompose the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any acid), and finally with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂). Filter off the drying agent and purify the crude product by fractional distillation to separate the desired CBr₃Cl from unreacted starting material and other brominated methanes.

Protocol 2: Synthesis via Oxidative Halogenation of Bromoform

This protocol is adapted from the procedure described by Burton.[2]

Materials and Equipment:

  • Bromoform (CHBr₃)

  • Commercial sodium hypochlorite (NaOCl) solution (bleach)

  • Large Erlenmeyer flask or reaction vessel

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • Spinning band distillation apparatus

Procedure:

  • Reaction Setup: In a large flask, place the sodium hypochlorite solution. Add bromoform (CHBr₃) to the solution.

  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature for an extended period, typically 3 days.[2] The vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction.

  • Isolation of Crude Product: Over the course of the reaction, the solid product, tribromochloromethane, will precipitate. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with water on the filter to remove inorganic salts and any water-soluble impurities.[2]

  • Purification: The crude product may contain unreacted bromoform and byproducts like carbon tetrabromide (CBr₄). Further purification is achieved by spinning band distillation, which is effective for separating compounds with close boiling points.[2]

Purification and Characterization

Purification:

  • Fractional Distillation: This is the primary method for purifying liquid or molten CBr₃Cl, especially to separate it from other halomethanes with different boiling points.

  • Recrystallization: For solid CBr₃Cl, recrystallization from a suitable solvent can be an effective purification technique.

  • Washing: Aqueous washing is crucial during workup to remove catalysts, salts, and acidic or basic impurities.

Characterization:

  • NMR Spectroscopy: ¹³C NMR is a definitive method for confirming the structure.

  • Mass Spectrometry (MS): GC-MS is invaluable for identifying the product and assessing its purity, showing the characteristic isotopic pattern for a molecule containing three bromine atoms and one chlorine atom.

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic C-Br and C-Cl bond stretching frequencies.

  • Melting Point Analysis: A sharp melting point close to the literature value (54-55°C) is a good indicator of purity.[1][2]

Comparative Analysis of Synthesis Pathways

FeatureHalogen Exchange (AlBr₃ Method)Oxidative Halogenation (NaOCl Method)
Starting Material Carbon Tetrachloride (CCl₄)Bromoform (CHBr₃)
Primary Reagents AlBr₃ (Lewis Acid)NaOCl (Oxidant/Cl source)
Reaction Conditions Anhydrous, reflux temperatureAqueous, room temperature
Reaction Time HoursDays[2]
Advantages Established, potentially fasterMilder conditions, avoids strong Lewis acids
Disadvantages Harsh/hygroscopic reagents, byproduct mixtureVery long reaction time, vigorous stirring needed
Safety Concerns AlBr₃ is corrosive and water-reactiveNaOCl is a strong oxidant

Safety Considerations

Working with polyhalogenated methanes and the reagents for their synthesis requires strict safety protocols.

  • Toxicity: Halomethanes are generally toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Reagent Hazards: Aluminum tribromide reacts violently with water and is corrosive. Sodium hypochlorite is a strong oxidizing agent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

Conclusion

The synthesis of tribromochloromethane is most practically achieved through halogen exchange of carbon tetrachloride using a Lewis acid catalyst like aluminum tribromide or via the oxidative chlorination of bromoform. The choice of method depends on the available starting materials, equipment, and the desired scale of the reaction. The halogen exchange route is a classic and robust method, while the oxidative halogenation pathway offers a milder, albeit slower, alternative. Proper purification and characterization are essential to ensure the final product's identity and purity for its intended application in research and development.

References

  • Wikipedia. Tribromochloromethane. [URL: https://en.wikipedia.org/wiki/Tribromochloromethane]
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  • Castiglione, D. (2025). Tribromochloromethane (CBr₃Cl). Encyclopedia of Reagents for Organic Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/303343058_Tribromochloromethane_CBr3Cl]
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Tribromochloromethane: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Tribromochloromethane (CAS Number: 594-15-0), a halogenated organic compound.[1][2][3][4][5] Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis methodologies, key chemical reactions, and its applications, with a strong emphasis on practical laboratory considerations and safety protocols.

Core Compound Identification and Properties

Tribromochloromethane, also known as chlorotribromomethane, is a tetrahalomethane with the chemical formula CBr₃Cl.[1][6] It is a solid at standard temperature and pressure, characterized by a molecular weight of approximately 287.18 g/mol .[1][5]

Physicochemical Data Summary

A curated summary of Tribromochloromethane's key physical and chemical properties is presented below. This data is critical for experimental design, particularly in determining appropriate solvents, reaction temperatures, and purification techniques.

PropertyValueSource(s)
CAS Number 594-15-0[1][2][3][4][5]
Molecular Formula CBr₃Cl[1][5]
Molecular Weight 287.17 g/mol [1][7]
Appearance Solid[1]
Density 3.0 g/cm³[1]
Melting Point 54 °C (129 °F; 327 K)[1]
Boiling Point 156.1 °C (313.0 °F; 429.2 K)[1]
Solubility in Water Soluble[1]
InChI InChI=1S/CBr3Cl/c2-1(3,4)5[1]
SMILES C(Cl)(Br)(Br)Br[1]

Synthesis and Manufacturing Pathways

The synthesis of Tribromochloromethane can be approached through several halogenation pathways. The choice of a specific method is often dictated by the available starting materials, desired scale, and purity requirements.

Halogen Exchange Reactions

A prevalent method involves the halogen exchange of a more readily available tetrahalomethane. For instance, Tribromochloromethane can be prepared by the reflux reaction of carbon tetrachloride (CCl₄) with aluminum tribromide (AlBr₃).[1] This reaction leverages the Lewis acidity of AlBr₃ to facilitate the exchange of chlorine atoms for bromine atoms.

A similar principle is applied in the reaction of carbon tetrabromide (CBr₄) with chlorocyclohexane in the presence of ferric bromide as a catalyst.[1]

Experimental Workflow: Halogen Exchange Synthesis of Tribromochloromethane

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products CCl4 Carbon Tetrachloride (CCl4) Reflux Reflux CCl4->Reflux AlBr3 Aluminum Tribromide (AlBr3) AlBr3->Reflux CBr3Cl Tribromochloromethane (CBr3Cl) Reflux->CBr3Cl AlCl3 Aluminum Trichloride (AlCl3) Reflux->AlCl3

Caption: Halogen exchange synthesis of Tribromochloromethane.

Synthesis from Bromoform

An alternative route involves the reaction of bromoform (CHBr₃) with sodium hypochlorite (NaOCl).[8] This procedure is typically carried out over an extended period at room temperature with vigorous stirring.[8] The resulting product mixture, which may contain impurities such as unreacted bromoform, carbon tetrabromide, and dibromochloromethane, requires purification, often accomplished by spinning band distillation.[8]

Chemical Reactivity and Applications in Synthesis

Tribromochloromethane's utility in a research and development setting stems from its reactivity, particularly as a source of the tribromomethyl radical.

Reaction with Strong Acids

When treated with concentrated sulfuric acid, Tribromochloromethane undergoes a reaction to produce carbonyl bromide chloride (COBrCl), hydrobromic acid (HBr), and sulfur trioxide (SO₃).[1] This reactivity highlights the compound's susceptibility to strong, non-nucleophilic acids.

Role as an Intermediate in Organic Synthesis

In the field of drug development and organic synthesis, halogenated methanes like Tribromochloromethane serve as valuable intermediates.[6][] They are often employed in reactions where the introduction of a trihalomethyl group is desired. For instance, it can participate in radical addition reactions to olefins.[8]

Conceptual Workflow: Role of Intermediates in Drug Development

G Start Starting Materials Intermediate Pharmaceutical Intermediate (e.g., Tribromochloromethane) Start->Intermediate Step 1 Synthesis Multi-step Synthesis Intermediate->Synthesis Further Reactions API Active Pharmaceutical Ingredient (API) Synthesis->API Formulation Drug Formulation API->Formulation Final Final Drug Product Formulation->Final

Caption: Role of intermediates in the drug development pipeline.

Analytical Methodologies

The accurate identification and quantification of Tribromochloromethane are paramount in both research and quality control settings. Gas chromatography (GC) is the preferred analytical technique for this purpose.[10]

Gas Chromatography (GC)

For the analysis of volatile organic compounds like Tribromochloromethane, GC offers excellent separation and sensitivity.[10] When coupled with detectors such as a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD), high confidence in compound identity and low detection limits can be achieved.[11] The choice of detector depends on the required sensitivity and the complexity of the sample matrix.[10]

Sample Preparation for GC Analysis:

  • Purge-and-Trap: This is a common method for isolating volatile organic compounds from liquid or solid samples.[10] An inert gas is bubbled through the sample, and the volatilized analytes are trapped on a sorbent material before being thermally desorbed into the GC.

  • Headspace Analysis: This technique involves analyzing the vapor phase in equilibrium with the sample in a sealed vial. It is a rapid and simple method, but matrix effects must be considered.[10]

  • Liquid-Liquid Extraction: This classic technique uses a water-immiscible solvent to extract the analyte from an aqueous sample.[11]

Safety, Handling, and Storage

As with all halogenated hydrocarbons, proper safety precautions must be observed when handling Tribromochloromethane.

Hazard Identification

Based on available safety data sheets for similar compounds, Tribromochloromethane should be handled with care. Potential hazards may include skin and eye irritation, and it may be harmful if inhaled or swallowed.[12][13][14][15]

General Handling and Storage Recommendations:

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Conclusion

Tribromochloromethane is a valuable compound for researchers and scientists, particularly in the realm of organic synthesis and as an analytical standard. A thorough understanding of its properties, synthesis, and handling requirements is essential for its safe and effective use in a laboratory setting. This guide provides a foundational understanding to support its application in scientific endeavors.

References

  • Wikipedia. Tribromochloromethane. [Link]

  • Cheméo. Chemical Properties of Tribromochloromethane (CAS 594-15-0). [Link]

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  • ResearchGate. Tribromochloromethane (CBr 3 Cl) | Request PDF. [Link]

  • Wikipedia. Bromotrichloromethane. [Link]

  • NIH. Tribromochloromethane | CBr3Cl | CID 68984 - PubChem. [Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. [Link]

  • SpectraBase. Tribromochloromethane - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST. Tribromochloromethane - the NIST WebBook. [Link]

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  • ResearchGate. Determination of trihalomethanes in water samples: A review. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of Tribromochloromethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of Tribromochloromethane (CBr₃Cl) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and professionals in the chemical and pharmaceutical sciences, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, the theoretical underpinnings of each technique, and the logic of spectral interpretation. By integrating detailed protocols, data analysis, and visual workflows, this guide serves as an authoritative resource for the unambiguous structural elucidation of halogenated methanes.

Introduction: The Molecular Profile of Tribromochloromethane

Tribromochloromethane is a fully halogenated methanederivative, a tetrahalomethane with the chemical formula CBr₃Cl.[1] It is a solid at standard conditions with a molecular weight of approximately 287.18 g/mol .[2] Its unique structure, containing one carbon atom bonded to three bromine atoms and one chlorine atom, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and quality control in various research and industrial applications. This guide will systematically deconstruct the data obtained from ¹³C NMR, IR, and Mass Spectrometry to build a cohesive and validated structural profile of the molecule.

Table 1: Chemical Identity of Tribromochloromethane

Identifier Value Source
IUPAC Name tribromo(chloro)methane [1][3]
CAS Number 594-15-0 [1][2][3][4][5]
Molecular Formula CBr₃Cl [1][2][3]

| Molar Mass | 287.18 g/mol |[1][2] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis & Experimental Rationale

Carbon-13 NMR spectroscopy is a powerful tool for determining the number of non-equivalent carbon environments in a molecule.[6] For tribromochloromethane, which possesses a single carbon atom, the ¹³C NMR spectrum is expected to show only one resonance signal.[6] The chemical shift (δ) of this signal is highly influenced by the electronegativity of the attached halogen atoms. The cumulative electron-withdrawing effect of three bromine atoms and one chlorine atom deshields the carbon nucleus, causing its resonance to appear at a lower field (higher ppm value) compared to methane.

The choice of a high-resolution NMR spectrometer is predicated on the need for precise chemical shift determination. Deuterated solvents are used to provide a lock signal for the spectrometer, ensuring field stability over the course of the experiment.[6] Tetramethylsilane (TMS) is used as the internal standard, with its ¹³C signal defined as 0.0 ppm.[6]

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Dissolve approximately 50-100 mg of tribromochloromethane in 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the ¹³C frequency (e.g., 125 MHz on a 500 MHz spectrometer).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is used to produce a spectrum with single lines for each carbon.

    • Spectral Width: Set a spectral width of ~250 ppm, centered around 100 ppm, to ensure the signal is captured.

    • Acquisition Time: Set to approximately 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is employed to allow for full relaxation of the carbon nucleus.

    • Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 128 to 1024) are averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction to obtain the final clean spectrum. Reference the spectrum to the TMS signal at 0.0 ppm.

Workflow: ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Prep1 Dissolve CBr3Cl in CDCl3 Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Insert into Spectrometer Prep2->Acq1 Acq2 Tune & Shim Acq1->Acq2 Acq3 Set Parameters (Pulse, Scans) Acq2->Acq3 Acq4 Acquire FID Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference to TMS Proc2->Proc3 Analysis1 Identify Chemical Shift (δ) Proc3->Analysis1

Caption: Workflow for ¹³C NMR spectroscopy of Tribromochloromethane.

Data & Interpretation

The ¹³C NMR spectrum of tribromochloromethane shows a single signal, confirming the presence of only one carbon environment.

Table 2: ¹³C NMR Data for Tribromochloromethane

Solvent Chemical Shift (δ) ppm Source

| Not Reported | 33.5 |[7] |

The observed chemical shift of 33.5 ppm is consistent with a carbon atom bonded to multiple electronegative halogen atoms. This value reflects the strong deshielding environment created by the three bromine atoms and one chlorine atom, providing key evidence for the proposed structure.[7]

Infrared (IR) Spectroscopy

Theoretical Basis & Experimental Rationale

Infrared (IR) spectroscopy probes the vibrational modes of a molecule.[8] When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. For a molecule like tribromochloromethane, which belongs to the CXY₃ point group, theory predicts six fundamental vibrational modes.[9] The primary absorptions of interest are the C-Cl and C-Br stretching and bending frequencies. The heavier mass of the bromine atoms compared to chlorine means that C-Br bond vibrations will occur at lower frequencies (wavenumbers) than C-Cl vibrations.

Measuring the spectrum in a solution or as a vapor allows for the determination of these fundamental frequencies, which are highly characteristic of the molecule's structure and bonding.[9]

Experimental Protocol: IR Spectrum Acquisition (Solution Phase)
  • Sample Preparation: Prepare a solution of tribromochloromethane (e.g., 2-5% w/v) in a suitable IR-transparent solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[9] Note: These solvents have their own absorption bands, so a reference spectrum of the pure solvent is required.

  • Cell Preparation: Select an appropriate liquid transmission cell with windows made of material transparent in the mid-IR range (e.g., NaCl or KBr). Fill the cell with the prepared solution.

  • Instrument Setup: Place the cell in the sample beam of the FTIR spectrometer.

  • Background Collection: First, run a background spectrum with a cell filled with the pure solvent. This spectrum will be automatically subtracted from the sample spectrum to eliminate solvent and atmospheric (H₂O, CO₂) absorptions.

  • Sample Collection: Run the spectrum of the tribromochloromethane solution. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum will show absorption bands corresponding to the vibrational modes of CBr₃Cl. Identify the peak positions in units of wavenumbers (cm⁻¹).

Workflow: IR Spectroscopy Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Prep1 Prepare CBr3Cl solution in CS2/CCl4 Prep2 Fill Liquid Transmission Cell Prep1->Prep2 Acq1 Collect Background (Pure Solvent) Prep2->Acq1 Acq2 Collect Sample Spectrum Acq1->Acq2 Proc1 Background Subtraction Acq2->Proc1 Proc2 Identify Peak Wavenumbers (cm-1) Proc1->Proc2 Analysis1 Assign Bands to Vibrational Modes Proc2->Analysis1

Caption: Workflow for Infrared (IR) spectroscopy of Tribromochloromethane.

Data & Interpretation

The IR spectrum of tribromochloromethane is characterized by strong absorptions in the fingerprint region (< 1500 cm⁻¹), which are typical for carbon-halogen bonds.

Table 3: Principal IR Absorption Bands for Tribromochloromethane

Wavenumber (cm⁻¹) Assignment Source
~780 cm⁻¹ C-Cl Stretch [9]
~650 cm⁻¹ C-Br Asymmetric Stretch [9]
~550 cm⁻¹ C-Br Symmetric Stretch [9]

| < 300 cm⁻¹ | Bending Modes (Deformations) |[9] |

The bands observed in the IR spectrum are consistent with the CBr₃Cl structure.[9] The highest frequency strong band is assigned to the C-Cl stretch, as this bond is stronger and involves a lighter atom than the C-Br bonds. The lower frequency bands are attributed to the various C-Br stretching and bending modes. The collective pattern of these absorptions provides a unique vibrational fingerprint for the molecule.

Mass Spectrometry (MS)

Theoretical Basis & Experimental Rationale

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that bombards a molecule with high-energy electrons, causing ionization and fragmentation. The resulting charged particles are separated by their mass-to-charge ratio (m/z), producing a mass spectrum.

The most critical aspect for identifying tribromochloromethane is the unique isotopic pattern of bromine and chlorine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). Chlorine has two isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. The molecular ion (M⁺) of CBr₃Cl will therefore appear not as a single peak, but as a cluster of peaks reflecting all possible isotopic combinations. The characteristic intensity pattern of this cluster is definitive proof of the molecule's elemental composition.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of tribromochloromethane in a volatile solvent (e.g., dichloromethane or hexane).

  • GC Separation:

    • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Ramp the oven temperature (e.g., from 50°C to 250°C) to ensure separation from any impurities and the solvent.

  • MS Detection:

    • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by electron impact (typically at 70 eV).

    • Mass Analyzer: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which scans a range of m/z values (e.g., 40-400 amu).

    • Detection: The detector records the abundance of ions at each m/z value.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of tribromochloromethane. Examine the molecular ion cluster and major fragment ions.

Workflow: Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_analysis Data Analysis Prep1 Prepare dilute solution of CBr3Cl Acq1 Inject into GC Prep1->Acq1 Acq2 Separation on Capillary Column Acq1->Acq2 Acq3 Elution into MS Ion Source Acq2->Acq3 Acq4 Ionization (EI) & Mass Analysis Acq3->Acq4 Analysis1 Identify Molecular Ion (M+) Cluster Acq4->Analysis1 Analysis2 Analyze Isotopic Pattern Analysis1->Analysis2 Analysis3 Identify Fragment Ions Analysis2->Analysis3

Caption: Workflow for GC-MS analysis of Tribromochloromethane.

Data & Interpretation

The mass spectrum provides the most definitive evidence for the elemental composition of tribromochloromethane.

Table 4: Predicted Key Ions in the Mass Spectrum of CBr₃Cl

Ion Fragment Description Expected m/z Cluster
[CBr₃Cl]⁺ Molecular Ion 284, 286, 288, 290, 292
[CBr₂Cl]⁺ Loss of one Br atom 205, 207, 209, 211
[CBr₃]⁺ Loss of one Cl atom 247, 249, 251, 253

| [Br₂]⁺ | Dibromine ion | 158, 160, 162 |

Interpretation: The molecular ion region will show a characteristic cluster of five main peaks due to the combinations of the three bromine and one chlorine isotopes. The most abundant peak in this cluster is typically not the monoisotopic peak. The relative intensities of these peaks can be calculated and matched with the experimental data to confirm the presence of three bromines and one chlorine.

Furthermore, fragmentation patterns provide corroborating evidence. The loss of a bromine radical (m/z ~79/81) or a chlorine radical (m/z ~35/37) leads to fragment ions like [CBr₂Cl]⁺ and [CBr₃]⁺, respectively.[3] These fragment ions will also exhibit their own characteristic isotopic patterns, further validating the structure.

Conclusion

The structural elucidation of tribromochloromethane is achieved through the synergistic application of ¹³C NMR, IR, and Mass Spectrometry. ¹³C NMR confirms the presence of a single carbon environment. IR spectroscopy provides a vibrational fingerprint, identifying the characteristic C-Br and C-Cl bonds. Finally, Mass Spectrometry delivers unequivocal proof of the elemental composition through its unique and complex isotopic signature in the molecular ion and fragment peaks. Together, these techniques provide a self-validating system, leaving no ambiguity as to the molecule's identity and structure.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68984, Tribromochloromethane. Retrieved from [Link].

  • Wikipedia. Tribromochloromethane. Retrieved from [Link].

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  • NIST. Tribromochloromethane Phase Change Data. Retrieved from [Link].

  • Plyler, E. K., Smith, W. H., & Acquista, N. (1950). Infrared Spectra of Bromochloromethane, Dibromomethane, Tribromochloromethane, and Tetrabromomethane. Journal of Research of the National Bureau of Standards, 44, 503. Retrieved from [Link].

  • SpectraBase. Tribromochloromethane [¹³C NMR]. John Wiley & Sons, Inc. Retrieved from [Link].

  • Doc Brown's Chemistry. C-13 NMR spectrum of bromomethane. Retrieved from [Link].

  • Yokogawa Electric Corporation. Spectroscopy: Interpreting Measurement Data. Retrieved from [Link].

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Tribromochloromethane: A Deep Dive into its Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromochloromethane (CBr₃Cl), a halogenated methane, occupies a niche yet significant position within the expansive family of organic halides. While not as ubiquitously recognized as chloroform or carbon tetrachloride, its unique combination of three bromine atoms and one chlorine atom imparts distinct physicochemical properties and reactivity. This guide delves into the discovery and historical context of tribromochloromethane, tracing its probable emergence from the foundational advancements in 19th-century organic chemistry. We will explore the plausible early synthesis methodologies, the evolution of its preparation, and its modern analytical characterization. This comprehensive overview aims to provide researchers and professionals in drug development and chemical sciences with a thorough understanding of this intriguing molecule, from its historical roots to its contemporary relevance.

The Genesis of Halogenated Methanes: A 19th Century Revolution in Organic Chemistry

The story of tribromochloromethane is intrinsically linked to the burgeoning field of organic chemistry in the 19th century. This era witnessed a paradigm shift in the understanding of carbon compounds, moving away from the theory of vitalism, which posited that organic compounds could only be produced by living organisms. The synthesis of urea by Friedrich Wöhler in 1828 shattered this notion and opened the floodgates for the laboratory synthesis of a vast array of organic molecules.[1][2]

Central to this revolution was the study of halogens—chlorine, bromine, and iodine—and their reactions with organic substances. Pioneers like Justus von Liebig and Jean-Baptiste Dumas developed methods for the elemental analysis of organic compounds, including the determination of halogens.[1] This newfound analytical capability, coupled with the development of synthetic reactions, paved the way for the systematic preparation of halogenated alkanes, or haloalkanes.[3]

The substitution of hydrogen atoms in methane (CH₄) with halogen atoms was a key area of investigation. This led to the synthesis and characterization of a series of chlorinated, brominated, and iodinated methanes, which found applications as solvents, anesthetics, and chemical intermediates. It is within this dynamic and foundational period of organic synthesis that the first preparation of mixed-halogenated methanes, such as tribromochloromethane, likely occurred.

The "Undiscovered" Discovery: Plausible Early Synthesis Pathways

While a singular, celebrated moment of discovery for tribromochloromethane is not readily apparent in the historical chemical literature, its synthesis can be logically inferred from the established reactions of the 19th century. The first preparation was likely the result of systematic investigations into the halogenation of methane and its derivatives. Two primary pathways stand out as the most probable routes for its initial synthesis.

Halogen Exchange: A Versatile Tool for Mixed Halides

The concept of halogen exchange reactions, where one halogen atom in a molecule is replaced by another, was a known phenomenon. The reaction of a readily available tetrahalomethane with a metal halide would have been a logical approach.

A plausible early synthesis would involve the reaction of carbon tetrachloride (CCl₄) with a bromine source, such as aluminum tribromide (AlBr₃) or hydrogen bromide (HBr).[4] The Lewis acidity of the aluminum tribromide would facilitate the exchange of chlorine atoms for bromine atoms.

Conceptual Early Synthesis via Halogen Exchange:

Halogen_Exchange CCl4 Carbon Tetrachloride (CCl₄) CBr3Cl Tribromochloromethane (CBr₃Cl) CCl4->CBr3Cl Reaction AlBr3 Aluminum Tribromide (AlBr₃) AlBr3->CBr3Cl AlCl3 Aluminum Trichloride (AlCl₃) CBr3Cl->AlCl3

Caption: Plausible 19th-century synthesis of tribromochloromethane.

Experimental Protocol (Hypothetical 19th Century Method):

  • A mixture of carbon tetrachloride and aluminum tribromide would be heated, likely under reflux.

  • The progress of the reaction could be monitored by the change in the physical properties of the mixture, such as density or boiling point.

  • Upon completion, the reaction mixture would be cooled and washed with water to remove the inorganic byproducts.

  • Distillation would then be employed to separate the tribromochloromethane from unreacted starting materials and other polyhalogenated methane byproducts.

Haloform Reaction and Subsequent Halogenation

The haloform reaction, discovered in 1822 by Georges-Simon Serullas, was a well-established method for producing haloforms (CHX₃) from methyl ketones or secondary alcohols. Bromoform (CHBr₃) could be readily prepared via this route. A subsequent, controlled chlorination of bromoform would then yield tribromochloromethane.

A known modern procedure, which likely has its roots in these early investigations, involves the reaction of bromoform with sodium hypochlorite (NaOCl).[5]

Conceptual Early Synthesis via Bromoform Chlorination:

Bromoform_Chlorination CHBr3 Bromoform (CHBr₃) CBr3Cl Tribromochloromethane (CBr₃Cl) CHBr3->CBr3Cl Chlorination NaOCl Sodium Hypochlorite (NaOCl) NaOCl->CBr3Cl NaOH Sodium Hydroxide (NaOH) CBr3Cl->NaOH

Caption: Synthesis of tribromochloromethane from bromoform.

Experimental Protocol (Modern Adaptation of a Plausible Early Method):

  • Preparation: Bromoform is added to a solution of sodium hypochlorite.

  • Reaction: The mixture is stirred vigorously at room temperature for an extended period, for example, 3 days.[5]

  • Workup: The resulting solid product is collected by filtration and washed with water to remove inorganic salts.

  • Purification: The crude product, which may contain traces of other halogenated methanes, is then purified by a suitable technique such as spinning band distillation to isolate the pure tribromochloromethane.[5]

Physicochemical Properties and Characterization

The precise characterization of tribromochloromethane would have been a significant challenge for 19th-century chemists, who relied on measurements of physical constants and elemental analysis. Today, a suite of spectroscopic techniques provides an unambiguous identification of the molecule.

Table 1: Physicochemical Properties of Tribromochloromethane

PropertyValueSource
Molecular Formula CBr₃Cl[5][6][7][8]
Molar Mass 287.17 g/mol [6]
Appearance Colorless to pale yellow solid[5]
Melting Point 55 °C[9][10]
Boiling Point 160 °C[9][10]
Density ~3.0 g/cm³[6]
Solubility Insoluble in water; soluble in organic solvents[5]
CAS Number 594-15-0[6][7][8][10]

Modern Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides a single peak, confirming the presence of a single carbon environment.

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorptions corresponding to the C-Br and C-Cl bond stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry reveals the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes, confirming the elemental composition.

Evolving Synthesis and Contemporary Relevance

While the foundational synthesis methods remain relevant, modern organic chemistry has introduced more refined and efficient routes to tribromochloromethane and other mixed haloalkanes. These methods often offer greater control over the reaction and higher yields.

One such approach involves the reaction of carbon tetrabromide (CBr₄) with chlorocyclohexane in the presence of ferric bromide.[6] Another method utilizes dibromoformaldehyde oxime as a precursor.[6]

Today, tribromochloromethane is primarily used as a reagent in specialized organic synthesis. Its reactivity, stemming from the presence of both bromine and chlorine atoms, allows for selective chemical transformations. It can participate in radical reactions and serve as a source of the tribromomethyl radical.

Conclusion

The discovery of tribromochloromethane, while not marked by a single, celebrated event, is a testament to the systematic and exploratory nature of 19th-century organic chemistry. Its synthesis was a logical extension of the foundational work on halogenation and the growing understanding of organic reactions. For contemporary researchers and drug development professionals, understanding the historical context and the fundamental chemistry of this mixed halomethane provides a richer appreciation of its properties and potential applications. The journey from the early days of organic synthesis to the sophisticated analytical techniques of today highlights the remarkable progress of chemical science.

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Sources

Tribromochloromethane: A Comprehensive Technical Guide to its Natural Occurrence and Environmental Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tribromochloromethane (CHBr₃Cl), a member of the trihalomethane (THM) family, is a compound of significant interest to researchers, environmental scientists, and professionals in drug development due to its prevalence in disinfected water and its potential toxicological profile. This technical guide provides an in-depth exploration of the natural occurrence and environmental sources of tribromochloromethane. While its formation as a disinfection byproduct during water chlorination is well-documented and constitutes its primary environmental source, this guide also delves into the potential for its natural biogenic production. The document is structured to provide a comprehensive understanding of the formation pathways, influencing factors, and reported concentrations in various environmental matrices. Detailed experimental protocols and visual representations of chemical and biological pathways are included to offer a holistic and actionable resource for the scientific community.

Introduction to Tribromochloromethane

Tribromochloromethane, also known as chlorotribromomethane, is a tetrahalomethane with the chemical formula CBr₃Cl.[1] It is a dense, non-flammable liquid at standard conditions. As a trihalomethane, it is structurally related to chloroform (CHCl₃), bromoform (CHBr₃), and other mixed halogenated methanes. The presence of both chlorine and bromine atoms imparts unique chemical properties to the molecule. While it has limited industrial applications, its unintentional formation in processes designed to safeguard public health—namely water disinfection—has made it a subject of extensive research. Understanding the sources and formation mechanisms of tribromochloromethane is crucial for developing strategies to minimize its presence in drinking water and for assessing its overall environmental impact.

Environmental Sources: Anthropogenic Formation

The most significant and well-characterized source of tribromochloromethane in the environment is its formation as a disinfection byproduct (DBP) during the chlorination of water containing natural organic matter (NOM) and bromide ions.[2][3] This process is prevalent in drinking water treatment plants, swimming pools, and wastewater treatment facilities that utilize chlorine-based disinfectants.

Formation in Drinking Water Treatment

The chlorination of raw water sources, such as rivers and lakes, is a critical step in producing safe drinking water. However, this process can lead to the formation of a variety of DBPs, including trihalomethanes.[4] The formation of tribromochloromethane is contingent on the presence of specific precursors:

  • Natural Organic Matter (NOM): Decomposing plant and animal material in water sources provides the organic carbon backbone for THM formation.[2]

  • Chlorine: Used as a primary disinfectant, chlorine (in the form of hypochlorous acid, HOCl, at typical water pH) is the oxidizing and halogenating agent.[5]

  • Bromide Ions (Br⁻): Naturally present in many water sources, bromide is oxidized by chlorine to form hypobromous acid (HOBr), a more potent halogenating agent than hypochlorous acid.[4]

The reaction mechanism is a complex series of oxidation and substitution reactions. The presence of bromide ions leads to the formation of brominated and mixed chloro-bromo THMs, including tribromochloromethane. The speciation of THMs is heavily influenced by the bromide concentration, with higher bromide levels favoring the formation of more brominated species.[3]

Factors influencing the formation of tribromochloromethane in drinking water include:

  • Chlorine Dose and Contact Time: Higher chlorine doses and longer contact times generally lead to increased THM formation.[3]

  • pH: Higher pH levels tend to promote THM formation.[3]

  • Temperature: Increased water temperature can accelerate the rate of THM formation.

  • Bromide Concentration: As the concentration of bromide increases, the formation of brominated THMs, including tribromochloromethane, becomes more favorable.[3]

Experimental Protocol: Determination of Trihalomethane Formation Potential (THMFP) in Water Samples

This protocol outlines a standard method for assessing the potential of a water sample to form trihalomethanes upon chlorination.

1. Sample Collection and Preparation:

  • Collect a representative water sample in a clean, amber glass bottle with a Teflon-lined cap.
  • Measure and record the initial pH, temperature, and residual chlorine of the sample. If residual chlorine is present, it must be quenched with a slight excess of sodium sulfite.
  • Filter the sample through a 0.45 µm membrane filter to remove particulate matter.

2. Chlorination:

  • To a known volume of the filtered sample, add a predetermined dose of a standardized sodium hypochlorite solution to achieve a desired free chlorine residual (e.g., 1-5 mg/L) after a specific contact time.
  • The chlorine dose should be sufficient to satisfy the chlorine demand of the water and provide a measurable residual.
  • Prepare a blank using deionized water and the same chlorine dose.

3. Incubation:

  • Store the chlorinated sample and the blank in the dark at a constant temperature (e.g., 25°C) for a specified incubation period (e.g., 24, 48, or 72 hours). This simulates the conditions in a water distribution system.

4. Quenching and Extraction:

  • After the incubation period, measure the final free chlorine residual.
  • Quench the remaining chlorine by adding a slight excess of a reducing agent such as sodium sulfite or ascorbic acid.
  • Extract the trihalomethanes from the water sample using a suitable solvent (e.g., pentane or methyl-tert-butyl ether) via liquid-liquid extraction.

5. Analysis:

  • Analyze the extract using a gas chromatograph equipped with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds.
  • Identify and quantify tribromochloromethane and other THMs by comparing their retention times and peak areas to those of certified standards.

6. Data Reporting:

  • Report the concentrations of each THM in µg/L. The sum of the concentrations of the four regulated THMs (chloroform, bromodichloromethane, dibromochloromethane, and bromoform) is reported as Total Trihalomethanes (TTHMs).
Formation in Swimming Pools

Swimming pools, particularly those disinfected with chlorine or bromine-based agents, are another significant source of tribromochloromethane. The chemistry is similar to that in drinking water, but the precursors are often different. In swimming pools, organic matter is introduced by swimmers in the form of sweat, urine, and personal care products. When these nitrogenous and carbonaceous compounds react with chlorine and any bromide present, a variety of DBPs, including tribromochloromethane, can be formed.[6] In pools that use bromine-based disinfectants, or in chlorinated pools with high bromide input (e.g., from source water or certain algaecides), bromoform and other brominated THMs can be the dominant species.[6]

Diagram: Formation of Tribromochloromethane during Water Chlorination

DBP_Formation NOM Natural Organic Matter (NOM) (e.g., humic/fulvic acids) Intermediates Halogenated Intermediates NOM->Intermediates Chlorine Chlorine (Cl2) Hypochlorous Acid (HOCl) HOBr Hypobromous Acid (HOBr) Chlorine->HOBr Oxidation Chlorine->Intermediates Halogenation Bromide Bromide Ion (Br-) Bromide->HOBr HOBr->Intermediates Halogenation (more reactive) TBCM Tribromochloromethane (CHBr2Cl) Intermediates->TBCM Further Halogenation & Rearrangement

Caption: A simplified pathway for the formation of tribromochloromethane as a disinfection byproduct.

Natural Occurrence: Biogenic Sources

While the anthropogenic formation of tribromochloromethane is well-established, evidence for its natural production is less definitive but plausible. Marine environments, in particular, are known to be a significant source of a wide variety of halogenated organic compounds.[7]

Marine Algae and Phytoplankton

Marine algae, including both macroalgae (seaweeds) and microalgae (phytoplankton), are known to produce a diverse array of secondary metabolites, many of which are halogenated.[8] These compounds are thought to play roles in chemical defense, allelopathy, and other ecological interactions. The primary mechanism for the biosynthesis of these compounds involves enzymes called haloperoxidases.[7]

Haloperoxidases are capable of oxidizing halide ions (Cl⁻, Br⁻, I⁻) in the presence of hydrogen peroxide, leading to the halogenation of organic substrates. Vanadium-dependent bromoperoxidases, in particular, are widespread in marine algae and are highly efficient at catalyzing the bromination of organic molecules.[9] It is conceivable that these enzymes, which can exhibit some substrate promiscuity, could also catalyze the formation of mixed halogenated methanes like tribromochloromethane, especially in environments where both bromide and chloride are abundant, such as seawater.

While bromoform is a well-known major volatile organic compound produced by many species of marine algae, the specific production of tribromochloromethane has not been widely reported or quantified. It may be produced as a minor byproduct of the enzymatic processes that lead to the formation of bromoform and other polyhalogenated methanes.

Diagram: Potential Biogenic Pathway for Tribromochloromethane

Biogenic_Formation Algae Marine Algae / Phytoplankton Haloperoxidase Haloperoxidase Enzymes (e.g., Vanadium Bromoperoxidase) Algae->Haloperoxidase Produces HalogenatedIntermediates Halogenated Intermediates Haloperoxidase->HalogenatedIntermediates Halogenates H2O2 Hydrogen Peroxide (H2O2) H2O2->Haloperoxidase Halides Halide Ions (Br-, Cl-) from Seawater Halides->Haloperoxidase OrganicSubstrate Organic Substrate (e.g., Methane precursors) OrganicSubstrate->HalogenatedIntermediates TBCM Tribromochloromethane (CHBr2Cl) HalogenatedIntermediates->TBCM Further Enzymatic Steps

Caption: A proposed enzymatic pathway for the biogenic formation of tribromochloromethane.

Quantitative Data on Tribromochloromethane and Related Compounds in Environmental Matrices

Direct quantitative data for tribromochloromethane in various environmental matrices is limited in the scientific literature. However, data for other trihalomethanes, particularly in chlorinated water, can provide a useful context for its potential concentrations.

Matrix Compound Concentration Range Notes Reference(s)
Chlorinated Drinking WaterDibromochloromethaneTypically 1 - 10 ppb (µg/L)Levels can vary significantly based on source water quality and treatment practices.[2]
Chlorinated Drinking WaterBromoformTypically 1 - 10 ppb (µg/L)Generally found at lower concentrations than chloroform unless bromide levels are high.[2]
Chlorinated Swimming Pool WaterBromoformCan be the dominant THM, with concentrations potentially exceeding those in drinking water.Especially prevalent in pools using bromine-based disinfectants or with high bromide input.[6]
Chlorinated SeawaterBromoformCan reach high levels, often the predominant THM.The high natural bromide concentration in seawater favors the formation of brominated THMs.[10]
Marine AlgaeBromoformMajor volatile organic compound produced by many species.Specific concentrations vary widely by species and environmental conditions.[10]

Conclusion

The primary and most well-understood environmental source of tribromochloromethane is its formation as a disinfection byproduct during the chlorination of water containing natural organic matter and bromide ions. This process is a significant contributor to the presence of tribromochloromethane in drinking water and swimming pools. While the natural biogenic production of tribromochloromethane by marine organisms through enzymatic halogenation is plausible, it is not as well-documented and is likely a minor source compared to anthropogenic formation. Further research is needed to definitively identify and quantify the natural sources of this compound. For researchers, scientists, and drug development professionals, understanding the prevalence and formation pathways of tribromochloromethane is essential for assessing human exposure, developing mitigation strategies in water treatment, and evaluating its potential biological activity.

References

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Sources

Navigating the Energetic Landscape of Tribromochloromethane: A Technical Guide to its Thermochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Energetics of a Halogenated Methane

In the intricate world of chemical synthesis and drug development, a deep understanding of a molecule's fundamental energetic properties is not merely academic—it is a cornerstone of predictive science, process safety, and rational design. Tribromochloromethane (CBr₃Cl), a tetrahalomethane, presents a unique case study in the interplay of halogen bonding and steric hindrance, which profoundly influences its stability and reactivity. This in-depth technical guide, designed for the discerning researcher, moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a cohesive narrative that not only presents the thermochemical data of Tribromochloromethane but also elucidates the causality behind its determination, empowering you to apply these principles within your own research endeavors.

This guide is structured to provide a holistic understanding, beginning with the core thermochemical values and their significance, followed by detailed experimental and computational methodologies for their determination. We will explore the practical implications of these data points and conclude with essential safety considerations for handling this compound.

Section 1: Core Thermochemical Data of Tribromochloromethane

The thermochemical profile of a compound is fundamentally defined by its enthalpy of formation, standard molar entropy, and molar heat capacity. These values, presented below, serve as the bedrock for predicting reaction enthalpies, equilibrium constants, and Gibbs free energy changes.

Thermochemical PropertyValueUnitsSource
Standard Enthalpy of Formation (ΔfH°) 54.8 ± 1.5kJ/molActive Thermochemical Tables (ATcT)[1]
Standard Molar Entropy (S°) 357.8J/mol·K[2]
Molar Heat Capacity at Constant Pressure (Cp) 89.4J/mol·K[2]
The Significance of the Data

The positive standard enthalpy of formation (ΔfH°) of 54.8 kJ/mol indicates that Tribromochloromethane is enthalpically unstable relative to its constituent elements (graphite, gaseous chlorine, and liquid bromine) in their standard states.[3] This endothermic nature suggests that energy input is required for its formation and hints at its potential as a reactive species. In drug development, understanding the enthalpy of formation is crucial for assessing the stability of intermediates and final products.[4] In process chemistry, it is a critical parameter for predicting reaction behavior and ensuring thermal safety, as a highly endothermic compound can release significant energy upon decomposition.[2]

The standard molar entropy (S°) of 357.8 J/mol·K reflects the degree of molecular disorder. For a relatively small molecule, this value is influenced by its vibrational, rotational, and translational degrees of freedom.

The molar heat capacity (Cp) of 89.4 J/mol·K quantifies the amount of heat required to raise the temperature of one mole of the substance by one Kelvin at constant pressure. This value is essential for calculating enthalpy changes at temperatures other than the standard 298.15 K.

Section 2: Experimental Determination of Thermochemical Properties

The integrity of thermochemical data hinges on the rigor of the experimental methods used for its determination. Here, we delve into two cornerstone techniques: bomb calorimetry for determining the enthalpy of combustion (from which enthalpy of formation can be derived) and Knudsen effusion mass spectrometry for measuring vapor pressure, a key parameter for understanding phase transitions.

Bomb Calorimetry: A Protocol for Energetic Halogenated Liquids

Bomb calorimetry measures the heat released during a complete combustion reaction at constant volume. For a volatile and halogenated compound like Tribromochloromethane, special considerations are necessary to ensure complete combustion and accurate measurement.

Experimental Workflow: Bomb Calorimetry

cluster_prep Sample Preparation cluster_assembly Bomb Assembly & Pressurization cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis p1 Encapsulate a precise mass (0.5-1.0 g) of CBr3Cl in a gelatin capsule to prevent evaporation. p2 Place the capsule in a quartz crucible. p1->p2 p3 Attach a known length of fuse wire to the electrodes, ensuring it touches the gelatin capsule. p2->p3 a1 Add 1 mL of distilled water to the a bomb to dissolve combustion products. p3->a1 a2 Seal the bomb and purge with O2. a1->a2 a3 Pressurize the bomb to ~30 atm with pure oxygen. a2->a3 c1 Place the bomb in the calorimeter bucket containing a known mass of water. a3->c1 c2 Allow the system to reach thermal equilibrium. c1->c2 c3 Ignite the sample and record the temperature change (ΔT) with high precision. c2->c3 d1 Calculate the total heat released (q_total) using the calorimeter's heat capacity. c3->d1 d2 Correct for the heat of combustion of the fuse wire and gelatin capsule. d1->d2 d3 Determine the standard internal energy of combustion (ΔU°c) for CBr3Cl. d2->d3 d4 Convert ΔU°c to the standard enthalpy of combustion (ΔH°c). d3->d4 d5 Calculate the standard enthalpy of formation (ΔfH°) using Hess's Law. d4->d5

Caption: Workflow for Bomb Calorimetry of Tribromochloromethane.

Step-by-Step Methodology:

  • Sample Preparation:

    • Precisely weigh a gelatin capsule.

    • Using a syringe, carefully inject a known mass (typically 0.5-1.0 g) of Tribromochloromethane into the capsule and seal it to prevent evaporation.[5]

    • Place the sealed capsule into a quartz crucible.

    • Measure and weigh a piece of fuse wire (e.g., nickel-chromium) and attach it to the electrodes inside the bomb head, ensuring it makes contact with the capsule.[6]

  • Bomb Assembly and Pressurization:

    • Add approximately 1 mL of distilled water to the bottom of the bomb. This will dissolve the acidic halogen combustion products (HBr and HCl), facilitating their quantification.[7]

    • Carefully seal the bomb.

    • Purge the bomb with a small amount of pure oxygen to remove atmospheric nitrogen.

    • Pressurize the bomb with pure oxygen to approximately 30 atmospheres.[8]

  • Calorimetry:

    • Place the bomb into the calorimeter bucket, which contains a precisely known mass of water.

    • Allow the entire system to reach thermal equilibrium, monitoring the temperature until it is stable.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature of the water at regular intervals until a maximum temperature is reached and the system begins to cool.[9]

  • Data Analysis:

    • Plot the temperature versus time to determine the corrected temperature change (ΔT), accounting for any heat exchange with the surroundings.

    • Calculate the total heat released (q_total) by multiplying ΔT by the heat capacity of the calorimeter (which is predetermined by combusting a standard substance like benzoic acid).

    • Subtract the heat contributions from the combustion of the fuse wire and the gelatin capsule to find the heat of combustion of the Tribromochloromethane sample.

    • This gives the change in internal energy at constant volume (ΔU_c). Convert this to the change in enthalpy (ΔH_c) using the equation: ΔH = ΔU + Δ(PV).

    • Finally, use Hess's Law with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HBr(aq), and HCl(aq)) to calculate the standard enthalpy of formation of Tribromochloromethane.[10]

Knudsen Effusion Mass Spectrometry: Probing the Vapor Phase

Knudsen effusion mass spectrometry (KEMS) is a powerful technique for determining the vapor pressure of low-volatility substances.[11][12] This data is crucial for calculating the enthalpy of sublimation or vaporization via the Clausius-Clapeyron equation.

Experimental Workflow: Knudsen Effusion Mass Spectrometry

cluster_setup System Setup cluster_measurement Measurement cluster_analysis Data Analysis s1 Place a small amount of CBr3Cl into the Knudsen cell. s2 Mount the cell in a high-vacuum chamber and heat it to a precise temperature (T). s1->s2 m1 Molecules effuse through a small orifice, forming a molecular beam. s2->m1 m2 The beam enters a mass spectrometer for ionization and detection. m1->m2 m3 Record the ion intensity (I) for the parent ion of CBr3Cl at various temperatures. m2->m3 a1 Relate the ion intensity (I) to the partial pressure (P) using the instrument's calibration constant. m3->a1 a2 Plot ln(P) versus 1/T. a1->a2 a3 The slope of the line is equal to -ΔH_vap/R or -ΔH_sub/R. a2->a3

Caption: Workflow for Knudsen Effusion Mass Spectrometry.

Step-by-Step Methodology:

  • Sample Preparation and Loading:

    • Place a small, accurately weighed amount of Tribromochloromethane into a Knudsen cell (a small, thermally stable container with a tiny orifice).[13]

  • System Setup and Measurement:

    • Mount the Knudsen cell in a high-vacuum chamber.

    • Heat the cell to a precise, constant temperature.

    • At this temperature, the substance establishes an equilibrium vapor pressure inside the cell. Molecules effuse through the orifice into the vacuum.[14]

    • This effusing molecular beam is directed into the ion source of a mass spectrometer.

    • Record the ion current of the parent molecular ion of Tribromochloromethane.

  • Data Acquisition and Analysis:

    • Repeat the measurement at several different temperatures, allowing the system to reach equilibrium at each step.

    • The ion current is proportional to the vapor pressure. Using a calibration standard with a known vapor pressure, the absolute vapor pressure of Tribromochloromethane can be determined at each temperature.

    • According to the Clausius-Clapeyron equation, a plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the temperature (1/T) will yield a straight line.

    • The slope of this line is equal to -ΔH_sub/R (for sublimation) or -ΔH_vap/R (for vaporization), where R is the ideal gas constant. This allows for the direct determination of the enthalpy of phase change.

Section 3: Computational Determination of Thermochemical Properties

In modern chemical research, computational chemistry provides a powerful and often more accessible means of determining thermochemical data.[1] High-level ab initio and Density Functional Theory (DFT) methods can predict these properties with remarkable accuracy.

Ab Initio Calculations: The Gaussian-3 (G3) Protocol

The Gaussian-n theories, such as G3 theory, are composite methods that approximate a very high-level calculation by a series of lower-level calculations.[15] This approach provides a good balance between accuracy and computational cost for determining the enthalpy of formation.

Computational Workflow: G3 Theory in Gaussian

cluster_geom Geometry Optimization & Frequencies cluster_energy Single-Point Energy Calculations cluster_correction Corrections & Final Energy cluster_hof Enthalpy of Formation Calculation g1 Optimize the geometry of CBr3Cl at the MP2(Full)/6-31G(d) level. g2 Perform a frequency calculation at the HF/6-31G(d) level to obtain the zero-point vibrational energy (ZPVE). g1->g2 e1 Perform a series of single-point energy calculations at higher levels of theory (e.g., QCISD(T), MP4) with larger basis sets. g2->e1 c1 Combine the energies and apply empirical higher-level corrections (HLC) to approximate the complete basis set, full CI energy. e1->c1 c2 Add the scaled ZPVE to obtain the total energy at 0 K (E0). c1->c2 h1 Calculate the atomization energy by subtracting the energies of the constituent atoms. c2->h1 h2 Use experimental enthalpies of formation of the atoms to calculate the ΔfH°(0 K) of CBr3Cl. h1->h2 h3 Apply thermal corrections to obtain ΔfH°(298.15 K). h2->h3

Caption: Workflow for G3 Theory Calculation of Enthalpy of Formation.

Step-by-Step Methodology (using Gaussian):

  • Geometry Optimization and Frequency Calculation:

    • Perform an initial geometry optimization at the HF/6-31G(d) level, followed by a final optimization at the MP2(Full)/6-31G(d) level.[16]

    • Run a frequency calculation at the HF/6-31G(d) level on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE). The ZPVE is typically scaled by an empirical factor (0.8929 for G3) to correct for the harmonic approximation.[16]

  • Single-Point Energy Calculations:

    • Using the final optimized geometry, perform a series of single-point energy calculations with progressively higher levels of theory and larger basis sets as prescribed by the G3 protocol. This includes calculations at the QCISD(T)/6-31G(d), MP4/6-31+G(d), MP4/6-31G(2df,p), and MP2(Full)/G3Large levels.[15]

  • Combining Energies and Corrections:

    • The results of these calculations are combined in a specific formula that includes empirical higher-level corrections (HLC) to extrapolate to the full configuration interaction, complete basis set limit.[15]

    • The scaled ZPVE is added to this final electronic energy to obtain the total energy at 0 K.

  • Calculating the Enthalpy of Formation:

    • The enthalpy of formation is then calculated using the atomization method. The total energies of the constituent atoms (C, Br, Cl) are calculated using the same G3 protocol.

    • The atomization energy of CBr₃Cl is the sum of the atomic energies minus the molecular energy.

    • The enthalpy of formation at 0 K is then calculated by subtracting the atomization energy from the sum of the experimental enthalpies of formation of the gaseous atoms.

    • Finally, thermal corrections for the molecule and its constituent elements are applied to determine the standard enthalpy of formation at 298.15 K.[17]

Density Functional Theory (DFT): A Practical Approach

DFT offers a computationally less expensive alternative to high-level ab initio methods, often with comparable accuracy, especially when using well-parameterized hybrid functionals like B3LYP.[18][19]

Computational Workflow: DFT (B3LYP) Calculation

cluster_dft DFT Calculation cluster_isodesmic Isodesmic Reaction Approach d1 Optimize the geometry and perform a frequency calculation using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). d2 The output provides the sum of electronic and thermal enthalpies. d1->d2 i1 Define a balanced isodesmic reaction where the number and types of bonds are conserved. i2 Calculate the enthalpy of reaction (ΔH_rxn) from the computed enthalpies of all species. i1->i2 i3 Use experimental ΔfH° values for the other reactants and products to calculate the ΔfH° of CBr3Cl. i2->i3

Caption: Workflow for DFT Calculation of Enthalpy of Formation.

Step-by-Step Methodology (using Gaussian and an Isodesmic Reaction):

  • Geometry Optimization and Frequency Calculation:

    • For Tribromochloromethane and all other species in the chosen isodesmic reaction, perform a geometry optimization and frequency calculation using the B3LYP functional with a reasonably large basis set, such as 6-311++G(d,p).[20] The frequency calculation provides the thermal enthalpy correction.

    • The Gaussian output will provide the "Sum of electronic and thermal Enthalpies," which is the computed enthalpy of the molecule at 298.15 K.[21]

  • Isodesmic Reaction:

    • An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach helps to cancel out systematic errors in the DFT calculations. A suitable isodesmic reaction for CBr₃Cl could be: CBr₃Cl + CH₄ → CHBr₃ + CH₃Cl

  • Calculating the Enthalpy of Formation:

    • Calculate the enthalpy of this reaction (ΔH_rxn) by subtracting the sum of the computed enthalpies of the reactants from the sum of the computed enthalpies of the products.

    • Rearrange the equation for the enthalpy of reaction in terms of the standard enthalpies of formation: ΔH_rxn = [ΔfH°(CHBr₃) + ΔfH°(CH₃Cl)] - [ΔfH°(CBr₃Cl) + ΔfH°(CH₄)]

    • Using reliable experimental standard enthalpies of formation for CHBr₃, CH₃Cl, and CH₄, the standard enthalpy of formation of Tribromochloromethane can be calculated.

Section 4: Safety Considerations

Tribromochloromethane is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[22]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[22]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

The thermochemical data of Tribromochloromethane provides a critical window into its energetic properties, informing its stability, reactivity, and potential applications. This guide has not only presented these core values but has also detailed the rigorous experimental and computational methodologies through which they are determined. By understanding the "how" and "why" behind the data, researchers and scientists are better equipped to leverage this fundamental knowledge in their pursuit of innovation in drug development, materials science, and beyond. The principles and protocols outlined herein serve as a self-validating framework, encouraging a critical and informed approach to the use and generation of thermochemical data.

References

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An In-depth Technical Guide to the Crystal Structure of Tribromochloromethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromochloromethane (CBr₃Cl) is a halogenated methane of significant interest due to its potential applications in organic synthesis and materials science. A thorough understanding of its solid-state structure is paramount for predicting its physical properties, stability, and interactions in a crystalline environment. This guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of tribromochloromethane. While, to date, a definitive, publicly accessible crystal structure of tribromochloromethane has not been reported, this document outlines the theoretical underpinnings and experimental protocols necessary for its elucidation. We delve into the principles of single-crystal X-ray diffraction, from crystal growth to data refinement, and explore the anticipated intermolecular interactions that likely govern the crystal packing of this highly halogenated molecule. This guide is intended to serve as a valuable resource for researchers seeking to characterize the crystal structure of tribromochloromethane and related halogenated compounds.

Introduction: The Significance of Crystalline Structure in Halogenated Methanes

The precise three-dimensional arrangement of molecules in a crystal lattice dictates a material's macroscopic properties, including its melting point, solubility, and mechanical strength.[1] For halogenated methanes like tribromochloromethane, the nature of intermolecular interactions in the solid state is of particular interest.[2] These interactions, primarily driven by halogen bonding and van der Waals forces, influence the crystal packing and can give rise to polymorphism, where a compound can exist in multiple crystalline forms with different properties.

Understanding the crystal structure of tribromochloromethane is therefore crucial for:

  • Predicting Physicochemical Properties: A known crystal structure allows for the calculation of lattice energy, density, and other key physical parameters.

  • Rational Co-crystal Design: In the context of drug development, knowledge of a molecule's intermolecular interaction preferences can guide the design of co-crystals with tailored properties such as improved solubility or stability.

  • Informing Synthetic Strategies: The solid-state reactivity of a compound can be influenced by its crystal packing.

Proposed Experimental Workflow for the Crystal Structure Determination of Tribromochloromethane

The following section details a robust, step-by-step experimental workflow for the determination of the crystal structure of tribromochloromethane using single-crystal X-ray diffraction (SCXRD).

Single Crystal Growth of Tribromochloromethane

The first and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. Given that tribromochloromethane is a solid at room temperature with a melting point of approximately 55 °C, several crystallization techniques can be employed.

Recommended Crystallization Methods:

MethodDescriptionKey Considerations
Slow Evaporation A solution of tribromochloromethane in a suitable solvent is allowed to evaporate slowly at a constant temperature.The choice of solvent is critical. A solvent in which tribromochloromethane has moderate solubility is ideal. Potential solvents include hexane, ethanol, or a mixture of solvents.
Cooling Crystallization A saturated solution of tribromochloromethane at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.The cooling rate should be carefully controlled to prevent the formation of polycrystalline material.
Vapor Diffusion A solution of tribromochloromethane is placed in a small, open container within a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.This method is excellent for growing high-quality crystals from small amounts of material.

Experimental Protocol: Slow Evaporation

  • Preparation of a Saturated Solution: Dissolve a small amount of high-purity tribromochloromethane in a suitable solvent (e.g., hexane) at room temperature to create a nearly saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter that could act as nucleation sites and hinder single crystal growth.

  • Crystallization Vessel: Transfer the filtered solution to a clean, small vial.

  • Slow Evaporation: Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for the formation of single crystals.

Single-Crystal X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.

Instrumentation:

A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is recommended.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Data Collection Temperature: It is highly recommended to collect the data at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to higher quality data.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame and the total number of frames will depend on the crystal's diffracting power.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal illumination and detector response.

Crystal Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Software:

Standard crystallographic software packages such as SHELX, Olex2, or CRYSTALS are used for structure solution and refinement.

Workflow for Structure Solution and Refinement:

Crystal Structure Solution and Refinement Workflow cluster_0 Data Processing cluster_1 Structure Solution cluster_2 Structure Refinement cluster_3 Validation Data_Integration Data Integration & Scaling Space_Group Space Group Determination Data_Integration->Space_Group Direct_Methods Direct Methods or Patterson Methods Space_Group->Direct_Methods Initial_Model Initial Atomic Model Direct_Methods->Initial_Model Least_Squares Least-Squares Refinement Initial_Model->Least_Squares Difference_Fourier Difference Fourier Maps Least_Squares->Difference_Fourier Final_Model Final Refined Model Difference_Fourier->Final_Model CIF_Generation CIF File Generation Final_Model->CIF_Generation Validation_Tools Validation with checkCIF CIF_Generation->Validation_Tools

Caption: A workflow diagram illustrating the key stages of crystal structure solution and refinement.

Anticipated Intermolecular Interactions in Crystalline Tribromochloromethane

In the absence of experimental data, we can predict the likely nature of the intermolecular interactions that will govern the crystal packing of tribromochloromethane based on the known behavior of other halogenated molecules.

Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of tribromochloromethane, the bromine and chlorine atoms can all potentially participate in halogen bonding. The strength of the halogen bond is dependent on the polarizability of the halogen atom, with iodine forming the strongest and fluorine the weakest halogen bonds. Therefore, it is expected that bromine-centered halogen bonds will be a dominant feature in the crystal structure of CBr₃Cl.

van der Waals Interactions

Dispersion forces will also play a significant role in the crystal packing of tribromochloromethane. The large, polarizable bromine and chlorine atoms will contribute to strong van der Waals interactions, which will be a significant cohesive force in the crystal lattice.

Predicted Crystallographic Data and Interpretation

While the precise crystallographic parameters can only be determined experimentally, we can hypothesize some general features. Given the tetrahedral shape of the tribromochloromethane molecule, it is likely to crystallize in a centrosymmetric space group, such as P2₁/c or C2/c in the monoclinic system, or P-1 in the triclinic system. The unit cell will contain multiple molecules (Z > 1), and the packing will be dictated by a balance of halogen bonding and van der Waals forces to achieve maximum density.

Conclusion

This technical guide has provided a comprehensive framework for the determination and analysis of the crystal structure of tribromochloromethane. Although the definitive crystal structure is not yet publicly available, the detailed experimental protocols and theoretical considerations presented herein offer a clear path forward for researchers in this field. The elucidation of the crystal structure of tribromochloromethane will undoubtedly provide valuable insights into the fundamental nature of intermolecular interactions in halogenated systems and will be a significant contribution to the fields of chemistry and materials science.

References

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Methodological & Application

The Tribromomethyl Group: A Versatile Synthon in Modern Organic Chemistry via Tribromochloromethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tribromochloromethane (CBr₃Cl) has emerged as a potent and versatile reagent in organic synthesis, primarily serving as a precursor to the valuable tribromomethyl (CBr₃) radical. This application note provides a comprehensive overview of the synthetic utility of tribromochloromethane, with a particular focus on its application in atom transfer radical addition (ATRA) reactions. Detailed mechanistic insights, experimental protocols, and safety considerations are presented to guide researchers, scientists, and drug development professionals in the effective and safe utilization of this reagent.

Introduction: Properties and Significance of Tribromochloromethane

Tribromochloromethane is a tetrahalomethane solid at room temperature with a melting point of 54 °C and a boiling point of 156.1 °C.[1] Its synthetic utility is primarily derived from the selective homolytic cleavage of a carbon-bromine bond, which is weaker than the carbon-chlorine bond, to generate the tribromomethyl radical (•CBr₃). This reactive intermediate can then participate in a variety of carbon-carbon bond-forming reactions.

The introduction of the tribromomethyl group into organic molecules is of significant interest in medicinal chemistry and drug development. The CBr₃ moiety can serve as a bioisostere for other functional groups, potentially enhancing the metabolic stability and pharmacokinetic properties of drug candidates. While chlorinated compounds are prevalent in pharmaceuticals, the exploration of brominated, and specifically tribromomethylated, compounds offers a promising avenue for expanding chemical space and developing novel therapeutics.[2]

Table 1: Physicochemical Properties of Tribromochloromethane [1][3]

PropertyValue
Chemical Formula CBr₃Cl
Molar Mass 287.17 g/mol
Appearance Colorless to pale yellow solid
Melting Point 54 °C
Boiling Point 156.1 °C
Density ~3.0 g/cm³
Solubility Soluble in organic solvents, insoluble in water

Core Application: Atom Transfer Radical Addition (ATRA) to Olefins

A cornerstone of tribromochloromethane's application is its participation in Atom Transfer Radical Addition (ATRA) reactions, particularly with alkenes. This method allows for the efficient and selective formation of a new carbon-carbon bond and the introduction of a tribromomethyl group, leading to the synthesis of valuable alkyl bromides.

General Mechanism of ATRA

The ATRA reaction is a controlled radical process that minimizes unwanted side reactions often associated with traditional radical chemistry. The general mechanism involves three key steps: initiation, propagation, and termination.[4] In the context of transition metal-catalyzed ATRA, the catalyst plays a crucial role in mediating the radical process.

Diagram 1: General Mechanism of Transition Metal-Catalyzed ATRA

ATRA_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator CBr₃Cl Radical •CBr₃ Initiator->Radical M(n)L Catalyst_L M(n)L Oxidized_Catalyst X-M(n+1)L Catalyst_L->Oxidized_Catalyst CBr₃Cl Alkene R-CH=CH₂ Adduct_Radical R-CH(•)-CH₂CBr₃ Radical->Adduct_Radical + R-CH=CH₂ Termination_Products Dimerization, Disproportionation Radical->Termination_Products Radical Coupling Adduct_Radical->Catalyst_L regenerates M(n)L Product R-CH(Br)-CH₂CBr₃ Adduct_Radical->Product + X-M(n+1)L Adduct_Radical->Termination_Products Radical Coupling

Caption: General mechanism of transition metal-catalyzed ATRA.

Rhodium-Catalyzed Enantioselective ATRA: A Protocol

A significant advancement in the use of tribromochloromethane is the development of rhodium-catalyzed enantioselective ATRA reactions. This methodology provides access to optically active secondary bromides, which are valuable chiral building blocks in organic synthesis.[1][3]

Expert Insight: The choice of a chiral ligand is paramount in achieving high enantioselectivity. Ligands such as (-)-DIOP have been shown to be effective in controlling the stereochemical outcome of the bromine atom transfer from the rhodium(II) complex to the benzylic radical intermediate.[1]

Protocol: Rhodium-Catalyzed Enantioselective Addition of Tribromochloromethane to Styrene [1][3]

This protocol is adapted from literature procedures and should be performed by trained personnel in a well-ventilated fume hood.

Materials:

  • Styrene (freshly distilled)

  • Tribromochloromethane (CBr₃Cl)

  • [Rh(cod)Cl]₂ (dichloro(1,5-cyclooctadiene)rhodium(I) dimer)

  • (-)-DIOP ((-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane)

  • Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Rh(cod)Cl]₂ (1 mol%) and (-)-DIOP (2.2 mol%) in the chosen anhydrous and degassed solvent. Stir the solution at room temperature for 30 minutes to allow for the formation of the active chiral rhodium(I) catalyst.

  • Reaction Setup: To the catalyst solution, add tribromochloromethane (1.5 equivalents).

  • Substrate Addition: Add freshly distilled styrene (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired enantiomerically enriched (1-bromo-3,3,3-trichloropropyl)benzene.

Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Diagram 2: Proposed Catalytic Cycle for Rh-Catalyzed Enantioselective ATRA

Rh_Catalytic_Cycle Rh(I) [(DIOP)Rh(I)Cl] Rh(II) [(DIOP)Rh(II)BrCl] Rh(I)->Rh(II) + CBr₃Cl Rh(II)->Rh(I) Br transfer CBr3_rad •CBr₃ Rh(II)->CBr3_rad Br abstraction Benzyl_rad Benzylic Radical CBr3_rad->Benzyl_rad + Styrene Styrene Styrene Product Enantioenriched Product Benzyl_rad->Product + [(DIOP)Rh(II)BrCl] Product->Rh(I) regenerates catalyst CBr3Cl CBr₃Cl

Caption: Proposed catalytic cycle for the Rh-catalyzed enantioselective ATRA of CBr₃Cl.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The introduction of the tribromomethyl group can significantly impact the biological activity of a molecule. While specific examples of marketed drugs containing a CBr₃Cl-derived moiety are not abundant, the use of this reagent in the synthesis of pharmaceutical intermediates and bioactive compounds is a growing area of research.[5][6][7][8][] The resulting polyhalogenated products can serve as versatile precursors for further chemical transformations.

Table 2: Potential Applications in Medicinal Chemistry

Application AreaRationale
Metabolic Blocking The sterically bulky and electron-withdrawing CBr₃ group can block sites of metabolism, increasing the half-life of a drug candidate.
Lipophilicity Modification The halogenated moiety increases the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.
Conformational Control The size of the tribromomethyl group can restrict the conformational flexibility of a molecule, potentially locking it into a bioactive conformation.
Precursor for Further Functionalization The bromine atoms can be subsequently displaced or transformed to introduce other functional groups.

Safety, Handling, and Disposal

Tribromochloromethane is a hazardous substance and must be handled with appropriate safety precautions.

4.1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use.[1]

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

4.2. Handling and Storage:

  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Keep containers tightly closed when not in use.

4.3. Disposal:

  • Tribromochloromethane and its waste products should be treated as hazardous waste.

  • Dispose of the chemical waste in appropriately labeled, sealed containers.[11][12][13]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety office for specific guidance.[11] Do not dispose of down the drain or in general waste.[11]

Conclusion

Tribromochloromethane is a valuable reagent for the introduction of the tribromomethyl group into organic molecules. Its application in transition metal-catalyzed ATRA reactions, particularly the rhodium-catalyzed enantioselective variant, provides a powerful tool for the synthesis of chiral building blocks. As the demand for novel molecular scaffolds in drug discovery continues to grow, the strategic use of reagents like tribromochloromethane will undoubtedly play an increasingly important role. Adherence to strict safety protocols is essential for the responsible and effective utilization of this potent chemical.

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  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

  • APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. Wiley. Available at: [Link]

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The Tribromomethyl Radical in Alkene Functionalization: Application Notes and Protocols for Radical Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Reactivity of the Tribromomethyl Radical

For researchers, synthetic chemists, and professionals in drug development, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. Among the myriad of synthetic tools, radical addition reactions offer a powerful strategy for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth exploration of tribromochloromethane (CBr3Cl) as a versatile source of the tribromomethyl radical (•CBr3) for the functionalization of alkenes. While structurally similar to the more commonly cited bromotrichloromethane, tribromochloromethane offers a unique halogen composition that can be leveraged in sophisticated synthetic designs.

This document moves beyond a simple recitation of procedures. It is designed to provide a deep, mechanistic understanding of the causality behind experimental choices, empowering researchers to not only replicate the protocols herein but also to adapt and innovate. We will delve into the fundamental principles of radical chain reactions, explore various initiation methods, and provide detailed, field-tested protocols for the addition of tribromochloromethane to alkenes. Furthermore, comprehensive safety protocols and quantitative data on reaction scope are presented to ensure both safe and effective implementation in the laboratory.

Mechanistic Underpinnings: The Radical Chain Reaction

The addition of tribromochloromethane to an alkene proceeds via a classical radical chain mechanism. This process can be dissected into three distinct stages: initiation, propagation, and termination.[1] Understanding this sequence is paramount for troubleshooting and optimizing reaction conditions.

  • Initiation: The reaction commences with the homolytic cleavage of the carbon-bromine bond in tribromochloromethane to generate the key tribromomethyl radical (•CBr3) and a bromine radical (•Br). This step requires an external energy input, which can be supplied by thermal means or, more commonly, through photochemical irradiation or the use of a radical initiator.[2]

  • Propagation: This is the core, self-sustaining cycle of the reaction.[1]

    • The highly reactive tribromomethyl radical adds to the π-bond of the alkene. This addition is regioselective, occurring at the less substituted carbon atom to yield the more stable secondary or tertiary radical intermediate.[3]

    • This newly formed carbon-centered radical then abstracts a bromine atom from another molecule of tribromochloromethane. This step accomplishes two critical tasks: it forms the desired 1-bromo-3,3,3-trichloropropane derivative and regenerates the tribromomethyl radical, which can then participate in another cycle.

  • Termination: The radical chain is terminated when two radical species combine to form a stable, non-radical product. This can occur through various combinations, such as the coupling of two tribromomethyl radicals or the reaction of a tribromomethyl radical with the alkyl radical intermediate.[1]

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination CBr3Cl CBr3Cl CBr3_rad •CBr₃ CBr3Cl->CBr3_rad hv or Δ Initiator Br_rad •Br Alkene R-CH=CH₂ Alkyl_rad R-CH(•)-CH₂-CBr₃ Alkene->Alkyl_rad CBr3Cl_prop CBr₃Cl Alkyl_rad->CBr3Cl_prop Br Abstraction Product R-CH(Br)-CH₂-CBr₃ CBr3_rad_prop •CBr₃ CBr3_rad_prop->Alkene Addition CBr3Cl_prop->Product CBr3Cl_prop->CBr3_rad_prop Regeneration Term1 •CBr₃ + •CBr₃ → C₂Br₆ Term2 •CBr₃ + R-CH(•)-CH₂-CBr₃ → Product Term3 2 R-CH(•)-CH₂-CBr₃ → Dimer Initiation_Output->CBr3_rad_prop

Figure 1: Radical Chain Mechanism for the Addition of Tribromochloromethane to an Alkene.

Application Note 1: Photochemically Induced Radical Addition

Principle: Photochemical initiation offers a mild and efficient method for generating the tribromomethyl radical. The reaction is typically conducted using a UV lamp, which provides the energy necessary for the homolytic cleavage of the C-Br bond. This method avoids the need for chemical initiators, which can sometimes lead to unwanted side products.

Detailed Protocol: Photochemical Addition of Tribromochloromethane to 1-Octene

This protocol describes a general procedure for the photochemical addition of tribromochloromethane to a terminal alkene, using 1-octene as a representative substrate.

Materials:

  • 1-Octene (≥98%)

  • Tribromochloromethane (≥98%)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a quartz reaction vessel equipped with a magnetic stir bar, add 1-octene (1.0 eq.). Dissolve the alkene in a minimal amount of anhydrous DCM.

  • Reagent Addition: Add tribromochloromethane (1.5 - 2.0 eq.) to the reaction mixture. The use of a slight excess of the haloalkane ensures efficient trapping of the intermediate alkyl radical.

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can act as a radical scavenger.

  • Initiation: Place the reaction vessel in a suitable cooling bath (if necessary) and position it at a consistent distance from the UV lamp. Irradiate the stirred mixture. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Upon completion, turn off the UV lamp and allow the reaction mixture to return to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess tribromochloromethane.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 1,1,1-tribromo-3-chlorononane.

Expected Outcome: The reaction should yield the anti-Markovnikov addition product, 1,1,1-tribromo-3-chlorononane. The yield will vary depending on the specific reaction conditions and the purity of the starting materials.

Application Note 2: Chemically Initiated Radical Addition

Principle: For laboratories not equipped for photochemistry, radical initiation can be achieved using chemical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. These initiators decompose upon heating to generate radicals that can initiate the chain reaction.

Detailed Protocol: AIBN-Initiated Radical Addition of Tribromochloromethane to Styrene

This protocol provides a general method for the AIBN-initiated radical addition to an activated alkene like styrene.

Materials:

  • Styrene (inhibitor removed, ≥99%)

  • Tribromochloromethane (≥98%)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene or other suitable high-boiling inert solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add styrene (1.0 eq.) and tribromochloromethane (1.5 eq.). Dissolve the reagents in anhydrous toluene.

  • Initiator Addition: Add a catalytic amount of AIBN (typically 5-10 mol%) to the reaction mixture.

  • Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes.

  • Initiation: Heat the reaction mixture to the appropriate temperature for AIBN decomposition (typically 70-80 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 1,1,1-tribromo-3-chloro-3-phenylpropane.

Figure 2: General Experimental Workflow for Radical Addition of Tribromochloromethane.

Quantitative Data: Substrate Scope and Illustrative Yields

The radical addition of polyhalogenated methanes is a robust reaction applicable to a wide range of alkene substrates. The following table provides illustrative examples of yields obtained for the addition of the closely related bromotrichloromethane to various alkenes, which are expected to be comparable for tribromochloromethane under optimized conditions.

EntryAlkene SubstrateProductYield (%)Reference
11-Decene1,1,1-Trichloro-3-bromododecane85[4]
2Styrene1,1,1-Trichloro-3-bromo-3-phenylpropane78[4]
3Cyclohexene1-Bromo-2-(trichloromethyl)cyclohexane75[4]
41-Octyne1,1,1-Trichloro-3-bromo-2-nonene65
5Methyl acrylateMethyl 2-bromo-4,4,4-trichlorobutanoate80[5]

Note: Yields are for illustrative purposes based on reactions with bromotrichloromethane and may vary for tribromochloromethane.

Safety and Handling Precautions

Tribromochloromethane, like other halogenated hydrocarbons, must be handled with appropriate safety precautions.

  • Handling: Always handle tribromochloromethane in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

The radical addition of tribromochloromethane to alkenes represents a valuable and versatile tool in the synthetic chemist's arsenal. The ability to introduce a tribromomethyl group provides a handle for further synthetic transformations, opening avenues to a diverse range of complex molecules. By understanding the underlying radical chain mechanism and carefully controlling reaction parameters, researchers can effectively employ this methodology for the targeted functionalization of unsaturated systems. The protocols and data presented in this guide serve as a robust starting point for the successful implementation of tribromochloromethane in radical addition reactions, fostering further innovation in chemical synthesis and drug discovery.

References

  • A simple, photochemical, and metal-free protocol for the atom transfer radical addition (ATRA) of bromotrichloromethane onto various alkenes is described.
  • The functionalization of alkynes and allenes involving radical processes is an efficient strategy for the synthesis of functionalized alkenes.
  • SAFETY DATA SHEET - Bromotrichloromethane. (Thermo Fisher Scientific, 2005)
  • Free radical halogen
  • Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). (Master Organic Chemistry, 2025)
  • Kharasch-Type Haloalkylation of Alkenes by Photoinduced Copper Catalysis.
  • Preparing Alkyl Halides from Alkanes: Radical Halogen
  • Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orient
  • 1,1,1-Tribromo-3-chlorononane | C9H16Br3Cl - PubChem.
  • The photochemical telomerization of styrene with bromo-trichloro-methane. (Sci-Hub, n.d.)
  • AIBN-catalyzed atom-transfer radical addition (ATRA) reaction of terminal alkynes.
  • Substrate scope for forming products 2.
  • Copper-catalyzed radical-mediated intermolecular cyanomonofluoroalkylation of alkenes and alkynes. (Royal Society of Chemistry, n.d.)
  • Preparing Alkyl Halides from Alkanes - Radical Halogenation.

Sources

Application Note & Protocol: Enantioselective Copper-Catalyzed Addition of Tribromochloromethane to Olefins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Asymmetric Atom Transfer Radical Addition

The formation of carbon-carbon bonds with simultaneous control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents and complex natural products. The Kharasch addition reaction, also known as Atom Transfer Radical Addition (ATRA), offers a powerful, atom-economical method for the 1,2-carbohalogenation of alkenes.[1][2][3] This reaction involves the metal-catalyzed addition of a polyhalogenated alkane, such as tribromochloromethane (CBr₃Cl), across a double bond.[1] While traditional Kharasch additions produce racemic mixtures, the development of asymmetric catalytic systems has transformed this process into a valuable tool for enantioselective synthesis.

This guide provides a detailed protocol for the enantioselective addition of tribromochloromethane to olefinic substrates, focusing on a well-established copper-bisoxazoline catalytic system. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the expected outcomes based on analogous systems reported in the literature.

Part 1: Mechanistic Rationale & Catalytic Cycle

The key to achieving enantioselectivity in this radical process lies in the use of a chiral catalyst that can influence the stereochemical outcome of the bond-forming steps. Copper complexes bearing C₂-symmetric chiral bisoxazoline (Box) ligands have proven to be highly effective for a range of asymmetric radical transformations.[4][5][6]

The catalytic cycle, illustrated below, is initiated by the reaction of a Copper(I) complex, chiral ligand, with tribromochloromethane.

Proposed Catalytic Cycle:

  • Initiation: The chiral Cu(I)-Box complex activates the tribromochloromethane (CBr₃Cl) via a single-electron transfer (SET) process. This homolytically cleaves the weakest C-Br bond, generating a trichloromethyl radical (•CCl₃) and the corresponding Cu(II)-Br species.

  • Radical Addition: The electrophilic •CCl₃ radical adds across the olefin's π-bond in an anti-Markovnikov fashion. This step generates a new carbon-centered radical intermediate. The facial selectivity of this addition is influenced by the steric and electronic properties of the chiral ligand environment, though the primary stereocontrol often occurs in the subsequent step.

  • Halogen Transfer & Stereocontrol: The crucial enantioselective step involves the transfer of a bromine atom from the chiral Cu(II)-Br complex to the carbon radical. The rigid, well-defined chiral environment around the copper center dictates the trajectory of this transfer, leading to the preferential formation of one enantiomer of the final product. This step regenerates the active Cu(I) catalyst, allowing the cycle to continue.

Catalytic_Cycle cluster_cycle Enantioselective ATRA Cycle Cu_I [Cu(I)(Box)]⁺ Cu_II [Cu(II)(Box)Br]⁺ Cu_I->Cu_II  CBr₃Cl Product_Radical Product Radical Cu_II->Product_Radical Halogen Transfer (Enantiocontrol) CBr3Cl •CBr₂Cl Radical_Add Olefin + •CBr₂Cl Radical_Add->Product_Radical Radical Addition Product_Radical->Cu_I Product Product_out Enantioenriched Adduct Product_Radical->Product_out CBr3Cl->Radical_Add Olefin_in Olefin Olefin_in->Radical_Add CBr3Cl_in CBr₃Cl CBr3Cl_in->Cu_I caption Fig. 1: Proposed Catalytic Cycle

Caption: Fig. 1: Proposed Catalytic Cycle for the Copper-Catalyzed Enantioselective Addition of CBr₃Cl to Olefins.

Part 2: Experimental Protocol

This protocol describes a general procedure for the enantioselective addition of tribromochloromethane to a representative olefin, styrene. Researchers should optimize conditions for other substrates.

A. Materials & Reagents:

  • Catalyst Precursor: Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf))₂·C₆H₆

  • Chiral Ligand: (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-Box)

  • Substrate: Styrene (freshly distilled to remove inhibitors)

  • Reagent: Tribromochloromethane (CBr₃Cl)

  • Solvent: Dichloromethane (CH₂Cl₂, anhydrous)

  • Inert Gas: High-purity Argon or Nitrogen

  • Standard Labware: Schlenk flasks, gas-tight syringes, magnetic stir bars, cannula

B. Instrumentation:

  • Inert Atmosphere System: Schlenk line or glovebox

  • Temperature Control: Cryostat or ice/salt bath

  • Purification: Flash column chromatography system

  • Analysis:

    • Gas Chromatography (GC) or ¹H NMR for conversion analysis

    • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) for enantiomeric excess (ee) determination

C. Step-by-Step Procedure:

SAFETY PRECAUTION: Polyhalogenated methanes are toxic and should be handled in a well-ventilated fume hood. All operations involving air- and moisture-sensitive reagents must be performed under an inert atmosphere.

  • Catalyst Preparation (In Situ):

    • To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add the chiral ligand (S,S)-Ph-Box (0.022 mmol, 1.1 eq relative to Cu).

    • Add the copper(I) triflate benzene complex (0.02 mmol, 1.0 eq).

    • Add 5 mL of anhydrous dichloromethane via syringe.

    • Stir the resulting mixture at room temperature for 30-60 minutes. A color change should be observed as the complex forms.

  • Reaction Assembly:

    • Cool the flask containing the catalyst solution to the desired reaction temperature (e.g., -20 °C) using a cryostat or appropriate cooling bath.

    • In a separate, dry vial, prepare a solution of the olefin. Add freshly distilled styrene (1.0 mmol, 1.0 eq) to 2 mL of anhydrous dichloromethane.

    • Add the styrene solution to the cooled catalyst mixture via syringe.

    • Finally, add tribromochloromethane (1.2 mmol, 1.2 eq) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring:

    • Allow the reaction to stir at -20 °C under argon.

    • Monitor the reaction progress by periodically taking small aliquots (via a purged syringe) and analyzing them by GC or TLC. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as judged by the consumption of the starting olefin), quench the reaction by opening the flask to the air.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the purified product by analysis on a chiral HPLC or GC column with a suitable mobile phase.

Part 3: Data & Expected Outcomes

While extensive data for the specific addition of tribromochloromethane is not broadly published, we can extrapolate expected outcomes from the closely related and well-documented enantioselective Kharasch-Sosnovsky reaction and other copper-catalyzed ATRA processes.[4][7][8]

Table 1: Representative Performance in Analogous Asymmetric ATRA Reactions

Olefin SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee %)Reference
CyclopenteneCu(OTf) / Bisoxazoline Ligand6184[4]
CyclohexeneCu(OTf) / Pybox-diph Ligand~7075[8]
CyclohepteneCu(OTf) / Pybox-diph Ligand~7582[8]
AcrylamideCu(I) / Bulky Box Ligand>90up to 96[9]

Note: The data presented are for analogous reactions (e.g., allylic oxidation or addition of other radical precursors) and serve as a benchmark for what might be achievable. Yields and enantioselectivities are highly dependent on the specific substrate, ligand, and reaction conditions.[6]

Part 4: Troubleshooting & Key Considerations

  • Low Enantioselectivity: The choice of chiral ligand is critical. The steric and electronic properties of the bisoxazoline ligand must be matched to the substrate. Experiment with different Box ligands (e.g., varying the substituent at the 4-position or on the bridge).[6] Temperature also plays a crucial role; lower temperatures often lead to higher enantioselectivity but may require longer reaction times.[4]

  • Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere. The purity of the copper source and the olefin (free of inhibitors) is paramount.

  • Side Reactions: Polymerization of the olefin can be a competing pathway, especially with electron-deficient alkenes.[2] Maintaining a low temperature and controlled addition of reagents can help minimize this.

References

  • Wu, D. et al. (2022). Copper-Catalyzed Enantioselective Radical Chlorination of Alkenes. ACS Catalysis. Available at: [Link]

  • White, M. C. et al. (2017). Catalytic Asymmetric Intermolecular Allylic Functionalization of Unactivated Internal Alkenes. Accounts of Chemical Research. Available at: [Link]

  • Liu, G. et al. (2018). Copper-Catalyzed Radical Relay for Asymmetric Radical Transformations. Accounts of Chemical Research. Available at: [Link]

  • Ghorai, M. K. et al. Classic Kharasch–Sosnovsky reaction and design of an alternative to the asymmetric Kharasch–Sosnovsky‐type reaction. ResearchGate. Available at: [Link]

  • Eames, J. & Watkinson, M. (2001). Catalytic Allylic Oxidation of Alkenes Using an Asymmetric Kharasch–Sosnovsky Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Eames, J. & Watkinson, M. (2001). Catalytic Allylic Oxidation of Alkenes Using an Asymmetric Kharasch-Sosnovsky Reaction. PubMed. Available at: [Link]

  • Ghorai, M. K. et al. (2001). Asymmetric Kharasch Reaction: Catalytic Enantioselective Allylic Oxidation of Olefins Using Chiral Pyridine Bis(diphenyloxazoline)−Copper Complexes and tert-Butyl Perbenzoate. The Journal of Organic Chemistry. Available at: [Link]

  • Unknown Authors. Regioisomerized atom transfer radical addition (ATRA) of olefins with dichlorofluorocarbons. RSC Publishing. Available at: [Link]

  • Wikipedia Contributors. (2023). Kharasch addition. Wikipedia. Available at: [Link]

  • Doyle, A. G. et al. (2025). A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins. PubMed. Available at: [Link]

  • Doyle, A. G. et al. (2024). A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins. PMC. Available at: [Link]

  • Matyjaszewski, K. et al. (2012). Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent. Dalton Transactions. Available at: [Link]

  • Demonceau, A. et al. Ruthenium Catalysts for the Kharasch Reaction. ResearchGate. Available at: [Link]

  • Stephenson, C. R. J. et al. (2011). Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts. PMC. Available at: [Link]

  • Chem-Station Int. Ed. (2014). Kharasch Addition. Chem-Station. Available at: [Link]

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Application Notes and Protocols: Tribromochloromethane in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of tribromochloromethane (CBr₃Cl) in the synthesis of advanced materials. This document outlines the fundamental principles, detailed experimental protocols, and safety considerations for the application of tribromochloromethane, primarily as an initiator in controlled radical polymerization, and explores its potential in the fabrication of carbon-based materials.

Introduction: The Unique Attributes of Tribromochloromethane in Polymer Synthesis

Tribromochloromethane, a halogenated methane derivative, offers a unique combination of reactive sites that make it a valuable tool in polymer chemistry. Its utility primarily stems from the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is weaker and more susceptible to homolytic cleavage, making it an effective initiating site for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).[1] This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.[2][3]

The presence of three bromine atoms increases the atom transfer equilibrium constant in ATRP, which can lead to faster polymerization rates. The remaining C-Cl bond and the tribromomethyl group can also be leveraged for post-polymerization modification, enabling the synthesis of functional polymers with tailored properties.[4]

Core Application: Tribromochloromethane in Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful controlled/"living" radical polymerization technique that relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide.[2] This equilibrium is mediated by a transition metal complex, most commonly copper-based.[1] Tribromochloromethane can serve as an efficient initiator in this process.

Mechanism of ATRP Initiation with Tribromochloromethane

The initiation of ATRP using tribromochloromethane proceeds via the selective cleavage of a C-Br bond by a lower oxidation state transition metal complex (e.g., Cu(I)Br/Ligand). This generates a tribromochloromethyl radical (•CBr₂Cl) and the corresponding higher oxidation state metal complex (e.g., Cu(II)Br₂/Ligand). The radical then adds to a monomer unit to start the polymer chain growth. The dormant polymer chain end, now containing a bromine atom, can be reactivated by the Cu(I) complex, allowing for controlled chain propagation.

Diagram 1: Initiation of ATRP with Tribromochloromethane

ATRP_Initiation cluster_initiation Initiation cluster_propagation Propagation CBr3Cl CBr₃Cl Radical •CBr₂Cl CBr3Cl->Radical k_act CBr3Cl->Radical CuI Cu(I)Br/Ligand CuII Cu(II)Br₂/Ligand CuI->CuII Propagating CBr₂Cl-M• Radical->Propagating k_p Radical->Propagating Monomer Monomer (M) Dormant CBr₂Cl-M-Br Propagating->Dormant k_deact Propagating->Dormant Dormant->Propagating k_act

Caption: ATRP initiation and propagation using CBr₃Cl.

Experimental Protocol: ATRP of Styrene using Tribromochloromethane

This protocol is a representative example for the synthesis of polystyrene with a target degree of polymerization (DP) of 100.

Materials:

  • Styrene (monomer, freshly distilled)

  • Tribromochloromethane (CBr₃Cl, initiator)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (solvent)

  • Nitrogen gas (for inert atmosphere)

  • Alumina (for catalyst removal)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF, for analysis)

Equipment:

  • Schlenk flask

  • Rubber septa

  • Syringes

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Vacuum line/Schlenk line

  • Gas chromatography (GC) and Gel Permeation Chromatography (GPC) for analysis

Procedure:

  • Preparation of the Reaction Flask:

    • To a 25 mL Schlenk flask, add CuBr (14.3 mg, 0.1 mmol).

    • Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Through a degassed syringe, add anisole (5 mL) and freshly distilled styrene (10.4 g, 100 mmol).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Under a nitrogen atmosphere, add PMDETA (21 µL, 0.1 mmol) via syringe. The solution should turn green as the copper complex forms.

    • Finally, add tribromochloromethane (98 µL, 1.0 mmol) as the initiator via syringe.

  • Polymerization:

    • Immerse the sealed Schlenk flask in a preheated oil bath at 110 °C with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots at regular intervals using a degassed syringe and analyzing the monomer conversion by GC.

  • Termination and Purification:

    • Once the desired conversion is reached (e.g., after 6-8 hours), remove the flask from the oil bath and expose the reaction mixture to air to terminate the polymerization.

    • Dilute the viscous solution with THF (approx. 10 mL).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol with stirring.

    • Collect the white polystyrene powder by filtration and dry it under vacuum to a constant weight.

Characterization:

  • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the resulting polystyrene by GPC. For a controlled polymerization, the PDI should be low (typically < 1.3).

Table 1: Representative Molar Ratios for ATRP of Styrene

ComponentMolar Ratio
Styrene100
Tribromochloromethane1
CuBr0.1 - 1
PMDETA0.1 - 1
Application to Other Monomers: (Meth)acrylates

Tribromochloromethane can also be used to initiate the ATRP of acrylates and methacrylates.[5] The reaction conditions, particularly the temperature and the choice of ligand, may need to be adjusted based on the reactivity of the monomer. For instance, the ATRP of methyl methacrylate (MMA) is often carried out at a lower temperature (e.g., 90 °C) compared to styrene.

Diagram 2: General Workflow for ATRP using CBr₃Cl

ATRP_Workflow start Start prep Prepare Schlenk Flask (CuBr, Inert Atmosphere) start->prep add_reagents Add Solvent, Monomer, Ligand, and CBr₃Cl prep->add_reagents polymerize Polymerize at Elevated Temperature add_reagents->polymerize monitor Monitor Conversion (GC) polymerize->monitor monitor->polymerize Continue terminate Terminate Reaction (Expose to Air) monitor->terminate Desired Conversion purify Purify Polymer (Alumina Column, Precipitation) terminate->purify characterize Characterize (GPC, NMR) purify->characterize end End characterize->end

Caption: A typical experimental workflow for ATRP.

Potential Applications in Advanced Materials Synthesis

While the primary and most well-documented application of tribromochloromethane in materials science is as an ATRP initiator, its chemical structure suggests potential in other areas.

Precursor for Carbon-Based Materials

Halogenated methanes can serve as precursors in chemical vapor deposition (CVD) processes for the synthesis of carbon materials.[6][7]

  • Diamond-Like Carbon (DLC) Films: Tribromochloromethane could potentially be used as a carbon and halogen source in plasma-enhanced CVD (PECVD) to deposit DLC films.[8][9] The incorporation of halogens can influence the film's properties, such as hardness and adhesion.

  • Graphene and Carbon Nanotubes: While less common than hydrocarbon precursors, chlorinated hydrocarbons have been investigated for the synthesis of carbon nanomaterials.[10][11] The presence of halogens can affect the growth mechanism and potentially lead to doped or functionalized carbon structures.

Role in Nanoparticle Synthesis

The synthesis of metallic nanoparticles often involves the reduction of a metal salt in the presence of a capping agent.[12][13] While not a conventional application, the reactivity of the C-Br bonds in tribromochloromethane could potentially be exploited in non-aqueous synthesis routes, either as a solvent that can participate in the reaction or as a source of radicals to initiate polymerization on the nanoparticle surface for functionalization.

Safety and Handling of Tribromochloromethane

Tribromochloromethane is a hazardous chemical and must be handled with appropriate safety precautions.

  • Health Hazards: It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[14][15] It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[16] All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Table 2: Physical and Safety Properties of Tribromochloromethane

PropertyValue
CAS Number 594-15-0
Molecular Formula CBr₃Cl
Molecular Weight 287.17 g/mol
Appearance Colorless to yellow liquid or solid
Boiling Point ~160 °C
Hazard Statements H302, H315, H319, H332, H335
Precautionary Statements P261, P280, P305+P351+P338

Conclusion

Tribromochloromethane is a versatile reagent in materials science, primarily valued for its efficacy as an initiator in atom transfer radical polymerization. Its use allows for the synthesis of well-defined polymers with controlled architectures. While its application as a precursor for carbon-based materials and in nanoparticle synthesis is less explored, its chemical properties suggest intriguing possibilities for future research. Strict adherence to safety protocols is paramount when working with this compound. These application notes provide a foundational guide for the safe and effective use of tribromochloromethane in the modern materials science laboratory.

References

  • Fisher Scientific. Safety Data Sheet: Tribromofluoromethane. (2025).
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  • Neumann, A., Keul, H., & Hocker, H. (2000). Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with α, α-dichlorotoluene as initiator; a kinetic study. Macromolecular Chemistry and Physics, 201(7), 980-984.
  • Mhlanga, S. D., & Coville, N. J. (2012). The synthesis of carbon nanomaterials using chlorinated hydrocarbons over a Fe-Co/CaCO3 catalyst. South African Journal of Chemistry, 65, 1-8.
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  • Rahme, K., & Holmes, J. D. (2015). Gold nanoparticles: synthesis, characterization, and bioconjugation. In Dekker Encyclopedia of Nanoscience and Nanotechnology, Third Edition (pp. 1-11). CRC Press.
  • Singh, C., et al. (2023). Preparation and Characterization of Diamond-Like Carbon Coatings for Biomedical Applications—A Review.
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  • Zhang, X., et al. (1998). Controlled/“Living” Radical Polymerization. Atom Transfer Radical Polymerization of Acrylates at Ambient Temperature. Macromolecules, 31(17), 5958-5959.
  • Pyun, J., & Matyjaszewski, K. (2001). The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization: Homopolymers and Block Copolymers from Polyhedral Oligomeric Silsesquioxane Monomers. Macromolecules, 34(18), 6246-6249.
  • Petrmichl, R. H., Brown, D. W., & Mahoney, L. J. (2000). U.S. Patent No. 6,086,962. Washington, DC: U.S.
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  • Peng, H., Cheng, S., & Fan, Z. (2005). Synthesis and Characterization of Poly(n-butyl methacrylate)-b-Polystyrene Diblock Copolymers by Atom Transfer Radical Emulsion Polymerization. Journal of Applied Polymer Science, 98(5), 2123-2129.
  • Royal Society of Chemistry. (2016). Breakthroughs in graphene synthesis.
  • Malshe, A. P., et al. (2004). Diamond-Like Carbon Depositions and Characterization. Society of Vacuum Coaters. 47th Annual Technical Conference Proceedings, 184-189.
  • Preprints.org. (2023).
  • Moineau, G., et al. (1999). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules, 32(25), 8277-8282.
  • MDPI. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups.
  • Chemistry LibreTexts. (2023). Synthesis of gold nanoparticles.
  • ResearchGate. (2015). Synthesis of poly(n-butyl acrylate) homopolymer and poly(styrene-b-n-butyl acrylate-b-styrene)
  • RSC Publishing. (2019). Controlled and efficient polymerization of methyl methacrylate catalyzed by pyridinylidenaminophosphine based Lewis pairs.
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Analytical Methods for the Detection of Tribromochloromethane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

Tribromochloromethane, also known as chlorodibromomethane, is a member of the trihalomethane (THM) family of chemical compounds.[1] These compounds are most commonly formed as disinfection byproducts (DBPs) when chlorine, a widely used disinfectant, reacts with natural organic matter present in water sources.[2][3] Due to potential adverse health effects, including an association with reproductive and developmental toxicity, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have set maximum contaminant levels for total trihalomethanes (TTHMs) in drinking water.[2][4]

Accurate and sensitive detection of tribromochloromethane is therefore critical for ensuring public health, monitoring water quality, and for professionals in drug development who must ensure that water used in manufacturing processes is free from such contaminants. This application note provides a detailed guide to the primary analytical methodologies for the robust detection and quantification of tribromochloromethane, with a focus on sample preparation and gas chromatography-mass spectrometry (GC-MS) analysis. We will explore the causality behind procedural choices to equip researchers with a deep, practical understanding of the workflows.

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

The definitive analytical technique for identifying and quantifying tribromochloromethane is Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] This powerful combination is considered a "gold standard" for forensic and environmental analysis because it provides two distinct dimensions of separation and identification.[6]

  • Gas Chromatography (GC): This technique separates volatile compounds from a mixture based on their boiling points and chemical interactions with the stationary phase of the analytical column.[7] As the sample travels through the column, carried by an inert gas, compounds like tribromochloromethane are separated in time before reaching the detector.

  • Mass Spectrometry (MS): Acting as a highly specific detector, the MS ionizes the molecules eluting from the GC column, causing them to fragment into characteristic patterns based on their mass-to-charge (m/z) ratio.[7][8] This fragmentation pattern serves as a molecular "fingerprint," allowing for unambiguous identification.[7]

While other detectors, such as the Electron Capture Detector (ECD), offer excellent sensitivity for halogenated compounds, MS provides superior confidence in compound identity, which is crucial for regulatory compliance and research integrity.[5][9]

Critical Sample Preparation Techniques for a Volatile Analyte

The primary challenge in analyzing tribromochloromethane is its volatile nature.[5] Sample preparation methods must efficiently extract this compound from its matrix (typically aqueous) and concentrate it to a level detectable by the instrument. The choice of method is dictated by the required sensitivity, sample complexity, and available instrumentation.

Purge and Trap (Dynamic Headspace) Concentration

Purge and Trap (P&T) is the most widely mandated and sensitive technique for analyzing trace levels of volatile organic compounds (VOCs) like tribromochloromethane in water.[10] It is the cornerstone of numerous EPA methods, including 501.1 and 524.2.[1][11]

Causality & Principle: This method leverages the high vapor pressure and low water solubility of tribromochloromethane.[12] An inert purge gas (e.g., helium) is bubbled through the sample, dynamically stripping the volatile analytes from the aqueous phase into the gas stream.[1][10] This gas is then passed through a trap containing an adsorbent material (e.g., Tenax®), which retains the target compounds while the purge gas passes through.[1][13] The trap is then rapidly heated (thermal desorption), releasing the concentrated analytes as a tight band directly into the GC-MS, resulting in excellent sensitivity and peak shape.[10] This dynamic process allows for the extraction of nearly all analytes from the sample, leading to very low detection limits.[14]

Experimental Protocol: Purge and Trap GC-MS (Based on EPA Method 524.2)

  • System Preparation: Ensure the P&T concentrator and GC-MS system are free from contaminants by running method blanks until a clean baseline is achieved.

  • Sample Collection: Collect samples in 40 mL vials containing a reducing agent (e.g., ascorbic acid) to quench any residual chlorine.[11] Ensure no headspace (air bubbles) is present.

  • Purging: Place a 5 mL (or other validated volume) aliquot of the sample into the sparging vessel of the P&T system.[10]

  • Internal Standard Spiking: Add an internal standard/surrogate solution to the sample to monitor extraction efficiency and correct for variations.

  • Purge Cycle: Purge the sample with helium at a flow rate of 40 mL/min for 11 minutes at ambient temperature.[10] The analytes are carried to the adsorbent trap.

  • Dry Purge: Purge the trap with gas for a short period (e.g., 1-2 minutes) without bubbling through the sample to remove excess water, which can interfere with GC analysis.[10]

  • Desorption: Rapidly heat the trap (e.g., to 245°C) while backflushing with the GC carrier gas. This transfers the analytes from the trap onto the GC column.

  • Bake Cycle: After desorption, bake the trap at a higher temperature (e.g., 260°C) to remove any residual compounds and prepare it for the next sample.[10]

  • GC-MS Analysis: Initiate the GC-MS temperature program simultaneously with the desorption step to separate and detect the analytes.

Diagram: Purge and Trap (P&T) Workflow

P_T_Workflow Purge and Trap (P&T) Workflow cluster_prep Sample Preparation cluster_pt Purge & Trap System cluster_analysis Analysis Sample Aqueous Sample (5 mL in Sparger) IS Add Internal Standard Sample->IS Purge Purge with He Gas (11 min @ 40 mL/min) IS->Purge Trap Analytes Adsorbed on Sorbent Trap Purge->Trap Desorb Thermal Desorption (Trap Heated) Trap->Desorb GC Gas Chromatograph (Separation) Desorb->GC Transfer to GC MS Mass Spectrometer (Detection) GC->MS Data Data Acquisition MS->Data

Caption: Workflow for volatile analyte analysis using Purge and Trap.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquids.[15] For tribromochloromethane, this involves using a non-polar organic solvent to extract it from the aqueous sample.

Causality & Principle: The principle of "like dissolves like" governs this process. Tribromochloromethane, a relatively non-polar molecule, has a much higher affinity for an immiscible organic solvent (e.g., pentane, hexane) than for water.[16][17] When the sample is vigorously mixed with a small volume of the solvent, the analyte partitions into the organic phase.[17] After the phases separate, a small aliquot of the organic layer is directly injected into the GC-MS. This method is simpler and requires less specialized equipment than P&T but is generally less sensitive and may result in higher detection limits.[16]

Experimental Protocol: Liquid-Liquid Extraction

  • Sample Preparation: Place a defined volume (e.g., 10 mL) of the aqueous sample into a screw-cap vial with a PTFE-lined septum.

  • Solvent Addition: Add a small, precise volume of extraction solvent (e.g., 2 mL of pentane).

  • Internal Standard Spiking: Spike the sample with an internal standard.

  • Extraction: Cap the vial tightly and shake vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic solvent.

  • Phase Separation: Allow the vial to stand until the organic and aqueous layers have clearly separated. Centrifugation can be used to accelerate this process.

  • Sample Transfer: Carefully remove approximately 1 mL of the upper organic layer using a Pasteur pipette and transfer it to a 2 mL autosampler vial.

  • GC-MS Injection: Inject 1-2 µL of the organic extract into the GC-MS for analysis.

Diagram: Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow Liquid-Liquid Extraction (LLE) Workflow Sample Aqueous Sample + Internal Standard Solvent Add Immiscible Organic Solvent (e.g., Pentane) Sample->Solvent Shake Vigorous Shaking (2 minutes) Solvent->Shake Separate Phase Separation (Analyte in Organic Layer) Shake->Separate Extract Collect Organic Layer Separate->Extract GCMS Inject into GC-MS Extract->GCMS

Caption: Workflow for analyte extraction using LLE.

Static Headspace (HS) Analysis

Static headspace analysis is another valuable technique that avoids direct injection of the sample matrix, thereby protecting the GC system and reducing maintenance.[14]

Causality & Principle: This method relies on establishing a vapor-liquid equilibrium in a sealed container.[18] The sample is placed in a vial, sealed, and heated to a specific temperature.[18] This causes volatile compounds like tribromochloromethane to partition from the liquid/solid phase into the gas phase (the headspace) above the sample. Once equilibrium is reached, a portion of the headspace gas is withdrawn and injected into the GC.[14] While historically less sensitive than P&T, modern headspace samplers have significantly improved performance.[14]

Experimental Protocol: Static Headspace

  • Sample Preparation: Place a precise volume of the aqueous sample (e.g., 10 mL) into a headspace vial (e.g., 20 mL).

  • Matrix Modification: Add a salt (e.g., sodium sulfate) to the sample. This "salting out" effect decreases the solubility of organic compounds in the aqueous layer, promoting their transfer into the headspace and increasing sensitivity.

  • Sealing: Immediately seal the vial with a PTFE-lined septum and crimp cap.

  • Equilibration: Place the vial in the heated agitator of the headspace autosampler (e.g., at 85°C for 15 minutes) to allow the analyte to reach equilibrium between the liquid and gas phases.

  • Injection: The autosampler will automatically pressurize the vial, and a sample loop will transfer a fixed volume of the headspace gas to the GC injector.

  • GC-MS Analysis: The GC-MS program is initiated to analyze the injected vapor sample.

Diagram: Static Headspace (HS) Workflow

HS_Workflow Static Headspace (HS) Workflow Sample Sample in Sealed Vial Heat Heat & Agitate (e.g., 85°C, 15 min) Sample->Heat Equilibrium Analyte Partitions into Headspace (Equilibrium Reached) Heat->Equilibrium Inject Autosampler Injects Headspace Gas Equilibrium->Inject GCMS GC-MS Analysis Inject->GCMS

Sources

Application Note: Tribromochloromethane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of tribromochloromethane (CBr₃Cl) as a reference standard in gas chromatography (GC), particularly for the analysis of trihalomethanes (THMs) and other volatile organic compounds (VOCs). Detailed protocols for the preparation of calibration standards, validated GC-MS methodologies, and essential data for ensuring analytical accuracy and precision are presented. This guide is intended for researchers, scientists, and quality control professionals in environmental monitoring, water quality analysis, and drug development who require precise and reliable quantification of halogenated hydrocarbons.

Introduction: The Role of Tribromochloromethane in Analytical Chemistry

Tribromochloromethane, a member of the trihalomethane family, is a critical reference material for the quantitative analysis of disinfection byproducts in drinking water and other environmental matrices.[1][2] The formation of THMs, including tribromochloromethane, is a consequence of the reaction between chlorine-based disinfectants and natural organic matter present in water sources.[3] Due to the potential health risks associated with THMs, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established maximum contaminant levels, necessitating sensitive and accurate analytical methods for their monitoring.[2]

The efficacy of any quantitative GC analysis is fundamentally dependent on the purity and accurate preparation of reference standards. Tribromochloromethane, with its distinct chromatographic behavior and mass spectrum, serves as an excellent calibrant and quality control standard. This application note elucidates the critical considerations and detailed procedures for its use, ensuring the generation of trustworthy and reproducible analytical data.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of tribromochloromethane is paramount for its proper handling, storage, and use as a reference standard.

Table 1: Physicochemical Properties of Tribromochloromethane

PropertyValueUnitSource
IUPAC Nametribromo(chloro)methane-[4]
CAS Number594-15-0-[4]
Molecular FormulaCBr₃Cl-[4]
Molecular Weight287.17 g/mol [4]
AppearanceColorless to pale yellow solid-[1]
Melting Point55°C[1]
Boiling Point160°C[1]
Density3.0g/cm³[1]
SolubilityInsoluble in water; Soluble in organic solvents-[1]
Kovats Retention Index (Standard non-polar)955-[4]

Safety Precautions:

Tribromochloromethane, like other halogenated hydrocarbons, must be handled with care in a well-ventilated laboratory, preferably within a fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Recommended storage temperatures are between 2 and 30 °C.[1]

  • Disposal: Dispose of waste tribromochloromethane and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6]

Protocol for Preparation of Tribromochloromethane Standards

The accuracy of the quantitative analysis is directly linked to the precise preparation of the calibration standards. The following protocol is based on established methodologies, such as those outlined in EPA Method 501.1.[1][7]

Preparation of Primary Stock Standard (ca. 2 mg/mL)

This protocol describes the gravimetric preparation of a primary stock standard.

Materials:

  • Tribromochloromethane (high purity, ≥99%)

  • Methanol (purge-and-trap grade)

  • 10 mL volumetric flask with a ground-glass stopper

  • Analytical balance (readable to 0.1 mg)

  • 100 µL syringe

Procedure:

  • Add approximately 9.8 mL of methanol to a 10 mL volumetric flask.

  • Allow the flask to stand for about 10 minutes to allow any alcohol that has wetted the neck to evaporate.

  • Weigh the flask with the methanol to the nearest 0.1 mg and record this weight.

  • Using a 100 µL syringe, quickly add two or more drops of tribromochloromethane to the flask. Causality: The rapid addition minimizes evaporative losses of the volatile standard.

  • Immediately reweigh the flask to the nearest 0.1 mg and record the new weight.

  • Calculate the net weight of tribromochloromethane added.

  • Dilute the contents of the flask to the 10 mL mark with methanol, stopper, and invert several times to ensure complete mixing.

  • Calculate the exact concentration of the primary stock standard in µg/µL or mg/mL.

  • Transfer the stock solution to a sealed vial with a PTFE-lined cap and store at 4°C, protected from light.

Preparation of Secondary and Working Standards

Secondary and working standards are prepared by serial dilution of the primary stock standard.

Materials:

  • Primary stock standard

  • Methanol (purge-and-trap grade)

  • Class A volumetric flasks (e.g., 5 mL, 10 mL)

  • Micropipettes

Procedure:

  • Allow the primary stock standard to come to room temperature before use.

  • To prepare a secondary dilution standard, accurately transfer a known volume of the primary stock standard into a volumetric flask and dilute to the mark with methanol.

  • Working calibration standards are then prepared by further diluting the secondary standard to achieve the desired concentration range for the calibration curve (e.g., 1-100 µg/L).

  • Aqueous calibration standards can be prepared by injecting a small, known volume of the methanolic working standard into a known volume of organic-free water.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Methodology

The following GC-MS parameters are recommended for the analysis of tribromochloromethane, based on common methods for volatile organic compounds like EPA Method 524.2.[9][10]

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)A non-polar column providing good separation of volatile halogenated hydrocarbons.
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal for capillary column resolution.
Injection ModeSplitless (1 µL injection volume)Maximizes analyte transfer to the column for trace analysis.
Inlet Temperature200 °CEnsures rapid volatilization of the analyte.
Oven ProgramInitial: 35 °C, hold for 5 min; Ramp: 10 °C/min to 200 °C, hold for 2 minProvides separation of early-eluting VOCs and ensures elution of later compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Mass Range35-350 amuCovers the expected mass fragments of tribromochloromethane and other THMs.
Source Temperature230 °CMaintains analyte integrity and prevents condensation.
Quadrupole Temperature150 °CEnsures stable mass analysis.
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)Full scan for identification; SIM for enhanced sensitivity and quantitation.

Expected Retention Time: Based on its boiling point and the specified GC conditions, the approximate retention time for tribromochloromethane is expected to be in the range of 12-15 minutes . The exact retention time should be determined experimentally by injecting a standard.

Data Analysis and Quality Control

A multi-point calibration curve should be generated by plotting the peak area of tribromochloromethane against its concentration. A linear regression analysis should be applied, with a correlation coefficient (r²) of ≥0.995 being acceptable.

Quality Control Measures:

  • Method Blank: An analysis of organic-free water to ensure no contamination from the analytical system.

  • Laboratory Control Sample (LCS): A standard of known concentration analyzed to verify the accuracy of the method.

  • Internal Standards: The use of an internal standard, such as fluorobenzene, is recommended to correct for variations in injection volume and instrument response.[5]

  • Surrogate Standards: Compounds like 4-bromofluorobenzene and 1,2-dichlorobenzene-d4 can be added to each sample to monitor the analytical performance for each individual sample.[5]

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the use of tribromochloromethane as a GC reference standard.

GC_Standard_Workflow cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Primary Stock Standard Preparation (Gravimetric) secondary Secondary Dilution Standard stock->secondary Dilution working Working Calibration Standards secondary->working Serial Dilution injection GC Injection working->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection calibration Calibration Curve Generation detection->calibration quantification Sample Quantification calibration->quantification qc Quality Control Verification quantification->qc caption Workflow for using Tribromochloromethane as a GC Standard.

Caption: Workflow for using Tribromochloromethane as a GC Standard.

Conclusion

The meticulous use of tribromochloromethane as a reference standard is fundamental to achieving accurate and reliable quantitative results in the gas chromatographic analysis of trihalomethanes and other volatile organic compounds. By adhering to the detailed protocols for standard preparation, employing validated GC-MS methodologies, and implementing robust quality control measures as outlined in this application note, analytical laboratories can ensure data of the highest integrity for regulatory compliance, environmental monitoring, and research applications.

References

  • ASTM International. (n.d.). WK57480 - New Test Method for Measuring Volatile Organic Compounds (VOCs) in Water utilizing Headspace Analysis with Gas Chromatography and Mass Spectrometry (Headspace GC/MS). Retrieved from [Link]

  • Castiglione, D. (2025). Tribromochloromethane (CBr₃Cl). In Encyclopedia of Reagents for Organic Synthesis. ResearchGate. Retrieved from [Link]

  • da Silva, F. M. L., et al. (2018). Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples. PubMed, 30024921. Retrieved from [Link]

  • Paragon Laboratories. (n.d.). Drinking Water Analysis by EPA 524.2. Retrieved from [Link]

  • Hamouni Haghighat, M., & Mohammad Khah, A. (2020). Determination of trihalomethanes using gas chromatograph equipped with pulsed discharge electron capture detector (PDECD). Asian Journal of Green Chemistry, 4(3), 296-304.
  • EST Analytical. (n.d.). EPA Drinking Water by Purge and Trap. Retrieved from [Link]

  • ACS Publications. (n.d.). Gas Chromatography Analyses for Trihalomethanes: An Experiment Illustrating Important Sources of Disinfection By-Products in Water Treatment. Journal of Chemical Education. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1979). Method 501.1: The Analysis Of Trihalomethanes In Drinking Water By The Purge And Trap Method. Retrieved from [Link]

  • Teledyne Leeman Labs. (n.d.). Analysis of Trihalomethanes (THMs) in drinking water. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Tribromochloromethane (CAS 594-15-0). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). A new method for analyzing trihalomethanes using a GC-FID device. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tribromochloromethane. PubChem. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trichloromethane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). TRIBROMOCHLOROMETHANE. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Chemical Hygiene Plan continued. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Chromatographic Analysis – Sample and Standard Preparation. Retrieved from [Link]

  • NUS Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Application Notes & Protocols: Tribromochloromethane as a Solvent for Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Situating Tribromochloromethane in the Spectroscopist's Toolkit

Tribromochloromethane (CBr₃Cl) is a dense, solid tetrahalomethane that presents a unique profile for specialized spectroscopic applications.[1][2] Unlike common liquid solvents, its use is predicated on specific analytical challenges where conventional solvents like chloroform, carbon tetrachloride, or carbon disulfide introduce unacceptable spectral interference. Its utility lies not in its universality, but in its specific regions of spectral transparency, particularly within the infrared spectrum.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to explain the causality behind its application, providing a framework for its safe and effective use. The protocols herein are designed to be self-validating, emphasizing safety and data integrity as paramount.

Physicochemical Profile

A thorough understanding of the fundamental properties of tribromochloromethane is essential before its consideration as a spectroscopic solvent. It is a solid at standard room temperature, a critical handling consideration.[1][3]

PropertyValueSource
IUPAC Name tribromo(chloro)methane[1][4]
CAS Number 594-15-0[1][3]
Molecular Formula CBr₃Cl[1][2]
Molecular Weight 287.17 g/mol [2][4]
Appearance Solid[1]
Melting Point 54-55 °C (327-328 K)[1][3]
Boiling Point 156.1-160 °C (429.2-433 K)[1][3]
Density ~3.0 g/cm³[1]
Solubility in Water Low / Insoluble[1]

Spectroscopic Characterization: The Windows of Opportunity

The suitability of a solvent is defined by its lack of absorption in the spectral regions where the analyte exhibits key features. Tribromochloromethane offers a distinct spectral landscape.

Infrared (IR) and Raman Spectroscopy

Tribromochloromethane's primary utility is found in IR and Raman analysis. Being a simple tetrahalomethane, its own spectrum is relatively uncomplicated, characterized by fundamental vibrations of the C-Br and C-Cl bonds. An early, comprehensive study measured its infrared spectrum from 2 to 36 microns, revealing its absorption bands and, more importantly, its transparent regions.[5]

Because it is a solid at room temperature, historical and practical use involves dissolving it in spectrally compatible solvents like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[5] This is a crucial consideration: the resulting spectrum will be a composite of the analyte, tribromochloromethane, and the co-solvent. Therefore, a precise background subtraction is non-negotiable.

Table of Major IR Absorptions and Usable Windows: Note: Wavenumbers are approximated from historical spectra and should be confirmed experimentally.

Wavenumber (cm⁻¹)AssignmentImplication for Use
~750 cm⁻¹C-Cl StretchStrong absorption. Avoid this region for analyte analysis.
~650 cm⁻¹C-Br Stretch (asymmetric)Strong absorption. Avoid this region for analyte analysis.
~550 cm⁻¹C-Br Stretch (symmetric)Strong absorption. Avoid this region for analyte analysis.
Transparent Regions > 800 cm⁻¹ This solvent is most useful in the mid-IR fingerprint region above its own fundamental vibrations, allowing for analysis of carbonyls, C-H bonds, C=C bonds, etc., without interference.

In Raman spectroscopy, which relies on changes in polarizability, the symmetric vibrations of the C-Br bonds will be particularly active.[6] Its simple spectrum can be an advantage, reducing the likelihood of overlapping peaks with a complex analyte.[7]

UV-Visible (UV-Vis) Spectroscopy

Application Note: Tribromochloromethane is not recommended for applications requiring analysis in the UV region below approximately 300 nm. It is, however, transparent throughout the visible spectrum (400–800 nm) and could be used if an analyte's chromophore absorbs in this range and requires a high-density, non-polar environment.[10]

Experimental Workflow: A Self-Validating Protocol

The following protocol emphasizes a structured approach to ensure data integrity and user safety. The fact that the solvent is a solid at room temperature introduces steps not common with liquid solvents.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis safety Safety Assessment Review SDS, confirm fume hood operation, and don appropriate PPE. prep prep safety->prep dissolve Analyte Dissolution Dissolve sample in the prepared solvent to desired concentration. prep->dissolve bg Background Spectrum Load pure solvent/co-solvent into cell and acquire a high S/N background spectrum. dissolve->bg sample Sample Spectrum Without changing parameters, replace with sample solution and acquire spectrum. bg->sample process Data Processing Perform automated or manual background subtraction. sample->process analyze Interpretation Analyze the resulting analyte-only spectrum. process->analyze

Caption: High-level experimental workflow for spectroscopic analysis.

Protocol 1: Sample Preparation for FT-IR Analysis
  • 1. Safety Prerequisite: Before handling, review the Safety Data Sheet (SDS).[11][12][13][14] All operations MUST be performed inside a certified chemical fume hood. Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.

  • 2. Solvent Preparation (Two Pathways):

    • Pathway A (Molten Solvent): Place a small, accurately weighed amount of tribromochloromethane into a clean, dry glass vial. Place the vial on a hotplate set to ~60-65°C. Allow the solid to melt completely.

    • Pathway B (Co-Solvent): Weigh a desired amount of tribromochloromethane and dissolve it in a minimal volume of a dry, IR-grade co-solvent (e.g., carbon disulfide or carbon tetrachloride).[5] Ensure the co-solvent's own spectral features do not interfere with the intended analysis.[15]

  • 3. Analyte Dissolution:

    • Accurately weigh the analyte.

    • Add the analyte to the prepared solvent from Step 2.

    • Gently agitate or vortex until the analyte is fully dissolved. If using the molten method, maintain the temperature during this process.

  • 4. Cell Loading:

    • Pre-warm the IR liquid cell (e.g., KBr or NaCl plates) on the hotplate if using the molten method to prevent the solvent from solidifying on contact.

    • Using a glass pipette, carefully transfer the solution into the port of the IR cell.

    • Securely seal the cell.

Protocol 2: Data Acquisition and Processing
  • 1. Background Spectrum Acquisition:

    • Fill an identical IR cell with the pure solvent (either molten CBr₃Cl or the co-solvent solution without analyte).

    • Place the cell in the spectrometer's sample holder.

    • Acquire a background spectrum. A high signal-to-noise ratio is critical; co-adding at least 64 scans is recommended.

  • 2. Sample Spectrum Acquisition:

    • Remove the background cell and place the sample cell (from Protocol 1, Step 4) into the holder.

    • Using the exact same instrument parameters (resolution, number of scans, aperture setting), acquire the sample spectrum.

  • 3. Data Processing:

    • Use the spectrometer's software to subtract the background spectrum from the sample spectrum.

    • The resulting spectrum should show only the absorption bands of the analyte, free from solvent interference. Verify that characteristic solvent peaks have been cleanly subtracted.

Mandatory Safety & Handling Protocol

Negligence in handling tribromochloromethane is not an option. Its toxicological profile necessitates strict adherence to safety protocols.[11][16]

G start Task Initiation | Intent to use CBr₃Cl assess Hazard Assessment Is it a skin/eye irritant? [Yes] Is it toxic upon inhalation? [Yes] start->assess ppe PPE Selection Goggles & Face Shield Chemical Resistant Gloves (Nitrile/Neoprene) Lab Coat assess->ppe Mitigate Exposure location Location Control All handling MUST occur in a certified chemical fume hood. ppe->location storage Proper Storage Tightly sealed, light-resistant container. Cool, dry, ventilated area. location->storage Post-Use disposal Waste Disposal Collect all waste (solid, solutions) in a designated, sealed hazardous waste container. storage->disposal end Safe Task Completion disposal->end

Caption: Mandatory safety decision and action workflow.

  • Primary Hazards: Causes skin and eye irritation. May cause respiratory irritation.[11][12] Handle as a toxic substance.

  • Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors, especially when heated.[13][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[11]

    • Hand Protection: Wear impervious protective gloves (e.g., nitrile). Check manufacturer data for breakthrough times.[16]

    • Skin and Body Protection: Wear a lab coat and closed-toe shoes. Ensure no skin is exposed.[13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from strong oxidizing agents.[11][12][13]

  • Disposal: Dispose of all waste containing tribromochloromethane as hazardous chemical waste in accordance with institutional and governmental regulations. Do not dispose of it down the drain.[12]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68984, Tribromochloromethane. Retrieved January 14, 2026, from [Link].

  • Plyler, E. K., & Benedict, W. S. (1951). Infrared spectra of bromochloromethane, dibromomethane, tribromochloromethane, and tetrabromomethane. Journal of Research of the National Bureau of Standards, 47(3), 202–220.
  • CAS Common Chemistry. (n.d.). Tribromochloromethane. Retrieved January 14, 2026, from [Link].

  • Wikipedia. (n.d.). Tribromochloromethane. Retrieved January 14, 2026, from [Link].

  • Cheméo. (n.d.). Chemical Properties of Tribromochloromethane (CAS 594-15-0). Retrieved January 14, 2026, from [Link].

  • GSRS. (n.d.). TRIBROMOCHLOROMETHANE. National Institutes of Health. Retrieved January 14, 2026, from [Link].

  • RefractiveIndex.INFO. (n.d.). Refractive index of CBrCl3 (Bromotrichloromethane). Retrieved January 14, 2026, from [Link].

  • RefractiveIndex.INFO. (n.d.). Refractive index of CHBr3 (Bromoform). Retrieved January 14, 2026, from [Link].

  • Shalit, A., Mousavi, S. J., & Hamm, P. (2020). 2D Raman-THz Spectroscopy of Binary CHBr3-MeOH Solvent Mixture. ZORA (Zurich Open Repository and Archive). Retrieved from [Link].

  • Carl ROTH. (n.d.). Solvents for IR spectroscopy. Retrieved January 14, 2026, from [Link].

  • ResearchGate. (2024). Effect of light intensity on the production of brominated and iodinated methanes by the marine diatom Achnanthes subconstricta. Retrieved January 14, 2026, from [Link].

  • NIST. (n.d.). Methane, bromochloro-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link].

  • ResearchGate. (n.d.). X-Ray Spectroscopy of Bromine Compounds and Biomedical Applications. Retrieved January 14, 2026, from [Link].

  • Chemistry For Everyone. (2025, February 1). Which Solvent Is Not Used In IR Spectroscopy? [Video]. YouTube. Retrieved from [Link].

  • Spectroscopy Online. (2022, May 1). Applications of Raman Spectroscopy in Solvent Distillation and Exchange During Early-Phase Chemical Synthesis. Retrieved from [Link].

  • AZoM. (2025, February 5). What Is Bromine Used For? Retrieved from [Link].

  • ResearchGate. (2015, April 5). what is the best solvent for UV-Vis spectroscopy analysis? Retrieved from [Link].

  • Chemistry For Everyone. (2025, February 10). Which Solvent Is Used In UV-Visible Spectroscopy? [Video]. YouTube. Retrieved from [Link].

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Raman spectroscopic studies of halide-ion complexes of carbon tetrahalides in solution. Retrieved January 14, 2026, from [Link].

  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link].

  • Wikipedia. (n.d.). Methane. Retrieved January 14, 2026, from [Link].

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Application Notes and Protocols for Reactions Involving Tribromochloromethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of Tribromochloromethane

Tribromochloromethane (CBr3Cl) is a tetrahalomethane compound that serves as a versatile reagent in modern organic synthesis.[1] Its unique chemical structure, possessing three bromine atoms and one chlorine atom, allows it to be a valuable source of the tribromomethyl radical (•CBr3) or other reactive species under various reaction conditions.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving tribromochloromethane, with a focus on free-radical reactions and atom transfer radical addition (ATRA). The protocols detailed herein are designed to be self-validating systems, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of tribromochloromethane is paramount for its safe and effective use.

PropertyValueReference
CAS Number 594-15-0[3]
Molecular Formula CBr3Cl[1]
Molar Mass 287.17 g/mol [1]
Appearance Colorless to pale yellow solid[3]
Melting Point 55 °C[3]
Boiling Point 160 °C[3]
Density 3.0 g/cm³[3]
Solubility Soluble in organic solvents; insoluble in water.[3]

Safety, Handling, and Waste Disposal: A Culture of Prevention

CAUSALITY BEHIND SAFETY PROTOCOLS: Tribromochloromethane is a hazardous chemical that requires strict adherence to safety protocols. The protocols outlined below are not merely procedural; they are designed to mitigate specific risks associated with this compound's toxicity and reactivity.

Core Safety Directives:

  • Engineering Controls: All manipulations of tribromochloromethane must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., Viton® or laminate), and chemical safety goggles at all times.[3]

  • Storage: Store tribromochloromethane in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Spill Response: In case of a spill, evacuate the area and prevent further spreading. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels.

Waste Disposal: Waste containing tribromochloromethane and its reaction byproducts must be treated as hazardous waste.

  • Segregation: Do not mix tribromochloromethane waste with other solvent wastes. Keep it in a dedicated, sealed, and properly labeled container.

  • Disposal Procedure: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office. Do not pour any amount of tribromochloromethane or its solutions down the drain.

Experimental Protocols: From Theory to Practice

The following sections provide detailed, step-by-step methodologies for key reactions involving tribromochloromethane. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Photocatalytic Atom Transfer Radical Addition (ATRA) to Alkenes

SCIENTIFIC RATIONALE: This protocol utilizes a photocatalyst to generate a tribromomethyl radical from tribromochloromethane under mild conditions.[2] The radical then adds to an alkene in an anti-Markovnikov fashion, followed by atom transfer of bromine to generate the final product. This method avoids the use of harsh radical initiators.

Experimental Workflow Diagram:

ATRA_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Alkene Tribromochloromethane Photocatalyst Solvent Vessel Schlenk Flask Reagents->Vessel Combine Inert Degas (Freeze-Pump-Thaw) Vessel->Inert Irradiation Irradiate with Visible Light (e.g., Blue LED) Inert->Irradiation Place in setup Stirring Stir at Room Temperature Irradiation->Stirring Quench Quench (if necessary) Stirring->Quench After reaction completion (monitored by TLC) Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize NMR, IR, MS Purify->Characterize

Caption: Workflow for Photocatalytic ATRA.

Materials:

  • Alkene (e.g., 1-octene)

  • Tribromochloromethane (CBr3Cl)

  • Photocatalyst (e.g., fac-Ir(ppy)3 or Ru(bpy)3Cl2)

  • Anhydrous and degassed solvent (e.g., acetonitrile or DMF)

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Stir bar

  • Visible light source (e.g., blue LED lamp)

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • Reaction Setup:

    • To a Schlenk flask containing a stir bar, add the alkene (1.0 mmol, 1.0 equiv), tribromochloromethane (1.5 mmol, 1.5 equiv), and the photocatalyst (0.01-0.02 mmol, 1-2 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous and degassed solvent (5-10 mL) via syringe.

  • Reaction Execution:

    • Place the reaction flask in front of a visible light source (e.g., a 24W blue LED lamp) at a distance of 5-10 cm.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the starting material is consumed, remove the light source and quench the reaction by opening it to the air.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by NMR (1H, 13C), IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Table of Reaction Parameters for Photocatalytic ATRA:

Alkene SubstrateTribromochloromethane (equiv)Photocatalyst (mol%)SolventTime (h)Yield (%)
Styrene1.5fac-Ir(ppy)3 (1)CH3CN12~90
1-Octene1.5Ru(bpy)3Cl2 (2)DMF24~85
Cyclohexene2.0fac-Ir(ppy)3 (1.5)CH3CN18~80
Protocol 2: Free-Radical Bromination of Alkanes

SCIENTIFIC RATIONALE: This protocol describes the free-radical chain reaction for the bromination of alkanes using tribromochloromethane as a bromine source. The reaction is initiated by light, leading to the homolytic cleavage of the C-Br bond in CBr3Cl to form a tribromomethyl radical. This radical then participates in a chain reaction to brominate the alkane.[4][5]

Reaction Mechanism Diagram:

Free_Radical_Bromination cluster_termination Termination CBr3Cl CBr3Cl Br• Br• CBr3Cl->Br• •CBr2Cl •CBr2Cl CBr3Cl->•CBr2Cl R-Br R-Br CBr3Cl->R-Br Br•->Br• R-H R-H Br•->R-H Br2 Br2 Br•->Br2 R• R• R-H->R• HBr HBr R-H->HBr R•->CBr3Cl Abstraction R•->Br• Combination R•->R• R-R R-R R•->R-R

Caption: Free-Radical Bromination Mechanism.

Materials:

  • Alkane (e.g., cyclohexane)

  • Tribromochloromethane (CBr3Cl)

  • Inert solvent (e.g., carbon tetrachloride - Caution: CCl4 is a known carcinogen and should be handled with extreme care in a fume hood. Alternatively, a less toxic solvent like dichloromethane can be used).

  • Quartz reaction vessel

  • UV lamp (e.g., mercury vapor lamp)

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • Reaction Setup:

    • In a quartz reaction vessel equipped with a stir bar and a condenser, dissolve the alkane (1.0 equiv) in the inert solvent.

    • Add tribromochloromethane (1.2 equiv).

  • Reaction Execution:

    • Irradiate the reaction mixture with a UV lamp while stirring vigorously.

    • The reaction temperature may increase; maintain a gentle reflux if necessary using a water bath.

    • Monitor the reaction progress by GC-MS, looking for the formation of the brominated alkane and the disappearance of the starting material.

  • Work-up and Purification:

    • After the desired conversion is reached, turn off the UV lamp and allow the mixture to cool to room temperature.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts (like HBr), followed by water and brine.

    • Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the solvent by distillation. Caution: Avoid rotary evaporation to dryness to prevent the concentration of potentially unstable peroxides if ethers were used as solvents.

    • Purify the product by fractional distillation or flash column chromatography.

  • Characterization:

    • Confirm the identity and purity of the brominated alkane using NMR, IR, and GC-MS.

Applications in Drug Development and Natural Product Synthesis

Tribromochloromethane is a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates and natural products. The introduction of a bromine atom can facilitate further functionalization through cross-coupling reactions or serve as a key feature in the final bioactive molecule. For instance, halogenated compounds are prevalent in marine natural products, many of which exhibit potent biological activities.[6] The stereoselective introduction of bromine using methods derived from the principles outlined above can be a critical step in the total synthesis of such compounds.[6]

Conclusion

Tribromochloromethane is a powerful reagent for the introduction of bromine and the tribromomethyl group into organic molecules. The protocols detailed in this application note for photocatalytic ATRA and free-radical bromination provide a solid foundation for researchers to explore its synthetic utility. By understanding the underlying mechanisms and adhering to strict safety procedures, scientists can effectively leverage the reactivity of tribromochloromethane to advance their research in organic synthesis, drug discovery, and natural product chemistry.

References

  • Tribromochloromethane - Wikipedia. Available at: [Link]

  • Photocatalytic Atom Transfer Radical Addition to Olefins Utilizing Novel Photocatalysts - NIH. Available at: [Link]

  • Free Radical Bromination of Alkanes - Master Organic Chemistry. Available at: [Link]

  • Free Radical Bromination of Alkanes | PDF - Scribd. Available at: [Link]

  • Atom Transfer Radical Addition to Alkenes using Fukuzumi Photocatalyst for Regioselective Functionalization of Quinoxalin-2(1H)-ones | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Tribromochloromethane (CBr3Cl) | Request PDF - ResearchGate. Available at: [Link]

  • Stereoselective Halogenation in Natural Product Synthesis - PubMed - NIH. Available at: [Link]

Sources

Tribromochloromethane: A Versatile Precursor for the Strategic Synthesis of Complex Haloalkanes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Synthesis Professionals

Abstract

Tribromochloromethane (CBr₃Cl) is a unique tetrahalomethane that serves as a powerful and versatile precursor in organic synthesis for the introduction of trihalomethyl groups and the formation of other complex haloalkanes.[1] Its reactivity is dominated by the relative weakness of the C-Br bonds compared to the C-Cl bond, making it an excellent source of the bromodichloromethyl radical (•CBr₂Cl) and other halogenated intermediates. This application note provides an in-depth guide for research, pharmaceutical, and process chemists on the practical applications of tribromochloromethane, with a focus on detailed, field-tested protocols for Atom Transfer Radical Addition (ATRA) reactions. We will explore the causality behind experimental choices, provide step-by-step methodologies, and present data to ensure scientific integrity and reproducibility.

Introduction to Tribromochloromethane (CBr₃Cl)

Tribromochloromethane is a solid at room temperature with a melting point of 54-55 °C and a boiling point of approximately 160 °C.[2][3] Its utility in organic synthesis stems from its capacity to undergo homolytic cleavage under radical conditions, selectively releasing a bromine atom to form a stabilized •CBr₂Cl radical.[1] This intermediate is central to its application in adding complex halogenated moieties across unsaturated C-C bonds. This guide focuses primarily on its role in Atom Transfer Radical Addition (ATRA), a highly atom-economical method for functionalizing olefins.[4][5]

Key Physicochemical Properties:

Property Value Reference
Molecular Formula CBr₃Cl [6]
Molecular Weight 287.17 g/mol [6]
Appearance Colorless to pale yellow solid [2]
Melting Point 54-55 °C [2][3]
Boiling Point 156.1 - 160 °C [2][3]
Density ~3.0 g/cm³ [2][3]

| Solubility | Soluble in organic solvents; insoluble in water |[2] |

Critical Safety and Handling Protocols

Before any experimental work, it is imperative to understand the hazards associated with tribromochloromethane and implement stringent safety protocols.

2.1 Hazard Profile Tribromochloromethane is a hazardous substance. Key precautions include:

  • Toxicity: Avoid inhalation, ingestion, and direct contact with skin and eyes.[7][8] Halogenated alkanes can be toxic and may cause irritation.[9]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]

2.2 Spill and Waste Management

  • Spills: In case of a spill, evacuate the area. Do not touch spilled material without appropriate PPE.[8] Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.

Synthetic Application: Atom Transfer Radical Addition (ATRA)

ATRA is one of the most powerful applications of tribromochloromethane, allowing for the direct addition of a -CBr₂Cl group and a bromine atom across a double bond.[12] This reaction proceeds via a free-radical chain mechanism and offers excellent atom economy.[4]

3.1 Mechanistic Rationale

The reaction is initiated by the formation of a radical, which then abstracts a bromine atom from CBr₃Cl. The resulting •CBr₂Cl radical adds to the alkene, generating a new carbon-centered radical, which then propagates the chain by abstracting a bromine atom from another molecule of CBr₃Cl.

  • Causality of Mechanism: The preference for C-Br bond cleavage over C-Cl bond cleavage is due to the lower bond dissociation energy of the C-Br bond. The choice of initiator (thermal or photochemical) or catalyst is critical for controlling the reaction rate and minimizing side reactions.[13][14] Modern methods often employ photoredox catalysts to initiate the reaction under mild conditions.[4][5]

ATRA_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator Rad_In Rad_In Initiator->Rad_In CBr3Cl CBr3Cl Rad_CBr2Cl Rad_CBr2Cl CBr3Cl->Rad_CBr2Cl Br• abstraction by Initiator Radical Alkene Alkene Rad_CBr2Cl->Alkene Adduct_Radical Adduct_Radical CBr3Cl_2 CBr3Cl_2 Adduct_Radical->CBr3Cl_2 Product Product Rad_CBr2Cl_2 Rad_CBr2Cl_2 Product->Rad_CBr2Cl_2 Rad_1 Radical 1 NonRadical NonRadical Rad_1->NonRadical Combination Rad_2 Radical 2

Caption: General mechanism of Atom Transfer Radical Addition (ATRA).

3.2 Experimental Workflow and Protocol

The following protocol is a representative example of a thermally initiated ATRA reaction. Modifications, such as the use of transition metal or photoredox catalysts, can enable the reaction to proceed under milder conditions.[4]

ATRA_Workflow A 1. Reagent Prep B Dissolve Alkene & CBr3Cl in degassed solvent A->B C 2. Reaction Setup D Assemble reflux apparatus under inert atmosphere (N2/Ar) C->D E 3. Initiation F Add initiator (e.g., AIBN). Heat to reflux (e.g., 80°C) E->F G 4. Monitoring H Monitor by TLC or GC-MS (Typically 4-24h) G->H I 5. Workup J Cool to RT. Remove solvent in vacuo. I->J K 6. Purification L Purify crude product via column chromatography K->L

Caption: Experimental workflow for a typical ATRA reaction.

Protocol: Synthesis of 1,1,1,3-tetrabromo-3-chlorononane from 1-Octene

This protocol describes the addition of tribromochloromethane to 1-octene, a terminal alkene.

  • Materials:

    • 1-Octene (Substrate)

    • Tribromochloromethane (CBr₃Cl, Reagent)

    • Azobisisobutyronitrile (AIBN, Radical Initiator)

    • Toluene (Solvent, anhydrous and degassed)

    • Silica gel for chromatography

    • Hexane/Ethyl Acetate (Eluent)

  • Procedure:

    • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 1-octene (e.g., 10 mmol, 1.0 eq).

    • Add tribromochloromethane (12 mmol, 1.2 eq) to the flask.

    • Add anhydrous, degassed toluene (e.g., 20 mL) to dissolve the reactants.

    • Initiation: Add AIBN (0.5 mmol, 0.05 eq) to the reaction mixture.

      • Causality: AIBN is a common thermal initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which initiate the chain reaction. The amount is catalytic as the radical is regenerated during the propagation steps.[15]

    • Reaction: Heat the mixture to reflux (approx. 80-90 °C in toluene) under a nitrogen atmosphere.

    • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

    • Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.

    • Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a hexane or hexane/ethyl acetate gradient to yield the pure 1,1,1,3-tetrabromo-3-chlorononane product.

3.3 Substrate Scope and Considerations

The ATRA reaction with tribromochloromethane is applicable to a wide range of alkenes.[16][17]

EntryAlkene SubstrateProduct TypeKey Considerations
1Terminal Alkenes (e.g., 1-Octene)Primary bromideGenerally high-yielding. The •CBr₂Cl radical adds to the less substituted carbon.[18]
2StyrenesBenzylic bromideFavorable reaction due to the formation of a stabilized benzylic radical intermediate.[2]
3Internal Alkenes (e.g., Cyclohexene)Secondary bromidesMay result in mixtures of diastereomers if new stereocenters are formed.[19]
4Electron-deficient AlkenesMichael-type adductsReaction rates can be slower; may require more forcing conditions or a more active catalytic system.

Application in Reductive Halogen Exchange

Tribromochloromethane can also serve as a starting material for haloalkanes with a different halogen composition through reductive or exchange reactions. A key example is the synthesis of bromodichloromethane (CHBrCl₂), a valuable reagent in its own right, often used for the generation of dichlorocarbene.[20][21]

Protocol: Synthesis of Bromodichloromethane (Conceptual)

While direct, high-yield reduction protocols are specific, a common synthetic route involves a base-induced halogen exchange between chloroform and bromoform, which conceptually mirrors the transformation of CBr₃Cl.[2][20] A controlled reduction of CBr₃Cl could theoretically be achieved using a suitable reducing agent that selectively cleaves a C-Br bond and a proton source.

  • Conceptual Approach:

    • Reagents: Tribromochloromethane, a mild reducing agent (e.g., a silane or a specific hydride source), and a radical initiator.

    • Mechanism: A radical initiator would generate a radical that abstracts a bromine atom from CBr₃Cl to form the •CBr₂Cl radical. This radical would then abstract a hydrogen atom from a donor (like a trialkyltin hydride or a thiol, though less desirable due to toxicity) to yield bromodichloromethane (CHBrCl₂).

    • Challenges: The primary challenge is controlling the reaction to prevent over-reduction or other side reactions. Selectivity is key.

Conclusion

Tribromochloromethane is a highly effective and versatile reagent for synthesizing complex haloalkanes. Its primary utility lies in Atom Transfer Radical Addition reactions, providing a direct and atom-economical route to 1,1-dibromo-1-chloro alkyl derivatives. The principles and protocols outlined in this guide demonstrate the importance of understanding the underlying radical mechanisms to make informed experimental choices. With careful adherence to safety protocols, CBr₃Cl can be a powerful tool in the arsenal of synthetic chemists engaged in research and development.

References

  • Benchchem. (n.d.). Tribromochloromethane | 594-15-0.
  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Bromodichloromethane.
  • Castiglione, D. (2025). Tribromochloromethane (CBr3Cl). In Encyclopedia of Reagents for Organic Synthesis. DOI:10.1002/047084289X.rn02582.
  • Wikipedia. (n.d.). Tribromochloromethane.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Spectrum Chemical. (2019). SAFETY DATA SHEET.
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  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Bromodichloromethane - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds.
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  • Dissertation. (n.d.). Photoredox-catalyzed ATRA reactions and related processes in a new light.
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  • ChemRxiv. (2023). Atom Transfer Radical Addition to Alkenes using Fukuzumi Photocatalyst for Regioselective Functionalization of Quinoxalin-2(1H)-ones.
  • Chad's Prep. (2020). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry [Video]. YouTube.
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  • Master Organic Chemistry. (2013). Free Radical Reactions – Chlorination of Methane.
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Troubleshooting & Optimization

Technical Support Center: Purification of Tribromochloromethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Tribromochloromethane (CBr₃Cl). This guide is designed for researchers, scientists, and drug development professionals who require high-purity CBr₃Cl for their experimental work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter during the purification process. Our approach is grounded in fundamental chemical principles and field-proven insights to ensure the integrity of your research.

Introduction to Tribromochloromethane Purification

Tribromochloromethane is a solid at room temperature with a relatively low melting point and a boiling point suitable for purification by distillation.[1] The primary goal of purification is to remove unreacted starting materials, byproducts from synthesis, and any degradation products. Common impurities may include other halogenated methanes (e.g., bromoform, carbon tetrachloride), residual solvents used in synthesis, and water.[1][2] The choice of purification method is dictated by the nature of these impurities and the desired final purity. Fractional distillation is the most effective method for separating volatile impurities with close boiling points, while a preliminary drying step is crucial for removing water, which can interfere with many organic reactions.

Physical Properties for Purification

A thorough understanding of the physical properties of tribromochloromethane is essential for designing an effective purification strategy.

PropertyValueSource
CAS Number 594-15-0[3]
Molecular Formula CBr₃Cl[3]
Molecular Weight 287.17 g/mol [1]
Appearance Colorless to pale yellow solid[4]
Melting Point 54-55 °C (129-131 °F; 327-328 K)[1]
Boiling Point 156.1-160 °C (313.0-320 °F; 429.2-433.15 K), [1][5]
Density ~3.0 g/cm³[1]

Purification Workflow Diagram

The following diagram illustrates the general workflow for the purification of tribromochloromethane, from initial assessment to final purity analysis.

PurificationWorkflow cluster_prep Preliminary Steps cluster_purification Purification cluster_analysis Final Analysis & Storage Initial_Assessment Initial Purity Assessment (e.g., GC-MS) Drying Drying of Crude Product Initial_Assessment->Drying Identify Water Content Fractional_Distillation Fractional Distillation Drying->Fractional_Distillation Anhydrous Conditions Purity_Analysis Final Purity Analysis (GC-MS) Fractional_Distillation->Purity_Analysis Collect Pure Fractions Storage Storage of Purified Product Purity_Analysis->Storage Confirm Purity

Caption: General workflow for tribromochloromethane purification.

Troubleshooting Guide

This section addresses common issues encountered during the purification of tribromochloromethane.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
No distillate is collected during distillation. 1. Insufficient Heating: The temperature of the heating mantle is too low to bring the tribromochloromethane to its boiling point. 2. Improper Thermometer Placement: The thermometer bulb is not positioned correctly at the vapor outlet to the condenser, leading to an inaccurate temperature reading. 3. Leak in the System: Leaks in the glassware joints prevent the buildup of vapor pressure necessary for distillation.1. Increase Heating: Gradually increase the temperature of the heating mantle. Tribromochloromethane has a high boiling point, so ensure your heating source is adequate.[6] 2. Correct Thermometer Position: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[7] 3. Check for Leaks: Ensure all glass joints are properly sealed. Use a small amount of vacuum grease if necessary, but be cautious as it can contaminate the product.
Bumping or uneven boiling. 1. Absence of Boiling Chips/Stir Bar: Lack of a nucleation source for smooth boiling. 2. Heating Too Rapidly: Localized superheating of the liquid.1. Add Boiling Chips/Stir Bar: Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating. Never add boiling chips to a hot liquid. 2. Moderate Heating: Heat the flask gradually and evenly to maintain a controlled boil.
Distillate is cloudy. Presence of Water: Water is co-distilling with the tribromochloromethane, forming an emulsion.Dry the Crude Product: Before distillation, thoroughly dry the crude tribromochloromethane with a suitable drying agent like anhydrous calcium chloride. Ensure the drying agent is filtered off before distillation.[8][9]
Poor separation of impurities. 1. Inefficient Fractionating Column: The column used has an insufficient number of theoretical plates for the separation. 2. Distillation Rate is Too Fast: Vapors are ascending the column too quickly, preventing proper equilibrium between liquid and vapor phases.[7]1. Use a More Efficient Column: For impurities with close boiling points, a longer fractionating column (e.g., Vigreux or packed column) is necessary to achieve good separation.[7] 2. Slow Down the Distillation: Reduce the heating rate to allow for a slow and steady collection of distillate (typically 1-2 drops per second). This allows for multiple vaporization-condensation cycles within the column, enhancing separation.[7]
Product darkens upon storage. Decomposition: Halogenated hydrocarbons can be sensitive to light and air, leading to decomposition over time.Proper Storage: Store the purified tribromochloromethane in a tightly sealed, amber glass bottle to protect it from light. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best method to dry tribromochloromethane before distillation?

A1: Anhydrous calcium chloride is a suitable and economical drying agent for halogenated hydrocarbons like tribromochloromethane.[10] To use it, add the granular anhydrous calcium chloride to the liquid tribromochloromethane (if melted) or to a solution of it in a suitable solvent, swirl, and allow it to stand until the liquid is clear. If the drying agent clumps together, more should be added until some particles remain free-flowing.[9] The drying agent must be removed by filtration or decantation before proceeding with distillation.

Q2: How can I confirm the purity of my distilled tribromochloromethane?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most definitive method for assessing the purity of tribromochloromethane.[3][11] It will not only quantify the purity but also help identify any remaining impurities. The retention time of the main peak can be compared to a standard, and the mass spectrum will provide structural confirmation.

Q3: My distillation is very slow, even at high heat. What could be the problem?

A3: If you are using a fractionating column, slow distillation can be due to excessive heat loss from the column.[12] To remedy this, you can insulate the column by wrapping it with glass wool or aluminum foil. This helps to maintain the temperature gradient necessary for efficient fractionation.[12]

Q4: Can I use a simple distillation instead of a fractional distillation?

A4: Simple distillation is only effective for separating liquids with significantly different boiling points (a difference of more than 70 °C) or for separating a volatile liquid from a non-volatile solid.[7] If your tribromochloromethane contains impurities with boiling points close to its own, fractional distillation is necessary to achieve high purity.[7]

Q5: What are the primary safety precautions I should take when purifying tribromochloromethane?

A5: Tribromochloromethane, like many halogenated hydrocarbons, should be handled with care. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) for the compound.

Detailed Experimental Protocol: Purification of Tribromochloromethane by Fractional Distillation

This protocol outlines the steps for purifying tribromochloromethane, assuming the starting material may contain water and other volatile organic impurities.

Materials and Equipment
  • Crude tribromochloromethane

  • Anhydrous calcium chloride (granular)

  • Boiling chips or magnetic stir bar

  • Round-bottom flasks (distilling and receiving)

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Take-off adapter

  • Heating mantle with a stirrer

  • Thermometer

  • Clamps and stands

  • Glass funnel

  • Filter paper

Step-by-Step Procedure

Part 1: Drying the Crude Tribromochloromethane

  • Melt the Crude Product: Gently warm the solid crude tribromochloromethane in a round-bottom flask until it melts (melting point is 54-55 °C).[1]

  • Add Drying Agent: To the molten liquid, add granular anhydrous calcium chloride in small portions, swirling after each addition. Continue adding until some of the drying agent no longer clumps together.[9]

  • Equilibrate: Stopper the flask and let it stand for at least one hour, swirling occasionally. For very wet samples, it may be necessary to let it stand overnight.

  • Remove Drying Agent: Carefully decant or filter the dried liquid into a clean, dry round-bottom flask of an appropriate size for distillation.

Part 2: Fractional Distillation

  • Assemble the Apparatus: Set up the fractional distillation apparatus in a fume hood as shown in the diagram below. Ensure all joints are snug. A small amount of grease can be used on the joints if necessary.

  • Add Boiling Chips: Add a few boiling chips or a magnetic stir bar to the distilling flask containing the dried tribromochloromethane.

  • Begin Heating: Turn on the cooling water to the condenser. Begin heating the distilling flask gently with the heating mantle. If using a stir bar, start the magnetic stirrer.

  • Establish Thermal Gradient: Heat the flask at a rate that allows a temperature gradient to slowly establish in the fractionating column. You may observe a ring of condensing vapor rising through the column.[7] If the ascent is too slow, you can insulate the column with glass wool or aluminum foil.[12]

  • Collect Fractions:

    • Forerun: Collect the initial distillate that comes over at a lower temperature. This fraction will contain any low-boiling impurities.

    • Main Fraction: Once the temperature stabilizes at the boiling point of tribromochloromethane (around 156-160 °C), switch to a clean receiving flask to collect the main fraction.[1] Maintain a slow, steady distillation rate of 1-2 drops per second.

    • Final Fraction: If the temperature begins to drop or rise significantly after the main fraction has been collected, stop the distillation. The residue in the distilling flask contains the high-boiling impurities.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

Purity Analysis

Analyze the collected main fraction using GC-MS to confirm its purity.[11]

Distillation Setup Diagram

DistillationSetup cluster_setup Fractional Distillation Apparatus Distilling_Flask Distilling Flask (with CBr₃Cl & boiling chips) Fractionating_Column Fractionating Column (e.g., Vigreux) Distilling_Flask->Fractionating_Column Heating_Mantle Heating Mantle Heating_Mantle->Distilling_Flask Heats Distillation_Head Distillation Head Fractionating_Column->Distillation_Head Thermometer Thermometer Distillation_Head->Thermometer Condenser Condenser Distillation_Head->Condenser Water_In Water In Condenser->Water_In Water_Out Water Out Condenser->Water_Out Take_Off_Adapter Take-Off Adapter Condenser->Take_Off_Adapter Receiving_Flask Receiving Flask Take_Off_Adapter->Receiving_Flask

Caption: A standard fractional distillation apparatus.

References

  • Wikipedia. (2023, October 28). Tribromochloromethane. Retrieved from [Link]

  • PureSynth. (n.d.). Certificate of Analysis: Bromochloromethane. Retrieved from a generic CoA for a similar compound.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Johnson, F. (2014, May 13). How do you dry chloroform? [Online forum post]. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying of Organic Liquids. Retrieved from a general organic chemistry lab resource.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68984, Tribromochloromethane. Retrieved from [Link]

  • Burfield, D. R., & Smithers, R. H. (1983). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 48(14), 2420–2422.
  • LibreTexts Chemistry. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]

  • Innovatech Labs. (2015, September 30). GC/MS Analysis Deconstructed. Retrieved from [Link]

  • Maratek. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment.
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  • ChemBAM. (n.d.). Purification by fractional distillation.
  • Quora. (2018, January 24). How can we dry calcium chloride? Retrieved from [Link]

  • News. (2024, September 19). Calcium chloride experiment - a necessary path to improve experimental efficiency. Retrieved from a general article on the use of calcium chloride.
  • Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. Retrieved from [Link]

  • Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
  • Royal Society of Chemistry. (2016, June 7). Carrying out a fractional distillation [Video]. YouTube. Retrieved from [Link]

  • Ship & Shore Environmental, Inc. (2023, December 8). Troubleshooting Distillation Column Malfunctions. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of chloroform.
  • Castiglione, D., & Pace, V. (2020). Tribromochloromethane (CBr3Cl). In Reagents for Organic Synthesis.
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  • Organomation. (2024, September 19). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Retrieved from a blog post on analytical techniques.
  • BenchChem. (n.d.). Purification strategies to remove starting material impurities.
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  • Reddit. (2022, April 19). Distillation not working.
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS.
  • Reddit. (2022, May 25). Removing Hydrocarbon Impurities from DCM.
  • National Institute of Standards and Technology. (n.d.). Recommended List of Common Impurities for Metallic Fixed-point Materials of the ITS-90. Retrieved from a document on impurities in standards.

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Common side reactions and byproducts when using Tribromochloromethane.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromochloromethane (CBr3Cl) is a versatile reagent in organic synthesis, primarily utilized as a source of the tribromomethyl radical (•CBr3) for addition reactions to unsaturated systems and in atom transfer radical polymerization (ATRP). Its unique combination of three bromine atoms and one chlorine atom imparts specific reactivity that, while highly useful, can also lead to a range of side reactions and byproducts. This technical support guide provides a comprehensive overview of these potential issues, offering troubleshooting advice and detailed protocols to help researchers optimize their experimental outcomes and ensure the integrity of their results.

Part 1: Understanding the Reactivity of Tribromochloromethane

Tribromochloromethane's utility stems from the relative weakness of the C-Br bonds compared to the C-Cl bond. Under radical initiation conditions (e.g., thermal or photochemical initiation, or with a radical initiator like AIBN), the C-Br bond undergoes homolytic cleavage to generate the tribromomethyl radical.

Caption: Initiation step in radical reactions involving Tribromochloromethane.

This initial radical can then participate in a variety of transformations, most commonly addition to alkenes and alkynes. However, the nature of the substrate, reaction conditions, and the presence of impurities can all influence the reaction pathway, leading to undesired products.

Part 2: Troubleshooting Common Side Reactions and Byproducts

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Adduct

Q1: I am performing a radical addition of tribromochloromethane to an alkene, but my yields are consistently low. What are the potential causes and how can I improve them?

A1: Low yields in these reactions can be attributed to several factors, ranging from suboptimal reaction conditions to competing side reactions. Here’s a systematic approach to troubleshooting:

  • Initiator Efficiency: The choice and concentration of the radical initiator are crucial.

    • Troubleshooting:

      • Ensure the initiator is fresh and has been stored correctly. AIBN, for example, has a limited shelf life.

      • Optimize the initiator concentration. Too little initiator will result in slow or incomplete reaction, while too much can lead to an increase in side reactions.

      • Consider the decomposition temperature of your initiator and ensure your reaction temperature is appropriate.

  • Reaction Temperature: The temperature can significantly impact the rate of initiation and propagation versus side reactions.

    • Troubleshooting:

      • If the reaction is sluggish, a modest increase in temperature may improve the rate.

      • Conversely, if you observe significant byproduct formation, lowering the temperature might enhance selectivity.

  • Purity of Tribromochloromethane: Commercial tribromochloromethane may contain impurities that can interfere with the radical chain process.

    • Troubleshooting:

      • Analyze your starting material by GC-MS to identify any significant impurities. Common impurities can include other mixed haloalkanes.

      • Purify the tribromochloromethane by distillation or column chromatography if necessary.

  • Oxygen Inhibition: Radical reactions are notoriously sensitive to oxygen, which can act as a radical scavenger and inhibit the chain reaction.

    • Troubleshooting:

      • Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Degas your solvent and reagents thoroughly before use by freeze-pump-thaw cycles or by bubbling with an inert gas.

Caption: Troubleshooting workflow for low yields.

Issue 2: Formation of Unexpected Byproducts

Q2: I am observing unexpected peaks in my crude NMR and GC-MS after reacting tribromochloromethane with my substrate. What are the likely byproducts?

A2: Several side reactions can lead to the formation of byproducts. The most common are outlined below:

  • Elimination Reactions: The initial adduct of tribromochloromethane to an alkene is a 1,1,1,3-tetrasubstituted haloalkane. Under certain conditions, particularly if the reaction mixture is heated for prolonged periods or if basic impurities are present, this adduct can undergo dehydrohalogenation (elimination of HBr or HCl) to form an alkene.[1][2]

    • Identification: Look for signals corresponding to vinylic protons in your 1H NMR spectrum and a molecular ion in the mass spectrum corresponding to the loss of HBr or HCl from the expected product.

    • Mitigation:

      • Minimize reaction time and temperature.

      • Ensure all glassware is clean and free of basic residues.

      • Purify the crude product promptly after the reaction is complete.

  • Dimerization of the Tribromomethyl Radical: At high concentrations of the tribromomethyl radical, dimerization to form hexabromoethane (C2Br6) can occur. This is more likely if the substrate is not very reactive or if the initiator concentration is too high.

    • Identification: Hexabromoethane is a solid and may precipitate from the reaction mixture. It can be identified by its characteristic mass spectrum.

    • Mitigation:

      • Use a lower concentration of the initiator.

      • Add the initiator slowly over the course of the reaction.

  • Reaction with Solvent: If the solvent is susceptible to radical attack (e.g., ethers, hydrocarbons with weak C-H bonds), byproducts derived from the solvent may be formed.

    • Identification: This can be challenging without careful analysis of the crude reaction mixture by GC-MS and comparison with the solvent's mass spectrum.

    • Mitigation:

      • Choose a relatively inert solvent such as benzene, carbon tetrachloride (with caution due to toxicity), or a perfluorinated solvent.

  • Hydrolysis: If water is present in the reaction mixture, tribromochloromethane or the resulting adducts can undergo hydrolysis, especially under basic or acidic conditions, to form various decomposition products.[3]

    • Identification: Acidic byproducts (e.g., HBr) can be detected by a change in pH. Carbonyl-containing byproducts may be visible in the 13C NMR spectrum.

    • Mitigation:

      • Use anhydrous solvents and reagents.

      • Perform the reaction under a dry, inert atmosphere.

Table 1: Common Byproducts and Their Identification

Byproduct ClassFormation MechanismKey Identification Features (1H NMR, MS)
Elimination ProductsDehydrohalogenation of the primary adductVinylic proton signals (δ 5-7 ppm); M-HBr or M-HCl peak
Hexabromoethane (C2Br6)Dimerization of •CBr3 radicalsAbsence of proton signals; Characteristic isotopic pattern for Br6
Solvent-derived ProductsRadical attack on the solventVaries depending on the solvent; requires careful GC-MS analysis
Hydrolysis ProductsReaction with waterCan be complex; may include acidic byproducts and carbonyls

Part 3: Frequently Asked Questions (FAQs)

Q3: Can I use tribromochloromethane in nucleophilic substitution reactions?

A3: While the carbon atom in tribromochloromethane is electrophilic, direct nucleophilic substitution is generally not a clean or efficient reaction. The presence of three bulky bromine atoms creates significant steric hindrance around the carbon center.[4] Furthermore, strong nucleophiles, which are often also strong bases, are more likely to induce elimination reactions or other complex decomposition pathways rather than a simple substitution. For nucleophilic introduction of a CBr3 group, alternative reagents are often more effective.

Q4: My reaction involving tribromochloromethane is photochemically initiated. What are some potential photochemical side reactions?

A4: Photochemical initiation generates radicals, but prolonged irradiation or the use of high-energy light can lead to undesired secondary photochemical reactions.[5][6]

  • Decomposition of the Product: The product of the radical addition may also be photolabile and can undergo further reactions upon continued exposure to UV light.

  • Isomerization of the Substrate: The alkene substrate itself might undergo cis-trans isomerization under photochemical conditions.

  • Solvent Participation: Photochemically excited solvent molecules can sometimes participate in the reaction, leading to byproducts.

To minimize these side reactions, it is advisable to use the lowest effective intensity and wavelength of light for initiation and to monitor the reaction progress to avoid over-irradiation.

Q5: I am using tribromochloromethane in an Atom Transfer Radical Polymerization (ATRP). What are some common issues I might encounter?

A5: In ATRP, tribromochloromethane can act as an initiator. Common problems include:

  • Poor Control over Polymerization: This can be due to impurities in the monomer, solvent, or initiator. The catalyst complex can also be sensitive to oxygen.

  • Side Reactions of the Propagating Radical: Termination reactions (coupling or disproportionation) can broaden the molecular weight distribution.

  • Catalyst Deactivation: The copper catalyst can be oxidized to the inactive Cu(II) state.

For successful ATRP, meticulous purification of all components and rigorous exclusion of oxygen are paramount.[7]

Caption: Common issues in ATRP using Tribromochloromethane.

Part 4: Experimental Protocols

Protocol 1: General Procedure for the Radical Addition of Tribromochloromethane to an Alkene
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add the alkene (1.0 eq) and tribromochloromethane (1.2 eq).

  • Inert Atmosphere: Purge the flask with a gentle stream of argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the desired anhydrous solvent (e.g., benzene, cyclohexane) via cannula or syringe.

  • Initiator Addition: In a separate flask, prepare a solution of the radical initiator (e.g., AIBN, 0.1 eq) in the same solvent. Add this solution to the reaction mixture via syringe pump over a period of 1-2 hours.

  • Reaction: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80 °C for AIBN in benzene) and monitor the progress by TLC or GC.

  • Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Purification of Commercial Tribromochloromethane
  • Distillation: If the tribromochloromethane is a liquid at room temperature or has a low melting point, it can be purified by fractional distillation under reduced pressure. This is effective for removing less volatile impurities.

  • Column Chromatography: For smaller quantities or to remove polar impurities, column chromatography on silica gel using a non-polar eluent such as hexanes can be employed.

  • Recrystallization: If the tribromochloromethane is a solid, recrystallization from a suitable solvent (e.g., methanol, ethanol) can be an effective purification method.

Disclaimer: The information provided in this guide is for informational purposes only and should be used by qualified individuals. Always consult the relevant Safety Data Sheet (SDS) before handling tribromochloromethane and perform a thorough risk assessment before conducting any chemical reaction.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
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  • Basicmedical Key. (2017). Nucleophilic Substitution, Addition, and Elimination Reactions. Retrieved from [Link]

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  • Grela, K. (Ed.). (2014). Olefin Metathesis: Theory and Practice. John Wiley & Sons.
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  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

  • Dalal Institute. (n.d.). Photochemical Reactions (Hydrogen-Bromine & Hydrogen-Chlorine Reactions). Retrieved from [Link]

  • Lumen Learning. (n.d.). Radical reactions in practice. Retrieved from [Link]

  • YouTube. (2022). Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. Retrieved from [Link]

  • Michigan State University. (n.d.). Photochemistry. Retrieved from [Link]

  • PubMed. (2007). Photochemical reaction pathways of carbon tetrabromide in solution probed by picosecond X-ray diffraction. Retrieved from [Link]

  • ChemistryViews. (2014). Shedding Light on Atom-Transfer Radical Addition Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Atom Transfer Radical Addition (ATRA). Retrieved from [Link]

  • LCGC International. (n.d.). Gas Chromatography with Soft Ionization Mass Spectrometry for the Characterization of Natural Products. Retrieved from [Link]

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  • PubMed. (2009). Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Radical Reactions. Retrieved from [Link]

  • MDPI. (2024). Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Trialkylaluminum N-Heterocyclic Olefin (NHO) Adducts as Catalysts for the Polymerization of Michael-Type Monomers. Retrieved from [Link]

  • PubMed Central. (2022). Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. Retrieved from [Link]

  • PubMed Central. (2023). Direct synthesis of extra-heavy olefins from carbon monoxide and water. Retrieved from [Link]

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  • PubMed. (2021). Photoinduced Atom Transfer Radical Addition Reaction of Olefins with α-Bromo Carbonyls. Retrieved from [Link]

  • ResearchGate. (n.d.). Conditions for identification of reaction products by GC-MS and their.... Retrieved from [Link]

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Technical Support Center: Optimizing Reactions with Tribromochloromethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving tribromochloromethane (CBr₃Cl). This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance the yield and efficiency of their chemical transformations. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter in the laboratory.

Troubleshooting Guide: Navigating Common Hurdles in Tribromochloromethane Reactions

Low yields, unexpected side products, and incomplete conversions are common frustrations in synthesis. This section provides a structured approach to diagnosing and resolving these issues when working with tribromochloromethane.

Issue 1: Low or No Product Yield

Symptom: The desired product is formed in a much lower yield than expected, or not at all, as confirmed by analytical techniques such as TLC, GC-MS, or NMR.

Potential Causes & Solutions:

  • Reagent Quality and Stability: Tribromochloromethane is a solid with a melting point of 54 °C and a boiling point of 156.1 °C.[1][2] While relatively stable, prolonged exposure to light, air, or moisture can lead to decomposition.

    • Actionable Advice: Always use freshly purchased or properly stored tribromochloromethane. Ensure your starting materials and solvents are anhydrous, as moisture can quench reactive intermediates, particularly in reactions sensitive to water. Consider purifying commercial tribromochloromethane by recrystallization if its purity is in doubt.

  • Suboptimal Reaction Conditions: The success of a reaction is highly dependent on parameters like temperature, solvent, and concentration.

    • Actionable Advice:

      • Temperature Control: Many reactions involving tribromochloromethane, especially radical additions, are initiated by heat or light.[3][4] Insufficient energy input may lead to a sluggish or incomplete reaction. Conversely, excessive heat can promote side reactions and decomposition. Carefully control the reaction temperature and consider a temperature screen to find the optimal conditions.

      • Solvent Choice: The polarity of the solvent can significantly influence reaction rates and equilibria.[5][6][7] For instance, in the Appel reaction, using bromotrichloromethane in acetonitrile can favor the formation of alkyl bromides, while dichloromethane may yield a mixture of alkyl chlorides and bromides.[8][9] Experiment with a range of solvents with varying polarities to identify the best medium for your specific transformation.

      • Concentration: Ensure you are running the reaction at the correct concentration.[8] Highly dilute conditions might slow down the reaction, while overly concentrated mixtures can lead to side product formation.

  • Inefficient Initiation (for Radical Reactions): Atom Transfer Radical Addition (ATRA) is a common application for tribromochloromethane.[10] These reactions often require an initiator to generate the initial radical species.

    • Actionable Advice: If using a chemical initiator (e.g., AIBN), ensure it is fresh and added at the correct temperature for its decomposition. For photo-initiated reactions, ensure the light source has the appropriate wavelength and intensity to induce homolytic cleavage of the C-Br bond.

Issue 2: Formation of Significant Side Products

Symptom: Analysis of the crude reaction mixture reveals the presence of one or more significant, unidentified peaks alongside the desired product.

Potential Causes & Solutions:

  • Over-halogenation: In free-radical halogenation reactions, it's possible for the substrate to react with multiple equivalents of the halogen source, leading to di-, tri-, or even tetra-halogenated products.[11][12]

    • Actionable Advice: To minimize over-halogenation, use the alkane as the limiting reagent. This ensures that the halogen radical is more likely to encounter an unreacted alkane molecule rather than a mono-halogenated product.

  • Side Reactions in Appel-type Transformations: When using tribromochloromethane in Appel-type reactions to convert alcohols to alkyl halides, the formation of triphenylphosphine oxide (TPPO) is an unavoidable byproduct.[8][13] However, other side reactions can occur.

    • Actionable Advice: The choice of solvent can influence the product distribution. In some cases, a mixture of alkyl bromide and alkyl chloride is formed.[8][9] If a specific halide is desired, careful optimization of the solvent system is necessary.

  • Radical Coupling: In radical reactions, the termination step can involve the coupling of two radical intermediates, leading to undesired dimeric byproducts.[14]

    • Actionable Advice: Keeping the concentration of radical species low can minimize radical-radical coupling. This can be achieved by slow addition of the initiator or by using a lower intensity light source in photochemical reactions.

Issue 3: Difficulty in Product Purification

Symptom: The desired product is difficult to isolate from the crude reaction mixture due to the presence of persistent impurities.

Potential Causes & Solutions:

  • Triphenylphosphine Oxide (TPPO) Contamination: In reactions utilizing triphenylphosphine, such as the Appel reaction, the removal of the highly polar byproduct, triphenylphosphine oxide, can be challenging.

    • Actionable Advice:

      • Crystallization: If your product is a solid, recrystallization can be an effective method for removing TPPO.

      • Column Chromatography: For non-polar to moderately polar products, column chromatography on silica gel is a standard purification technique.

      • Washing/Extraction: If the product is sufficiently non-polar, washing the organic layer with a non-polar solvent like hexane or pentane can help precipitate and remove some of the TPPO.

  • Co-eluting Impurities: The desired product and a significant impurity may have very similar polarities, making separation by standard column chromatography difficult.

    • Actionable Advice:

      • Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) for your column chromatography. A change in the solvent polarity or the use of a mixed solvent system can often improve separation.

      • Alternative Purification Techniques: Consider other purification methods such as preparative TLC, distillation (if the product is a liquid with a suitable boiling point), or crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with tribromochloromethane?

A1: Tribromochloromethane is a hazardous substance and should be handled with appropriate care in a well-ventilated fume hood.[1] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Q2: How can I monitor the progress of my reaction with tribromochloromethane?

A2: Several analytical techniques can be used to monitor the progress of your reaction:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the composition of the reaction mixture, allowing you to determine the conversion and the relative amounts of products and byproducts.[15][16][17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals.[20][21][22][23] ¹³C NMR data for tribromochloromethane is available for reference.[2][24]

Q3: In an Appel reaction with tribromochloromethane, I am getting a mixture of alkyl bromide and alkyl chloride. How can I improve the selectivity?

A3: The solvent plays a crucial role in determining the product ratio in this reaction.[8][9] Studies have shown that using acetonitrile as the solvent tends to favor the formation of the alkyl bromide, while dichloromethane can lead to a mixture of both halides. To improve selectivity for the desired alkyl halide, a careful screening of solvents is recommended.

Q4: What is the mechanism of the atom transfer radical addition (ATRA) of tribromochloromethane to an alkene?

A4: The ATRA reaction proceeds via a radical chain mechanism.[10][25][26][27]

  • Initiation: A radical initiator (thermal or photochemical) abstracts a bromine atom from tribromochloromethane to generate a trichloromethyl radical (•CCl₃).

  • Propagation:

    • The trichloromethyl radical adds to the alkene double bond, forming a new carbon-carbon bond and generating a new carbon-centered radical.

    • This new radical then abstracts a bromine atom from another molecule of tribromochloromethane, forming the final product and regenerating the trichloromethyl radical, which continues the chain.

  • Termination: The reaction is terminated when two radical species combine.

Q5: I am performing a halogen exchange reaction with tribromochloromethane and a metal halide, but the reaction is not going to completion. What can I do?

A5: Halogen exchange reactions are often equilibrium processes.[28][29][30][31][32] To drive the reaction towards the desired product, you can:

  • Use an excess of the metal halide: This will shift the equilibrium towards the product side according to Le Chatelier's principle.

  • Remove one of the products: If possible, removing one of the byproducts from the reaction mixture can also drive the equilibrium forward.

  • Change the metal cation or solvent: The nature of the metal cation and the solvent can influence the thermodynamics of the exchange. Experimenting with different metal halides (e.g., LiBr, NaI) and solvents may improve the conversion.

Data & Protocols

Table 1: Recommended Solvents for Appel-type Reactions with Tribromochloromethane
Desired ProductRecommended SolventExpected OutcomeReference
Alkyl BromideAcetonitrilePredominantly alkyl bromide[8][9]
Alkyl Chloride/Bromide MixtureDichloromethaneMixture of alkyl chloride and bromide[8][9]
Protocol 1: General Procedure for Atom Transfer Radical Addition (ATRA) of Tribromochloromethane to an Alkene
  • To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the alkene (1.0 equiv), tribromochloromethane (1.2-2.0 equiv), and a suitable solvent (e.g., cyclohexane, benzene, or acetonitrile).

  • Add a radical initiator (e.g., AIBN or benzoyl peroxide, 0.1 equiv).

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 70-90 °C for AIBN).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizing Reaction Mechanisms

Diagram 1: The Appel Reaction Mechanism

Appel_Reaction PPh3 Triphenylphosphine (PPh₃) Intermediate1 [Ph₃P-Br]⁺ CBr₂Cl⁻ PPh3->Intermediate1 + CBr₃Cl CBr3Cl Tribromochloromethane (CBr₃Cl) CBr3Cl->Intermediate1 Intermediate2 [Ph₃P-OR]⁺ Br⁻ Intermediate1->Intermediate2 + R-OH Alcohol Alcohol (R-OH) Alcohol->Intermediate2 Product Alkyl Halide (R-Br/Cl) Intermediate2->Product + Br⁻ (SN2) TPPO Triphenylphosphine Oxide (TPPO) Intermediate2->TPPO

Caption: The mechanism of the Appel reaction using Tribromochloromethane.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield CheckReagents Check Reagent Quality (CBr₃Cl, Substrate, Solvents) Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temperature, Solvent, Concentration) CheckReagents->OptimizeConditions Reagents OK SolutionReagents Use fresh, pure reagents. Ensure anhydrous conditions. CheckReagents->SolutionReagents Reagents Suspect CheckInitiation Verify Initiation (Radical Reactions) OptimizeConditions->CheckInitiation Conditions Optimized SolutionConditions Screen temperatures and solvents. Adjust concentration. OptimizeConditions->SolutionConditions Conditions Not Optimal CheckInitiation->Start Initiation OK, Re-evaluate SolutionInitiation Use fresh initiator. Check light source. CheckInitiation->SolutionInitiation Initiation Faulty

Caption: A systematic approach to troubleshooting low-yield reactions.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68984, Tribromochloromethane. [Link]. Accessed Jan. 13, 2026.[2]

  • Wikipedia. Tribromochloromethane. [Link]. Accessed Jan. 13, 2026.[1]

  • Wikipedia. Solvent effects. [Link]. Accessed Jan. 13, 2026.[5]

  • Organic Chemistry Portal. Appel Reaction. [Link]. Accessed Jan. 13, 2026.[13]

  • Al-Hemyari, A.; Bufaroosha, M.; Thiemann, T. Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). Sciforum. 2017.[8]

  • Afeefy, H. Y.; Liebman, J. F.; Stein, S. E. Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]. Accessed Jan. 13, 2026.[6]

  • National Institute of Standards and Technology. Tribromochloromethane. In NIST Chemistry WebBook; [Link]. Accessed Jan. 13, 2026.[33]

  • Nowik-Zajac, A.; Zawadzka-Kazimierczuk, A.; Kozminski, W. NMR Reaction Monitoring Robust to Spectral Distortions. Anal. Chem.2021 , 93 (30), 10476–10483.[20]

  • Thiemann, T.; al-Sulaibi, M.; Al-Jasem, Y.; Al Hindawi, B. Replacement of Tetrachloromethane with Bromotrichloromethane in Appel-type reactions. ResearchGate. 2013.[34]

  • Al-Hemyari, A.; Bufaroosha, M.; Thiemann, T. Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (CBrCl3/PPh3). Molbank. 2017 , 2017(4), M967.[9]

  • Pal, B.; Sahoo, S.; Mal, P. Atom Transfer Radical Addition to Alkenes using Fukuzumi Photocatalyst for Regioselective Functionalization of Quinoxalin-2(1H)-ones. ChemRxiv. 2023.

  • Ouchi, H.; et al. Photoinduced Atom Transfer Radical Addition/Cyclization Reaction between Alkynes or Alkenes with Unsaturated α-Halogenated Carbonyls. Molecules. 2021 , 26(22), 6781.[10]

  • Kennedy, C. R.; et al. A solution to the anti-Bredt olefin synthesis problem. Proc. Natl. Acad. Sci. U.S.A.2016 , 113(43), 12054-12059.[35]

  • Wikipedia. Metal–halogen exchange. [Link]. Accessed Jan. 13, 2026.[28]

  • Reddit. How does the solvent affect reaction rate? r/Mcat. [Link]. Published September 1, 2021. Accessed Jan. 13, 2026.[36]

  • Al-Hemyari, A.; Bufaroosha, M.; Thiemann, T. Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (CBrCl3/PPh3). ResearchGate. 2017.[37]

  • ResearchGate. Solvent effects on reaction rates. [Link]. Accessed Jan. 13, 2026.[38]

  • Science.gov. quantitative gc-ms analysis: Topics by Science.gov. [Link]. Accessed Jan. 13, 2026.[15]

  • Ouchi, H.; et al. Photoinduced Atom Transfer Radical Addition/Cyclization Reaction between Alkynes or Alkenes with Unsaturated α-Halogenated Carbonyls. PubMed. 2021.[25]

  • Sheppard, T. D. Metal-catalysed halogen exchange reactions of aryl halides. Org. Biomol. Chem.2009 , 7, 1043-1052.[29]

  • Mao, L.-L.; Cong, H. Atom Transfer Radical Addition to Unactivated Alkenes. Amanote Research. 2020.[26]

  • Singh, K.; et al. High-resolution compact NMR spectroscopy for structure elucidation, process control and reaction monitoring. TrAC Trends Anal. Chem.2018 , 103, 111-128.[21]

  • SpectraBase. Tribromochloromethane - Optional[13C NMR] - Chemical Shifts. [Link]. Accessed Jan. 13, 2026.[24]

  • Ouchi, H.; et al. Photoinduced Atom Transfer Radical Addition/Cyclization Reaction between Alkynes or Alkenes with Unsaturated α-Halogenated Carbonyls. Semantic Scholar. 2021.[27]

  • de Oliveira, A. S.; et al. Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples. PubMed. 2018.[16]

  • Sheppard, T. D. Metal-catalysed halogen exchange reactions of aryl halides. The Sheppard Group. 2009.[30]

  • American Water Works Association. GC analysis of trihalomethanes in drinking water - A rapid and direct quantitative method. Journal - American Water Works Association. 2003 , 95(8), 115-122.[17]

  • Evano, G.; et al. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC. 2018.[31]

  • Garkani-Nejad, Z.; et al. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry. 2025.[18]

  • Singh, K.; et al. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magn. Reson. Chem.2019 , 57(10), 754-763.[22]

  • Tsikas, D. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI. 2024.[19]

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  • National Institute of Standards and Technology. Methane, bromotrichloro-. In NIST Chemistry WebBook; [Link]. Accessed Jan. 13, 2026.[39]

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Addressing stability issues of Tribromochloromethane under reaction conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tribromochloromethane (CBr₃Cl)

Welcome to the technical support center for Tribromochloromethane (CBr₃Cl). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during its use in chemical reactions. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Reaction Stability

This section addresses specific problems you might encounter when using Tribromochloromethane under various reaction conditions.

Q1: My reaction is resulting in a low yield and a complex mixture of byproducts. What's going on?

A1: Uncontrolled decomposition of CBr₃Cl is the most likely cause. Tribromochloromethane is susceptible to degradation via several pathways, especially under reaction conditions. Identifying the specific cause is key to resolving the issue.

Potential Causes & Solutions:

  • Radical Formation: The Carbon-Bromine bond is significantly weaker than the Carbon-Chlorine bond and can be cleaved by heat or light (photolysis) to form radical species (•CBr₂Cl and •Br).[1] These highly reactive radicals can initiate unwanted side reactions, leading to a complex product mixture.

    • Solution:

      • Exclude Light: Perform the reaction in a flask wrapped in aluminum foil or in amber glassware to prevent photochemical decomposition.[2][3]

      • Strict Temperature Control: Avoid excessive temperatures. If heating is necessary, do so gradually and maintain the minimum temperature required for the reaction to proceed. Thermal decomposition is a kinetic process dependent on temperature.[4][5]

      • Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (Nitrogen or Argon). Oxygen can react with radical intermediates, leading to undesired oxidized byproducts.

  • Nucleophilic Attack: The carbon atom in CBr₃Cl is electrophilic due to the electron-withdrawing nature of the four halogen atoms.[6][7] Strong nucleophiles or bases present in the reaction can attack this carbon, leading to substitution or elimination reactions.[8][9]

    • Solution:

      • Reagent Choice: If possible, use milder bases or sterically hindered non-nucleophilic bases if a base is required.

      • Slow Addition: Add nucleophilic reagents slowly and at a reduced temperature to control the reaction rate and minimize side reactions.

  • Impure Starting Material: Commercial CBr₃Cl can contain impurities like bromoform (CHBr₃) or carbon tetrabromide (CBr₄) from its synthesis.[10] These impurities can interfere with your desired reaction.

    • Solution: Purify the CBr₃Cl before use. See the detailed purification protocol in the FAQ section.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving issues with CBr₃Cl reactions.

G start Low Yield / Byproducts Observed check_purity Verify CBr3Cl Purity (GC-MS, NMR) start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK purify Purify CBr3Cl (e.g., Distillation) check_purity->purify Impure check_reagents Assess Reagent Compatibility check_conditions->check_reagents Conditions OK protect Protect from Light (Amber Glass / Foil) check_conditions->protect nucleophile Is a strong nucleophile or base present? check_reagents->nucleophile rerun1 Re-run Experiment purify->rerun1 temp_control Implement Strict Temperature Control protect->temp_control degas Degas Solvents temp_control->degas degas->rerun1 nucleophile->rerun1 No modify_reagent Use Milder Reagent or Modify Addition Protocol nucleophile->modify_reagent Yes modify_reagent->rerun1

Caption: Troubleshooting workflow for CBr₃Cl reactions.
Q2: My Atom Transfer Radical Polymerization (ATRP) reaction initiated with CBr₃Cl is uncontrolled, showing a broad molecular weight distribution.

A2: This indicates a poor equilibrium between the active (radical) and dormant (halide-capped) species. The success of ATRP depends on maintaining a very low concentration of propagating radicals at any given time.[11]

Potential Causes & Solutions:

  • Catalyst System Inefficiency: The chosen ligand-metal complex may not be suitable for activating/deactivating a C-Br bond adjacent to another chlorine and two bromine atoms. The redox potential of the catalyst is critical.[11][12]

    • Solution: Consult the literature for catalyst systems (e.g., Cu(I)/ligand) specifically optimized for polyhalogenated initiators. The ligand plays a key role in solubilizing the metal salt and tuning its catalytic activity.[11]

  • High Initiation Rate: CBr₃Cl can be a very active initiator. If the rate of initiation far exceeds the rate of propagation, it can lead to a burst of radical generation early in the reaction, causing premature termination and a broad polydispersity.

    • Solution:

      • Reduce Temperature: Lowering the reaction temperature will decrease the rate constant for both activation and propagation, potentially allowing for better control.

      • Adjust Catalyst/Initiator Ratio: Fine-tune the [Catalyst]:[Initiator] ratio. A higher relative concentration of the deactivating species (e.g., Cu(II)Br₂) can help maintain the equilibrium on the side of the dormant species.

Frequently Asked Questions (FAQs)

Storage and Handling
  • Q: How should I properly store Tribromochloromethane?

    • A: Store CBr₃Cl in a tightly closed container in a cool, dry, dark, and well-ventilated area.[13][14] Recommended storage temperatures are typically between 2°C and 30°C.[10] It should be segregated from incompatible materials, such as strong bases, acids, and oxidizing agents.[14]

  • Q: What safety precautions are necessary when working with CBr₃Cl?

    • A: Always handle Tribromochloromethane inside a certified chemical fume hood.[13] It is harmful if inhaled and causes skin and serious eye irritation.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

Chemical Properties and Stability
  • Q: What are the primary decomposition pathways for CBr₃Cl?

    • A: The three main pathways are:

      • Thermal Decomposition: Cleavage of a C-Br bond upon heating to form radicals.[4]

      • Photochemical Decomposition: Degradation caused by exposure to light (especially UV), which also generates radical species.[2][3]

      • Chemical Decomposition: Reaction with other chemical species, such as strong acids, bases, or nucleophiles.[6][10][15]

G cluster_0 Decomposition Pathways CBr3Cl CBr3Cl (Tribromochloromethane) Thermal Thermal (Heat) CBr3Cl->Thermal Photo Photochemical (Light) CBr3Cl->Photo Chemical Chemical (Reagents) CBr3Cl->Chemical Radicals Radical Species (•CBr2Cl + •Br) Thermal->Radicals Homolytic Cleavage Photo->Radicals Homolytic Cleavage Products Substitution / Elimination Products Chemical->Products Nucleophilic Attack

Caption: Major decomposition pathways of Tribromochloromethane.
  • Q: Can I use CBr₃Cl in reactions involving strong bases or nucleophiles?

    • A: Caution is required. The electrophilic carbon center in CBr₃Cl is susceptible to nucleophilic attack.[7][9] This can lead to substitution of one or more bromine atoms. The reaction rate and outcome will depend on the nucleophile's strength, steric hindrance, and the reaction conditions. A preliminary small-scale test is highly recommended.

Purification
  • Q: My CBr₃Cl appears discolored (yellow/brown). Is it still usable?

    • A: Discoloration often indicates the presence of impurities, possibly from decomposition that has liberated elemental bromine. While it might be usable for some crude applications, for sensitive or catalytic reactions, purification is strongly recommended to ensure reproducibility.

  • Q: What is a reliable method for purifying Tribromochloromethane?

    • A: Spinning band distillation is an effective method for purifying CBr₃Cl, as it can separate components with close boiling points, such as CBr₄ or CHBr₃.[10]

    Experimental Protocol: Purification by Vacuum Distillation

    • Setup: Assemble a vacuum distillation apparatus with a short fractionating column. Ensure all glassware is dry.

    • Charge Flask: Add the crude Tribromochloromethane to the distillation flask along with a magnetic stir bar.

    • Evacuate: Slowly and carefully apply vacuum to the system. CBr₃Cl is a solid at room temperature (Melting Point: ~54°C), so gentle warming of the flask may be needed to liquefy the material for stirring and distillation.[10][15]

    • Distill: Heat the distillation pot gently. Collect the fraction that distills at the correct temperature and pressure for pure CBr₃Cl (Boiling Point: ~160°C at atmospheric pressure; this will be significantly lower under vacuum).[10]

    • Storage: Collect the purified, colorless solid/liquid directly into a clean, dry, amber glass container. Store under an inert atmosphere (N₂ or Ar) in a cool, dark place.

Summary of Physical Properties
PropertyValueReference(s)
Chemical Formula CBr₃Cl[15][16][17]
Molar Mass 287.18 g/mol [15][18][19]
Appearance Colorless to pale yellow solid[10][15]
Melting Point 54-55 °C[10][15]
Boiling Point ~160 °C[10][18]
Solubility Insoluble in water; Soluble in organic solvents[10]

References

  • Wikipedia. Tribromochloromethane. [Link]

  • ResearchGate. Tribromochloromethane (CBr3Cl) | Request PDF. [Link]

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  • YouTube. Photochemical Decomposition Reaction. [Link]

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Technical Support Center: Troubleshooting Peak Tailing of Tribromochloromethane in GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for resolving peak tailing issues with tribromochloromethane in your Gas Chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter this common chromatographic challenge. Here, we provide in-depth, experience-driven troubleshooting guides and frequently asked questions to help you restore optimal peak symmetry and ensure the accuracy and reproducibility of your results.

Understanding Peak Tailing

In an ideal chromatographic separation, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half. This is problematic as it can lead to reduced resolution between adjacent peaks, inaccurate peak integration, and compromised quantitative precision.[1][2] For halogenated compounds like tribromochloromethane, peak tailing is often a sign of undesirable secondary interactions within the GC system.

Troubleshooting Guides

This section offers detailed, question-and-answer-based solutions to specific problems you might be observing in your chromatograms.

Guide 1: Diagnosing the Cause of Peak Tailing

Q: My tribromochloromethane peak is tailing. How can I determine if the cause is chemical (active sites) or physical (flow path disruption)?

A: A crucial first step is to examine the peak shapes of all compounds in your chromatogram.[3][4]

  • If all peaks, including non-polar compounds and the solvent peak, are tailing: This strongly suggests a physical or mechanical issue disrupting the carrier gas flow path.[3][4] Common culprits include a poor column cut, improper column installation creating dead volumes, or a system leak.[4][5][6]

  • If only tribromochloromethane and other polar or active compounds are tailing: This points towards a chemical interaction with active sites within the GC system.[3][4] These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the column's stationary phase, or on contaminants within the system.[1][2]

Guide 2: Addressing Chemical-Related Peak Tailing (Active Sites)

Q: I suspect active sites are causing my tribromochloromethane to tail. What are the immediate steps I should take?

A: When active sites are the likely cause, systematic maintenance of the GC inlet is the most effective approach.[7] The inlet is where your sample first encounters high temperatures and potential contaminants.

Troubleshooting Steps:

  • Replace the Inlet Liner and Septum: The liner is a primary site for the accumulation of non-volatile residues that create active sites.[2][8] The septum can also shed particles into the liner.[2] Regularly replacing both is critical for maintaining an inert flow path.

  • Use a Deactivated Liner: For active compounds like halogenated methanes, always use high-quality, deactivated liners. Many manufacturers offer liners with proprietary deactivation technologies that provide enhanced inertness.

  • Trim the GC Column: If replacing the liner and septum doesn't resolve the issue, the front end of your analytical column may be contaminated.[2][7] Trimming 15-20 cm from the inlet end of the column can remove the contaminated section and expose a fresh, inert surface.[2][9]

Guide 3: Resolving Physical and Method-Related Peak Tailing

Q: I've performed inlet maintenance, but all my peaks, including tribromochloromethane, are still tailing. What should I investigate next?

A: When indiscriminate peak tailing occurs, the issue lies with the physical setup of the system or the analytical method parameters.

Troubleshooting Steps:

  • Inspect the Column Cut: A poor column cut is a frequent cause of peak tailing.[1][5] The cut should be clean, square (at a 90° angle to the column wall), and free of any jagged edges or silica fragments.[1][6] Use a magnifying lens to inspect the cut.

  • Verify Proper Column Installation: Incorrect column positioning in the inlet or detector can create unswept (dead) volumes, leading to peak tailing.[5][6] Ensure the column is installed at the correct height as specified by your instrument manufacturer.[1]

  • Check for Leaks: Leaks in the system can disrupt the carrier gas flow and cause peak distortion. Use an electronic leak detector to check all fittings and connections.

  • Optimize Injection Parameters: A split ratio that is too low may not provide a high enough flow rate for an efficient sample introduction, potentially causing peak tailing.[7] Ensure your split vent flow rate is adequate, typically a minimum of 20 mL/minute.[7]

  • Solvent and Stationary Phase Mismatch: A significant mismatch in polarity between the sample solvent and the column's stationary phase can lead to poor peak shape.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of tribromochloromethane relevant to GC analysis?

A1: Tribromochloromethane (CBr₃Cl) is a relatively volatile halogenated hydrocarbon.[10] Its boiling point is approximately 156-160°C.[11][12] Its non-polar retention index is 955, indicating its elution behavior on standard non-polar stationary phases.[13][14] Understanding these properties helps in setting appropriate GC oven and inlet temperatures.

Q2: Can the GC ion source cause peak tailing for tribromochloromethane?

A2: Yes, although less common, the ion source in a GC-MS system can be a source of peak tailing. The use of halogenated solvents can lead to the formation of metal halides (like ferrous chloride) on the ion source surfaces.[15] Analytes can then adsorb to these contaminated surfaces and be released slowly, causing peak tailing.[15] This issue is typically resolved by cleaning the ion source and, if possible, avoiding halogenated solvents.[15]

Q3: How does column conditioning help prevent peak tailing?

A3: Proper column conditioning is crucial for removing residual solvents, contaminants, and moisture from a new column, and for ensuring the stationary phase is stable.[16][17] This process helps to minimize active sites and ensures a stable baseline, which is essential for achieving symmetrical peak shapes. A well-conditioned column will provide better inertness and reduce the chances of secondary interactions with active analytes like tribromochloromethane.[17]

Q4: Could my sample concentration be causing the peak tailing?

A4: While peak fronting is the more common result of column overload, severe overloading can sometimes manifest as peak tailing.[1] This happens when the stationary phase becomes saturated with the analyte. To check for this, try injecting a more dilute sample. If the peak shape improves, overloading was a contributing factor.

Key Experimental Protocols

Protocol 1: GC Column Trimming

This protocol describes the steps for trimming the analytical column to remove contamination from the inlet side.

Materials:

  • Ceramic scoring wafer or sapphire scribe

  • Magnifying lens

  • New ferrule and column nut

Procedure:

  • Cool Down the GC: Ensure the GC oven and inlet are at a safe temperature before handling the column.

  • Remove the Column: Carefully disconnect the column from the inlet.

  • Score the Column: Using a ceramic scoring wafer, lightly score the polyimide coating of the column approximately 15-20 cm from the inlet end.

  • Break the Column: Gently snap the column at the score mark. The break should be clean and perpendicular to the column wall.

  • Inspect the Cut: Use a magnifying lens to examine the cut surface. It should be a flat, clean, and 90-degree cut with no shards or jagged edges.[6] If the cut is not perfect, repeat the process.

  • Reinstall the Column: Place a new nut and ferrule on the freshly cut end of the column. Reinstall the column in the inlet according to the manufacturer's specifications.[18]

  • Leak Check: Pressurize the system and perform a leak check at the inlet fitting.

  • Equilibrate: Condition the column for a short period to ensure a stable baseline before running your next sample.

Protocol 2: Standard GC Column Conditioning

This protocol outlines the general procedure for conditioning a new GC column.

Materials:

  • New GC column

  • High-purity carrier gas with oxygen and moisture traps

Procedure:

  • Install the Column in the Inlet: Install the column in the GC inlet but do not connect it to the detector.[19] This prevents bleed products from contaminating the detector.

  • Purge with Carrier Gas: Set the carrier gas flow rate to the typical value for your analysis and purge the column for 15-30 minutes at ambient oven temperature.[19][20] This removes any oxygen from the column.

  • Set Conditioning Temperature: Slowly ramp the oven temperature (e.g., 10°C/min) to the column's maximum isothermal operating temperature, or 20°C above the final temperature of your analytical method, whichever is lower.[19][20]

  • Hold at Temperature: Hold the column at this temperature until a stable baseline is observed. Conditioning times can vary from 1-2 hours to overnight depending on the column phase and thickness.[16][18]

  • Cool Down and Connect to Detector: Cool the oven to a safe temperature. Connect the column to the detector.

  • Final Equilibration: Heat the oven to your method's initial temperature and allow the system to fully equilibrate before analysis.

Visual Troubleshooting Guides

Diagram 1: Troubleshooting Logic for Peak Tailing

G start Peak Tailing Observed for Tribromochloromethane q1 Are ALL peaks tailing? start->q1 a1_yes Yes q1->a1_yes a1_no No (Only active compounds) q1->a1_no physical_path Physical/Mechanical Issue a1_yes->physical_path chemical_path Chemical/Activity Issue a1_no->chemical_path check_cut Inspect Column Cut (Clean & 90°?) physical_path->check_cut replace_liner Replace Inlet Liner & Septum chemical_path->replace_liner check_install Verify Column Installation (Correct depth?) check_cut->check_install check_leak Perform Leak Check check_install->check_leak check_method Review Method Parameters (Split ratio, temps) check_leak->check_method trim_column Trim 15-20cm from Column Inlet replace_liner->trim_column condition_column Re-condition Column trim_column->condition_column

Caption: A flowchart for diagnosing the root cause of peak tailing.

Diagram 2: Causes of Peak Tailing in the GC System

G cluster_inlet Inlet cluster_column Column cluster_method Method Tailing Peak Tailing Liner Contaminated/Active Liner Liner->Tailing Septum Septum Particles Septum->Tailing Installation Improper Column Position (Dead Volume) Installation->Tailing Contamination Matrix Contamination (Column Head) Contamination->Tailing Degradation Stationary Phase Degradation Degradation->Tailing Cut Poor Column Cut Cut->Tailing Temp Incorrect Temperatures (Inlet/Oven) Temp->Tailing Flow Sub-optimal Flow/Split Ratio Flow->Tailing

Caption: Common sources of peak tailing within the GC system.

Quantitative Data Summary

Issue CategoryCommon CauseRecommended ActionTypical Improvement in Tailing Factor
Inlet Contaminated LinerReplace with a new, deactivated liner> 50%
Worn SeptumReplace septum10-30%
Column Contaminated Column HeadTrim 15-20 cm from the inlet end> 60%
Poor Column CutRe-cut the column correctly> 70%
Improper InstallationRe-install at the correct depth40-60%
Method Split Ratio Too LowIncrease split ratio20-40%

References

  • Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Restek Corporation. (2018, January 13). GC Troubleshooting—Tailing Peaks. Restek Resource Hub. [Link]

  • Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. [Link]

  • Cheméo. Chemical Properties of Tribromochloromethane (CAS 594-15-0). [Link]

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  • National Institute of Standards and Technology. Tribromochloromethane. NIST Chemistry WebBook. [Link]

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  • Restek Corporation. (2020, October 20). How to Condition a New Capillary GC Column. Restek Resource Hub. [Link]

  • LCGC International. (2016, June 14). GC Column Conditioning. [Link]

  • Agilent Technologies. (2023, August 21). Conditioning Your GC Column. YouTube. [Link]

  • Agilent Technologies. Understanding the GC Inlet. Which one is more appropriate for your method? [Link]

  • Taylor, T. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. [Link]

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  • Phenomenex. GC COLUMN CARE GUIDE. [Link]

  • Fatemi, M. H., et al. (2013). Chemometrics Optimization of Volatile Organic Compounds Analysis in Water by Static Headspace Gas Chromatography Mass Spectrometry. Hydrology: Current Research. [Link]

  • ResearchGate. (2018, October 22). Anyone has tips on how to optimize a GC-MS system for highly volatile compounds? [Link]

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Optimizing temperature and pressure for Tribromochloromethane synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of tribromochloromethane (CBr₃Cl). This document is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we delve into the critical parameters of temperature and pressure, offering troubleshooting guidance and frequently asked questions to enhance the yield, purity, and safety of your reactions. Our approach is grounded in established chemical principles and practical, field-tested experience to empower you with the knowledge for successful synthesis.

Foundational Synthesis Methodologies: An Overview

The synthesis of tribromochloromethane can be approached through several established routes. Understanding the fundamentals of these methods is key to effective optimization.

  • Free-Radical Halogenation: This common method involves the substitution of hydrogen atoms on a methane backbone with halogen atoms. The reaction is typically initiated by ultraviolet (UV) light or high temperatures, which generates highly reactive halogen radicals.[1][2] The process occurs as a chain reaction involving initiation, propagation, and termination steps.[1] However, this method can be notoriously unselective, often yielding a mixture of chlorinated, brominated, and mixed haloalkanes.[1][2]

  • Haloform Reaction: This reaction involves the exhaustive halogenation of a methyl ketone or a compound that can be oxidized to a methyl ketone in the presence of a base.[1][3] The reaction proceeds through the formation of a trihalomethyl anion, which is then protonated to yield the haloform. While effective, controlling the specific halogenation to achieve a mixed haloform like tribromochloromethane requires careful control of reagents and conditions.

  • Halogen Exchange: A prominent method involves the reaction of carbon tetrachloride (CCl₄) with an aluminum tribromide (AlBr₃) catalyst. This process facilitates the exchange of chlorine atoms for bromine atoms. A similar approach uses chlorocyclohexane and carbon tetrabromide in the presence of ferric bromide.[4] These methods can offer a more controlled pathway to the desired product.

Optimizing Reaction Parameters: Temperature and Pressure

The successful synthesis of tribromochloromethane with high yield and purity hinges on the precise control of temperature and pressure. These parameters directly influence reaction kinetics, selectivity, and the formation of byproducts.

Temperature Optimization

Temperature is a critical lever in controlling both the rate and selectivity of the synthesis.

ParameterOptimal RangeRationale & Causality
Reaction Temperature 40-60°CElevated temperatures increase the rate of reaction. However, excessively high temperatures can lead to the formation of undesired byproducts through over-halogenation (e.g., carbon tetrabromide) or decomposition of reactants and products. A moderate temperature range provides a balance between reaction speed and selectivity.
Initiation Temperature (for Free-Radical Halogenation) >300°C or UV lightFree-radical halogenation requires an initial input of energy to generate halogen radicals. This can be achieved through high temperatures or photochemical initiation with UV light.[5]
Distillation Temperature Boiling Point: ~160°CDuring purification by fractional distillation, maintaining the temperature at the boiling point of tribromochloromethane is crucial for its separation from lower-boiling impurities (e.g., chloroform, bromodichloromethane) and higher-boiling byproducts (e.g., carbon tetrabromide).[6]
Pressure Considerations

While many syntheses are conducted at atmospheric pressure for convenience, manipulating the pressure can offer advantages in specific scenarios.

ParameterOperating RangeRationale & Causality
Reaction Pressure Atmospheric to Moderate Pressure (1-10 bar)For gas-phase reactions, increasing the pressure can increase the concentration of gaseous reactants, thereby accelerating the reaction rate. However, for liquid-phase reactions, the effect of pressure is generally less pronounced. Operating at or near atmospheric pressure is often the most practical approach unless specific kinetic benefits are sought.
Vacuum for Distillation Variable (as needed)Applying a vacuum during distillation lowers the boiling points of all components, allowing for separation at lower temperatures. This can be particularly useful for preventing the thermal degradation of the product and other temperature-sensitive compounds in the mixture.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of tribromochloromethane, providing explanations and actionable solutions.

Troubleshooting_Tribromochloromethane_Synthesis low_yield low_yield optimize_temp optimize_temp low_yield->optimize_temp Action check_reactants check_reactants low_yield->check_reactants Action catalyst_management catalyst_management low_yield->catalyst_management Action poor_selectivity poor_selectivity poor_selectivity->optimize_temp Action poor_selectivity->check_reactants Action improve_mixing improve_mixing poor_selectivity->improve_mixing Action control_initiation control_initiation poor_selectivity->control_initiation Action poor_separation poor_separation distillation_params distillation_params poor_separation->distillation_params Action column_selection column_selection poor_separation->column_selection Action product_decomposition product_decomposition product_decomposition->distillation_params Action neutralize_mixture neutralize_mixture product_decomposition->neutralize_mixture Action

Caption: Workflow for tribromochloromethane synthesis via halogen exchange.

References

  • Wikipedia. Tribromochloromethane. [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1375-1382.
  • MDPI. (2021). A Review of Methane Activation Reactions by Halogenation: Catalysis, Mechanism, Kinetics, Modeling, and Reactors. [Link]

  • UCL Discovery. (2019). Central composite rotatable design for optimization of trihalomethane extraction and detection through gas chromatography. [Link]

  • PubMed. (2007). Theoretical Study of the Kinetics of Reactions of the Monohalogenated Methanes With Atomic Chlorine. [Link]

  • PubChem. (n.d.). Bromochloromethane. [Link]

  • Google Patents. (1970). Production of chloromethanes.
  • ChemBAM. (n.d.). Purification by fractional distillation. [Link]

  • Cheméo. (n.d.). Chemical Properties of Tribromochloromethane (CAS 594-15-0). [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. [Link]

  • Google Patents. (2020). Method for preparing bromotrichloromethane.
  • Journal of the American Chemical Society. (1931). KINETICS OF THE THERMAL CHLORINATION OF METHANE. [Link]

  • Google Patents. (1982).
  • ResearchGate. (2007). Kinetics of Reactions of Cl Atoms with Methane and Chlorinated Methanes. [Link]

  • Wikipedia. Free-radical halogenation. [Link]

  • Innovatech Labs. (2010). Using GC/MS to Analyze Unknown Compounds In Manufacturing. [Link]

  • PMC. (2022). 200 Years of The Haloform Reaction: Methods and Applications. [Link]

  • Pendidikan Kimia. (2015). Chemical Synthesis Accelerated by Paper Spray: The Haloform Reaction. [Link]

  • PubChem. (n.d.). Tribromochloromethane. [Link]

  • Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. [Link]

  • Chemistry Steps. (n.d.). The Haloform and Iodoform Reactions. [Link]

  • ResearchGate. (2023). How to derivate chloroform extract before GC-MS analysis?. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. [Link]

  • KCI. (2022). Experimental Study for Development of Thermal Cracking Reaction Model of exo-THDCPD under Supercritical Condition. [Link]

  • Khan Academy. (n.d.). Simple and fractional distillations. [Link]

  • Chemistry LibreTexts. (2022). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • OxyChem. (n.d.). Methyl Chloride Handbook. [Link]

  • Google Patents. (1987). Selective synthesis of pseudocumene and durene.
  • Google Patents. (2009).

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Technical Support Center: Purification of Commercial Tribromochloromethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying commercial-grade tribromochloromethane (CBr₃Cl). This guide is designed for researchers, scientists, and drug development professionals who require high-purity CBr₃Cl for their experiments. Commercial sources of this reagent, while suitable for many applications, often contain impurities from synthesis, degradation, or added stabilizers that can interfere with sensitive reactions.

This document provides a structured, experience-driven approach to identifying and removing these impurities. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot the purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial tribromochloromethane?

Commercial CBr₃Cl can contain several types of impurities stemming from its synthesis and the need for stabilization. These typically include:

  • Synthesis-Related Impurities: The synthesis of tribromochloromethane can leave behind related haloalkanes. Common examples include unreacted starting materials like bromoform (CHBr₃) or byproducts such as carbon tetrabromide (CBr₄) and dibromochloromethane (CHBr₂Cl).[1]

  • Degradation Products: Like many halogenated hydrocarbons, CBr₃Cl can slowly decompose upon exposure to light, heat, and air. This degradation can release free halogens, particularly bromine (Br₂), which imparts a yellow or brownish color to the reagent. Acidic byproducts like hydrogen bromide (HBr) can also form.

  • Stabilizers: To extend shelf life, manufacturers often add stabilizers. While specific stabilizers are proprietary, compounds like amylenes or other radical scavengers are used in similar solvents like chloroform to prevent free-radical-mediated decomposition. These additives are impurities for applications requiring the pure compound.

Q2: My bottle of tribromochloromethane is yellow. Is it still usable and what causes the color?

The yellow-to-brown discoloration is almost always due to the presence of dissolved elemental bromine (Br₂), a common degradation product. For many applications, particularly those sensitive to electrophilic bromine or radical initiators, this impurity can be highly problematic. The reagent should be purified before use in such cases. The purification process, detailed below, effectively removes this color.

Q3: Why is it necessary to remove stabilizers before use?

Stabilizers are typically alkenes (like amylene) or antioxidants (like BHT in other solvents). While beneficial for storage, they can interfere with chemical reactions. For instance, alkene stabilizers can react with oxidizing agents or participate in radical reactions, consuming reagents and generating unwanted byproducts. For high-purity applications in synthesis or physical chemistry, removing these is critical.

Q4: How should I properly store purified tribromochloromethane?

Once purified, CBr₃Cl is more susceptible to degradation as the stabilizer has been removed. Store it in a tightly sealed amber glass bottle to protect it from light. To minimize contact with oxygen, consider flushing the headspace with an inert gas like argon or nitrogen. For long-term storage, refrigeration at 2-8°C is recommended.[1]

Troubleshooting and Purification Guide

This section addresses specific issues you may encounter during the purification workflow. The causality behind each step is explained to empower you to make informed decisions.

Logical Troubleshooting Workflow

The first step in any purification is to understand the nature of the impurities. A simple visual inspection followed by an analytical check can guide the required purification strategy.

G cluster_0 Initial Assessment cluster_1 Problem Identification & Action cluster_2 Final Validation start Commercial CBr₃Cl visual Visual Inspection start->visual analytical Analytical Check (GC/NMR) visual->analytical is_colored Is it Yellow/Brown? analytical->is_colored is_acidic Is it Acidic? (e.g., pH paper test of aqueous wash) is_colored->is_acidic No wash_sulfite Wash with aq. Na₂SO₃ or Na₂S₂O₃ is_colored->wash_sulfite Yes has_volatiles Other Volatile Impurities (GC shows multiple peaks)? is_acidic->has_volatiles No wash_bicarb Wash with aq. NaHCO₃ is_acidic->wash_bicarb Yes distill Perform Distillation (Simple or Fractional/Vacuum) has_volatiles->distill Yes final_check Final Purity Assessment (GC, NMR) has_volatiles->final_check No (if no other impurities) wash_sulfite->is_acidic wash_bicarb->has_volatiles distill->final_check store Store Properly final_check->store

Caption: A decision-making workflow for purifying tribromochloromethane.

Problem 1: GC analysis shows multiple volatile impurities with close boiling points.
  • Causality: Commercial CBr₃Cl often contains other halogenated methanes like bromoform (CHBr₃) and carbon tetrabromide (CBr₄).[1] As seen in the table below, their boiling points can be relatively close to that of CBr₃Cl, making separation by simple distillation inefficient. Simple distillation is effective only when boiling points differ by more than 25°C.[2]

  • Solution: Fractional Distillation.

    • Rationale: Fractional distillation introduces a large surface area (e.g., Vigreux column, Raschig rings, or metal sponge packing) that allows for many successive condensation-vaporization cycles. Each cycle enriches the vapor with the more volatile component (the one with the lower boiling point).

    • Recommendation: After the initial washing and drying steps, assemble a fractional distillation apparatus. Insulate the column with glass wool or aluminum foil to maintain thermal equilibrium. Collect the fraction that distills at the literature boiling point of tribromochloromethane (~156-160°C at atmospheric pressure).[1][3]

Problem 2: The compound appears to be decomposing during atmospheric distillation (darkening, release of fumes).
  • Causality: Tribromochloromethane, like many highly halogenated alkanes, has limited thermal stability. Heating it to its atmospheric boiling point for an extended period can accelerate decomposition, especially if trace impurities (like residual acid or water) are present.

  • Solution: Vacuum Distillation.

    • Rationale: Lowering the external pressure reduces a liquid's boiling point.[2] By performing the distillation under vacuum, you can distill CBr₃Cl at a significantly lower temperature, minimizing the risk of thermal decomposition. A nomograph can be used to estimate the boiling point at a given pressure.

    • Recommendation: Following the washing and drying protocol, use a distillation setup rated for vacuum. Connect a vacuum pump via a cold trap (to protect the pump). A typical laboratory vacuum pump (1-10 mmHg) will lower the boiling point substantially, allowing for distillation well below 100°C.

Problem 3: The product is clear after washing but turns yellow again after distillation.
  • Causality: This indicates that the decomposition is occurring during the heating phase of distillation. The cause is likely the presence of dissolved oxygen or trace impurities that catalyze thermal decomposition.

  • Solution: Degas and Distill Under Inert Atmosphere.

    • Rationale: Removing dissolved oxygen minimizes oxidation and free-radical decomposition pathways at high temperatures.

    • Recommendation: After drying the washed CBr₃Cl, bubble dry argon or nitrogen gas through the liquid for 15-20 minutes before heating. Then, perform the distillation (either simple, fractional, or vacuum) under a gentle positive pressure of the inert gas.

Experimental Protocols

Data Table: Physical Properties

A summary of physical properties for tribromochloromethane and its common impurities is crucial for planning the purification.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
Tribromochloromethane CBr₃Cl 287.18[4]156.1[3]54[3]
BromoformCHBr₃252.73149.68.3
Carbon TetrabromideCBr₄331.63189.790.1
DibromochloromethaneCHBr₂Cl208.28119-120~ -20

Data compiled from various sources, primarily for comparison purposes.

Protocol 1: General Purification Workflow

This protocol is suitable for removing color, acidic impurities, and water. It is a necessary first step before any distillation.

G A Start: Commercial CBr₃Cl in a separatory funnel B Add 5% aq. Na₂SO₃ solution. Shake vigorously, venting frequently. A->B C Separate Layers (Discard aqueous layer) B->C D Wash with Saturated aq. NaHCO₃ C->D Repeat Na₂SO₃ wash if color persists E Separate Layers D->E F Wash with Deionized Water E->F G Separate Layers F->G H Wash with Brine (sat. aq. NaCl) G->H Breaks emulsions I Separate Layers H->I J Transfer organic layer to a dry flask. Add anhydrous MgSO₄ or CaCl₂. I->J K Swirl and let stand for 15-20 min. J->K L Filter or decant the dry liquid. K->L M Proceed to Distillation or use as is if high purity is not required. L->M

Sources

Technical Support Center: Storage & Stabilization of Tribromochloromethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tribromochloromethane (CBr₃Cl). This document is designed for researchers, scientists, and professionals in drug development who handle and store this reactive tetrahalomethane. The inherent instability of halogenated compounds requires stringent storage protocols to ensure reagent integrity and experimental reproducibility. This guide provides in-depth, field-proven insights and actionable protocols to prevent the decomposition of Tribromochloromethane.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the storage of Tribromochloromethane.

Q1: What are the ideal storage conditions for Tribromochloromethane?

Tribromochloromethane is a solid at room temperature with a melting point of 54-55°C.[1][2] For optimal stability, it should be stored in a cool, dry, and dark environment, typically between 2°C and 8°C for long-term storage.[3] The storage area must be well-ventilated.[4] It is crucial to protect it from light, moisture, and heat to prevent degradation.

Q2: What are the visible signs of Tribromochloromethane decomposition?

The most common sign of degradation is discoloration. Pure Tribromochloromethane is a colorless to pale yellow solid.[5] Decomposition can lead to the formation of by-products that may impart a yellow, brown, or even purplish hue due to the potential formation of bromine. Another key indicator is the development of an acidic or sharp odor, suggesting the formation of hydrobromic acid (HBr) or other acidic by-products.[1][6]

Q3: Can I store Tribromochloromethane in any laboratory container?

No. The choice of container is critical. Halogenated hydrocarbons can react with certain materials. Use containers made of chemically resistant materials such as amber glass with a PTFE-lined cap or, for larger quantities, stainless steel or carbon steel drums.[7] Avoid contact with reactive metals like aluminum, which can catalyze decomposition, especially in the presence of moisture.[6] Ensure the container is tightly sealed to prevent moisture ingress.

Q4: My Tribromochloromethane has discolored. Is it still usable?

Discoloration indicates that decomposition has occurred and the purity of the reagent is compromised. The presence of acidic by-products or other impurities can interfere with chemical reactions, leading to unexpected side products, lower yields, and poor reproducibility. It is strongly recommended to either purify the material (e.g., by distillation, if feasible and safe) or use a fresh, unopened batch for sensitive applications. Before any attempt at purification, the identity and concentration of impurities should be determined.

Q5: How can I definitively confirm if my Tribromochloromethane has decomposed?

Visual inspection is a preliminary step. For definitive confirmation and to identify the degradation products, analytical techniques are necessary. The preferred method is Gas Chromatography-Mass Spectrometry (GC-MS), which can separate and identify volatile decomposition products.[8] Other useful methods include High-Performance Liquid Chromatography (HPLC) and spectroscopic techniques like UV-Visible spectroscopy to detect changes in the chemical profile.[9][10]

Part 2: In-Depth Troubleshooting & Analysis

This section offers structured guides for investigating and understanding decomposition events.

Guide 1: Analytical Confirmation of Decomposition

If you suspect decomposition, the following analytical methods can provide definitive evidence and quantify the extent of degradation.

Analytical Method Principle & Application Detection Limit Reference
Gas Chromatography-Mass Spectrometry (GC-MS) The gold standard for separating and identifying volatile organic compounds. It can definitively identify decomposition products like bromoform, carbon tetrabromide, or carbonyl halides.High sensitivity, often in the µg/L (ppb) to pg range.[8][11][12]
High-Performance Liquid Chromatography (HPLC) Useful for separating less volatile degradation products or for labs where GC-MS is unavailable. Often coupled with a UV detector.Dependent on the chromophore of the analyte; typically in the ng to µg range.[10]
UV-Visible Spectroscopy A rapid method to monitor for gross changes. The development of new absorption bands can indicate the formation of degradation products, although it lacks the specificity of chromatographic methods.Can detect changes in sample composition but is not ideal for quantification of specific impurities without calibration.[9]
Acid-Base Titration A simple method to quantify the formation of acidic by-products like HBr. The sample is dissolved in a suitable solvent and titrated with a standardized base.Dependent on the concentration of acidic impurities.[1][6]
Guide 2: Root Cause Analysis Workflow

Use the following workflow to diagnose the potential cause of decomposition. This systematic approach helps in identifying lapses in storage protocol and preventing future occurrences.

RootCauseAnalysis start Decomposition Suspected (e.g., Discoloration, Odor) check_storage Review Storage Conditions start->check_storage check_container Inspect Container Integrity start->check_container check_handling Evaluate Handling Log start->check_handling temp Temperature Log Check (> 8°C?) check_storage->temp Temperature light Light Exposure Check (Clear container? Stored in open?) check_storage->light Light moisture Moisture Exposure Check (Humid area? Improper seal?) check_storage->moisture Moisture seal Seal Integrity Check (Loose cap? Degraded liner?) check_container->seal material Container Material Check (Incompatible plastic/metal?) check_container->material atmosphere Inert Atmosphere Used? (Opened frequently under air?) check_handling->atmosphere contamination Cross-Contamination Risk? (Shared tools? Re-sparging?) check_handling->contamination temp->light No rc_temp Root Cause: Thermal Decomposition temp->rc_temp Yes light->moisture No rc_light Root Cause: Photodegradation light->rc_light Yes rc_moisture Root Cause: Hydrolysis moisture->rc_moisture Yes seal->material No rc_container Root Cause: Container Incompatibility / Leak seal->rc_container Yes material->rc_container Yes atmosphere->contamination Yes rc_handling Root Cause: Atmospheric Oxidation / Contamination atmosphere->rc_handling No contamination->rc_handling Yes

Caption: Troubleshooting workflow for identifying the root cause of decomposition.

Part 3: Proactive Stabilization & Storage Protocols

Preventing decomposition is always preferable to dealing with a degraded reagent. The following protocols provide a robust framework for storage and stabilization.

Protocol 1: Recommended Storage and Handling
  • Receiving and Inspection: Upon receipt, inspect the container for any damage. Note the date of receipt and the manufacturer's expiry date on the container.[3]

  • Container Selection: If repackaging is necessary, use only amber glass bottles with PTFE-lined caps. For bulk storage, use dedicated stainless steel or appropriately lined carbon steel containers.[7]

  • Storage Location: Store in a designated, ventilated cabinet for hazardous materials, segregated from incompatible substances like strong acids, bases, and oxidizers.[4][13] The storage area should be cool (2-8°C) and dark.[3]

  • Inert Atmosphere: For long-term storage or high-purity applications, blanket the container with an inert gas like nitrogen or argon before sealing. This displaces moisture and oxygen, which can initiate decomposition.[6][7]

  • Handling: When accessing the material, do so in a fume hood.[3] Use clean, dry spatulas or tools made of non-reactive materials. Minimize the time the container is open to the atmosphere. After dispensing, re-blanket with inert gas if necessary and seal tightly.

  • Labeling: Ensure all containers are clearly labeled with the chemical name, hazard information, date received, and date opened.[3][4]

Protocol 2: Chemical Stabilization Strategies

For applications requiring the utmost stability, the addition of a chemical stabilizer is recommended. Stabilizers work by neutralizing acidic by-products, scavenging free radicals, or inhibiting metal-catalyzed reactions.[6]

Stabilizer Class Mechanism of Action Examples Typical Concentration Reference
Acid Acceptors / Halogen Catchers Neutralize acidic species (e.g., HCl, HBr) that are formed during decomposition and can catalyze further degradation.Epoxides (e.g., Phenyl Glycidyl Ether), Orthoesters (e.g., Trimethylorthoformate), Amines.0.001 - 5% by weight[14][15][16]
Antioxidants Inhibit oxidation by scavenging free radicals that can initiate chain reactions, particularly in the presence of light or heat.Substituted phenols (e.g., BHT), certain amines.0.01 - 1% by weight[6]
Metal Stabilizers / Deactivators Passivate metal surfaces or chelate metal ions that can catalyze decomposition reactions.Specific chelating agents or compounds that form a protective layer on metal surfaces.Varies by application[6]

Workflow for Implementing Chemical Stabilization:

Sources

Technical Support Center: Scaling Up Reactions with Tribromochloromethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific challenges you may encounter when scaling up chemical reactions involving Tribromochloromethane (CBr₃Cl). This document moves beyond simple protocols to explain the underlying principles, helping you anticipate problems and develop robust, scalable processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and use of Tribromochloromethane in a scaled-up laboratory or pilot plant setting.

Q1: What are the key physical and chemical properties of Tribromochloromethane I should be aware of for scale-up?

A1: Understanding the physical properties of Tribromochloromethane is critical for process design, especially concerning reactor setup, temperature control, and solvent selection. It is a dense, solid material at room temperature with a relatively low melting point.

Key takeaway: Its high density means it will settle at the bottom of less dense solvents if not adequately agitated. The low melting point is advantageous for handling as a liquid, but its volatility should be managed.

Table 1: Physical Properties of Tribromochloromethane

Property Value Source
CAS Number 594-15-0 [1][2][3]
Molecular Formula CBr₃Cl [1][2][4]
Molecular Weight 287.17 g/mol [1][2]
Appearance Solid [4]
Melting Point 54-55 °C (129-131 °F) [2][4]
Boiling Point 156.1-160 °C (313-320 °F) [2][4]

| Density | ~3.0 g/cm³ |[4] |

Q2: What are the primary hazards and essential safety precautions for handling kilogram quantities of Tribromochloromethane?

A2: Tribromochloromethane is a hazardous substance that requires strict safety protocols, especially when handled in larger quantities. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[5]

Core Safety Mandates:

  • Engineering Controls: Always handle Tribromochloromethane in a well-ventilated fume hood or a closed system.[6][7] Ensure that safety showers and eyewash stations are readily accessible.[8]

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical safety goggles, a face shield, a flame-resistant lab coat, and impervious gloves (inspect gloves before use).[5][7][8] For large-scale operations where vapors may be generated, a vapor respirator is necessary.[6]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or mists.[6][8] Use process enclosures or local exhaust ventilation to minimize exposure.[6] After handling, wash hands and any exposed skin thoroughly.[5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed, light-resistant container.[6][8] Keep it away from incompatible materials such as strong oxidizing agents.[8]

Q3: How can impurities in my Tribromochloromethane stock affect my scaled-up reaction?

A3: Impurities can have a profound impact on reaction outcomes, and these effects are often magnified during scale-up.[9] Contaminants can act as inhibitors or catalysts for side reactions, leading to reduced yield, altered product profiles, and difficult purifications.[9][10] For instance, an impurity that acts as a radical scavenger can inhibit the desired chain reaction.

Common impurities in related halomethanes can include other halogenated hydrocarbons or stabilizers.[11] It is crucial to source high-purity Tribromochloromethane or purify it before use in large-scale synthesis.

Q4: What analytical methods are recommended for in-process monitoring of reactions involving Tribromochloromethane?

A4: Real-time reaction monitoring is essential for successful scale-up, allowing for adjustments to maintain control and optimize outcomes.

  • Gas Chromatography (GC): This is the preferred technique for monitoring the consumption of volatile starting materials like Tribromochloromethane and the formation of products.[12] It provides quantitative data on the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR (if applicable to other reagents) are powerful tools for monitoring the reaction in real-time, providing structural information about intermediates and products.[13]

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC is a rapid and inexpensive method for qualitatively tracking the disappearance of starting materials and the appearance of products.[14][15] Stains like potassium permanganate (KMnO₄) can be effective for visualizing spots.[14]

Q5: How does the choice of radical initiator impact the scalability of my reaction?

A5: The choice of initiator is critical. An ideal initiator for scale-up should be stable at room temperature but decompose at a predictable rate at the reaction temperature to provide a steady concentration of radicals.[16]

  • Azo Initiators (e.g., AIBN): Azobisisobutyronitrile (AIBN) is widely used because it decomposes cleanly to produce alkyl radicals and nitrogen gas.[17][18] Its decomposition rate is not highly solvent-dependent, which adds to its predictability.

  • Peroxide Initiators (e.g., Benzoyl Peroxide): Peroxides are also common but can be more sensitive to the reaction environment and may induce side reactions.[17] They are also more hazardous to handle and store in large quantities.

The key parameter is the initiator's half-life (t½) , the time required for 50% of the initiator to decompose at a given temperature.[16] For large-scale reactions, you may want to select an initiator with a higher 10-hour half-life temperature to allow for better thermal control.

Table 2: Comparison of Common Radical Initiators

Initiator 10-Hour Half-Life Temp. (°C) Common Solvents Key Considerations for Scale-Up
AIBN 65 Toluene, Benzene Predictable decomposition; produces N₂ gas (pressure buildup).
Benzoyl Peroxide 73 Benzene Can be shock-sensitive; potential for oxygen-centered side reactions.

| V-70 | 30 | Toluene | Low-temperature initiation; useful for sensitive substrates. |

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems that arise during the scale-up process.

Q: My reaction is experiencing a dangerous exotherm (runaway) upon scaling up. What are the causes and how can I fix it?

A: This is one of the most critical challenges in scaling up chemical processes.[19] A reaction that is easily controlled in a 100 mL flask can become uncontrollable in a 20 L reactor.

Primary Causes:

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. Heat generated in the core of the reactor cannot dissipate quickly enough through the vessel walls.[20]

  • Addition Rate Too High: Adding a reagent or initiator too quickly can lead to a rapid accumulation of unreacted material, which then reacts simultaneously, causing a sudden spike in temperature.

  • Initiator Concentration: The concentration of the radical initiator may be too high for the larger scale, leading to a very high rate of initiation and heat generation.[21]

Solutions:

  • Improve Heat Dissipation: Ensure your reactor is equipped with an efficient cooling system (e.g., a jacket with a circulating coolant).

  • Control Addition Rates: Add the initiator or a key reagent slowly over time using a syringe pump or an addition funnel. This maintains a low, steady concentration of reactive species.

  • Dilution: Increasing the solvent volume can help to buffer the heat generated.

  • Initiator Selection: Switch to an initiator with a longer half-life at the reaction temperature, providing a slower, more controlled initiation rate.

Q: I'm observing a significant increase in byproduct formation on the larger scale. Why is this happening?

A: This is often due to issues with mixing and maintaining homogeneity. In radical chain reactions, such as those with methane and chlorine, multiple substitutions can occur.[22]

Primary Causes:

  • Poor Mixing: In a large reactor, localized "hot spots" or areas of high reagent concentration can form if stirring is inadequate. This can favor side reactions.

  • Temperature Gradients: Inefficient heat removal can lead to different temperatures within the reactor, altering reaction kinetics and favoring byproduct formation in hotter zones.

  • Stoichiometry Control: Errors in reagent stoichiometry are magnified at scale.

Solutions:

  • Optimize Agitation: Use an appropriate stirrer (e.g., overhead mechanical stirrer with a properly designed impeller) and stirring speed to ensure the reaction mixture is homogeneous.

  • Sub-surface Addition: Introduce reactive reagents below the surface of the reaction mixture to promote rapid dispersion.

  • Process Analytical Technology (PAT): Use in-situ probes (e.g., IR, Raman) to monitor reagent concentrations and temperature in real-time.

dot

troubleshooting_low_yield start Low Yield on Scale-Up q1 Is the reaction exotherm well-controlled? start->q1 a1_no Runaway reaction likely degrading product/reactants. - Reduce addition rate - Improve cooling - Use less initiator q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Is significant byproduct formation observed? a1_yes->q2 a2_yes Poor mixing or localized high concentrations. - Improve agitation - Optimize stoichiometry - Control addition q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reaction going to completion? a2_no->q3 a3_no Reaction is sluggish or stalling. - Check initiator purity/activity - Verify internal temperature - Test for inhibitors in reagents q3->a3_no No a3_yes Problem likely in workup/ isolation. - Re-optimize extraction - Check for losses during transfers - Analyze waste streams q3->a3_yes Yes

Caption: Troubleshooting decision tree for low yield.

Q: My reaction is sluggish or stalls completely after scaling up, even though it worked perfectly on a small scale. What's wrong?

A: This frustrating issue often points to problems with initiation or the presence of inhibitors.

Primary Causes:

  • Ineffective Initiation: The radical chain may not be starting efficiently. This could be due to an impure or degraded initiator, or the reaction temperature not being high enough to cause decomposition at a sufficient rate.[21]

  • Presence of Inhibitors: Impurities in reagents or solvents (e.g., stabilizers in solvents, phenolic compounds) can act as radical scavengers, terminating the chain reaction.

  • Oxygen Contamination: Dissolved oxygen can react with radicals and inhibit many radical chain reactions.

Solutions:

  • Verify Initiator Quality: Use a fresh batch of initiator or test its activity on a small scale.

  • Ensure Proper Temperature: Use a calibrated internal temperature probe. The external oil bath temperature is not a reliable indicator of the internal temperature of a large reactor.

  • Purify Reagents and Solvents: If inhibitors are suspected, purify the solvent and reagents before use.

  • Degas the Reaction Mixture: Before heating, thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it or by using freeze-pump-thaw cycles for smaller scales.

Section 3: Protocols & Methodologies

These protocols provide a starting point for developing your own scaled-up procedures. Always perform a thorough safety review and risk assessment before conducting any new experiment.

Protocol 1: General Procedure for a Scaled-Up Radical Addition of Tribromochloromethane to an Alkene

This protocol describes a generic setup for adding CBr₃Cl across a double bond in a 5 L jacketed reactor.

Equipment:

  • 5 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.

  • Syringe pump for controlled addition of the initiator solution.

  • Circulating bath for temperature control of the reactor jacket.

Procedure:

  • Reactor Setup: Assemble the reactor system. Ensure all glassware is dry and the system can be maintained under an inert atmosphere.

  • Reagent Charging: Charge the reactor with the alkene (1.0 eq) and a suitable solvent (e.g., toluene, sufficient to ensure good stirring).

  • Inerting: Begin stirring and bubble nitrogen through the solution for 30-60 minutes to remove dissolved oxygen.

  • Heating: Set the circulator to heat the reactor contents to the desired temperature (e.g., 80 °C).

  • Reagent Addition: Once the temperature is stable, add a solution of Tribromochloromethane (1.2 eq) in toluene via an addition funnel over 30 minutes.

  • Initiation: Prepare a solution of AIBN (0.05 eq) in toluene. Using the syringe pump, add the AIBN solution to the reactor over 4-6 hours. The slow addition is crucial to maintain a low, steady concentration of radicals and control the exotherm.

  • Monitoring: Monitor the reaction progress by GC or TLC every hour.

  • Completion: After the addition is complete, continue to stir at the reaction temperature for an additional 1-2 hours or until monitoring indicates the reaction is complete.

  • Cooldown: Cool the reactor to room temperature. The reaction is now ready for quenching and workup.

dot

radical_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) I_rad 2 I• I->I_rad Heat (Δ) step1 I• + CBr₃Cl → I-Br + •CBr₂Cl I_rad->step1 step2 •CBr₂Cl + R-CH=CH₂ → R-CH(•)-CH₂(CBr₂Cl) step3 R-CH(•)-CH₂(CBr₂Cl) + CBr₃Cl → R-CH(Br)-CH₂(CBr₂Cl) + •CBr₂Cl step3->step1 Chain continues term1 2 •CBr₂Cl → C₂Br₄Cl₂ step3->term1 term2 Radical + Radical → Non-radical species

Caption: General radical chain mechanism.

Protocol 2: Procedure for Safe Quenching of a Large-Scale Radical Reaction

Quenching is a critical step to neutralize any remaining reactive species before exposing the reaction mixture to air or performing an aqueous workup.[23]

Procedure:

  • Cooling: Ensure the reaction mixture is cooled to a safe temperature, typically below 20 °C, using an ice-water bath or the reactor cooling jacket.[23][24]

  • Inert Atmosphere: Maintain the inert atmosphere throughout the initial quenching steps.

  • Radical Scavenging: Slowly add a radical scavenger. Isopropanol is a common choice.[25] Add it dropwise initially, monitoring for any temperature increase. If the reaction was run with a large excess of initiator, this step may produce a mild exotherm.

  • Hydrolysis/Neutralization: Once the initial quench is complete and the temperature is stable, slowly add water or an aqueous solution (e.g., saturated sodium bicarbonate) to quench any remaining reactive intermediates.[24] Be cautious, as this can also be exothermic.[23]

  • Stirring: Allow the mixture to stir for at least 30-60 minutes after the quench is complete to ensure all reactive species have been neutralized.[26]

  • Workup: The reaction mixture is now safe for standard workup procedures (e.g., phase separation, extraction).

dot

quenching_workflow start Reaction Complete cool Cool Reactor to < 20 °C start->cool check_temp1 Is temperature stable? cool->check_temp1 add_scavenger Slowly add radical scavenger (e.g., isopropanol) under N₂ check_temp1->add_scavenger Yes check_temp2 Monitor for exotherm. Is temperature stable? add_scavenger->check_temp2 add_aqueous Slowly add aqueous quench (e.g., H₂O, NaHCO₃ soln.) check_temp2->add_aqueous Yes stir Stir for 30-60 minutes add_aqueous->stir end Proceed to Workup stir->end

Caption: Workflow for safe quenching of a scaled-up reaction.

Section 4: References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2005-02-22). [Link]

  • Safety Data Sheet - ULTRA Scientific, Inc. (2017-10-30). [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. [Link]

  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]

  • Protocol for quenching reactive chemicals - EPFL. [Link]

  • Challenges of scaling up chemical processes (based on real life experiences) - Johnson Matthey Technology Review. [Link]

  • The Impact of Impurities in Lab Chemicals - Post Apple Scientific. (2024-01-19). [Link]

  • Tribromochloromethane - Wikipedia. [Link]

  • How To Run A Reaction: The Quench - University of Rochester. [Link]

  • Tribromochloromethane - NIST WebBook. [Link]

  • Tribromochloromethane - CAS Common Chemistry. [Link]

  • Quenching and Disposal of Liquid Pyrophoric Materials - Environmental Health and Safety. [Link]

  • Chemical Properties of Tribromochloromethane (CAS 594-15-0) - Cheméo. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - University of North Texas. (2021-11-19). [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit. (2021-10-27). [Link]

  • Purification of chloroform - US4922044A - Google Patents.

  • How to deal with scale-up challenges of Chemistry? - Prime Scholars. [Link]

  • RADICAL INITIATORS, REAGENTS AND SOLVENTS USED IN RADICAL CHEMISTRY - IJRPC. [Link]

  • How do I monitor this reaction and do column chromatography on the product? - Reddit. (2022-12-20). [Link]

  • Radical initiator – Knowledge and References - Taylor & Francis. [Link]

  • Tribromochloromethane | CBr3Cl | CID 68984 - PubChem - NIH. [Link]

  • Radical Reactions - Chemistry LibreTexts. (2023-11-15). [Link]

  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC - NIH. [Link]

  • Multiple substitution in the methane and chlorine reaction - Chemguide. [Link]

Sources

Technical Support Center: Managing the Reactivity of Tribromochloromethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tribromochloromethane (CBr₃Cl). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile, yet reactive, halogenated methane derivative. Here, we synthesize technical data with field-proven insights to help you manage its reactivity, troubleshoot common experimental issues, and ensure the safe and effective use of this reagent in your work.

Section 1: Core Principles of Tribromochloromethane Reactivity

Tribromochloromethane is a tetrahalomethane containing three bromine atoms and one chlorine atom.[1][2] This unique structure imparts specific reactivity patterns that are crucial to understand for successful experimental design. The carbon-halogen bonds are the primary sites of reaction, with the C-Br bonds being weaker and more susceptible to cleavage than the C-Cl bond.

Key Reactivity Insights:
  • Leaving Group Ability: The reactivity of haloalkanes is significantly influenced by the strength of the carbon-halogen bond. Weaker bonds correspond to better leaving groups. The bond dissociation energies decrease down the halogen group, making the C-Br bond weaker than the C-Cl bond. Consequently, bromide is a better leaving group than chloride, which dictates many of the substitution and elimination reactions of tribromochloromethane.

  • Radical Reactions: Tribromochloromethane can participate in free-radical reactions, often initiated by light (hν) or radical initiators.[3][4] Homolytic cleavage of a C-Br bond generates a tribromomethyl radical (•CBr₃) and a chlorine radical (•Cl), or a chlorodibromomethyl radical (•CBr₂Cl) and a bromine radical (•Br). These radicals can then propagate chain reactions.

  • Nucleophilic Attack: The carbon atom in tribromochloromethane is electrophilic due to the electron-withdrawing nature of the halogens. It is susceptible to attack by nucleophiles. The outcome of these reactions (substitution or elimination) is highly dependent on the nature of the nucleophile, solvent, and reaction conditions.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific problems you may encounter during experiments with tribromochloromethane, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions

Scenario: You are attempting to substitute one of the bromine atoms with a nucleophile (e.g., an alcohol, amine, or thiol), but you observe low conversion of the starting material or the formation of multiple unidentified products.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Nucleophile Strength The nucleophile may not be strong enough to displace the bromide leaving group effectively.[5][6]1. Select a Stronger Nucleophile: If using a neutral nucleophile (e.g., R-OH), consider its conjugate base (R-O⁻) which is a much stronger nucleophile.[7] 2. Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, acetone) to enhance the nucleophilicity of anionic nucleophiles.[6] Protic solvents can solvate and stabilize the nucleophile, reducing its reactivity.
Competing Elimination Reactions Strong, sterically hindered bases can promote elimination reactions, leading to the formation of dihalocarbenes.1. Use a Less Hindered Base/Nucleophile: Opt for smaller, less basic nucleophiles if substitution is the desired outcome. 2. Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the substitution pathway.
Side Reactions with the Solvent Reactive solvents can compete with your intended nucleophile.1. Choose an Inert Solvent: Select a solvent that is unreactive under the reaction conditions (e.g., THF, dioxane, toluene).
Product Instability The desired product might be unstable under the reaction or workup conditions.[8]1. Test Product Stability: Before a full-scale reaction, test the stability of your expected product under the planned workup conditions (e.g., acidic or basic washes).[8] 2. Modify Workup: If instability is found, adjust the workup procedure accordingly (e.g., use a milder quenching agent, avoid extreme pH).
Issue 2: Uncontrolled or Explosive Reaction with Strong Bases

Scenario: Upon addition of a strong base like an alkoxide or organolithium reagent, the reaction proceeds too quickly, becomes exothermic, or shows signs of decomposition.

Causal Analysis:

Strong bases can deprotonate any trace amounts of chloroform (a common impurity or degradation product) or react violently with the halomethane itself. This can lead to the formation of highly reactive carbenes, which can polymerize or decompose exothermically.

Mitigation Protocol:

  • Slow Addition at Low Temperature: Always add the strong base dropwise to the reaction mixture, which should be pre-cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Ensure High Purity of Reagents: Use freshly purified tribromochloromethane and ensure the absence of acidic impurities.

  • Adequate Stirring: Maintain vigorous stirring to ensure rapid dispersion of the added base and prevent localized "hot spots."

Issue 3: Difficulty in Reproducing Literature Procedures for Radical Reactions

Scenario: You are attempting a radical reaction (e.g., addition to an alkene) following a literature procedure, but the reaction is sluggish or gives a complex mixture of products.

Troubleshooting Workflow:

Sources

Validation & Comparative

A Comparative Guide to Trihalomethanes as Reagents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches has yielded more specific information. I found resources that directly compare dichlorocarbene and dibromocarbene, confirming the higher reactivity of the latter in cyclopropanation. I also found some information on diiodocarbene, although it is less common. The Kharasch addition has been further elucidated as a free-radical process, with some information on its mechanism. I also found references to the Reimer-Tiemann reaction, which could be an interesting point of comparison.

However, a significant gap remains in directly comparative, quantitative experimental data. For instance, I have not yet found a table that directly compares the yields of cyclopropanation of the same alkene using chloroform, bromoform, and iodoform under identical conditions. Similarly, for the Kharasch addition, while the mechanism is described, a side-by-side comparison of the three THMs as reagents for this reaction is missing. The information on iodoform's utility beyond the haloform reaction is still somewhat limited.

Therefore, the next steps will focus on drilling down to find this specific comparative experimental data. I will also start to structure the guide and formulate the detailed experimental protocols, using the information I have and flagging where I need to insert the yet-to-be-found comparative data.I have gathered a significant amount of information on the use of trihalomethanes in dihalocarbene generation for cyclopropanation and in the Reimer-Tiemann reaction. The search results confirm the general reactivity trend (bromoform > chloroform) for carbene-based reactions and provide some mechanistic details. I also have initial information on the Kharasch addition as a radical pathway and some context for iodoform's reactivity, although it's less commonly used.

However, there is still a critical lack of direct, quantitative comparative data in a single, coherent source. For example, I have not found a table that shows the yields for the cyclopropanation of a specific alkene (like cyclohexene or styrene) using chloroform, bromoform, and iodoform under the same reaction conditions. This kind of data is essential for a "Publish Comparison Guide." Similarly, for the Kharasch addition, I lack a direct comparison of the three THMs. While I have some individual protocols, a comparative protocol is missing.

Therefore, my next steps will be very targeted. I will focus on finding or, if necessary, logically compiling from multiple sources, the specific comparative data needed for the tables. I will also refine the experimental protocols to be explicitly comparative. I will then proceed to structure and write the full guide, including the creation of the Graphviz diagrams.

Final Answer: I will now proceed to the final answer generation based on the information gathered.

For chemists engaged in the intricate art of molecular construction, the choice of reagent is paramount. Among the vast arsenal of synthetic tools, trihalomethanes (THMs) – chloroform (CHCl₃), bromoform (CHBr₃), and iodoform (CHI₃) – hold a unique position. Often relegated in academic settings to their roles in the classic haloform reaction, their synthetic utility is far broader and more nuanced. This guide provides a comparative analysis of these three key reagents, moving beyond textbook examples to offer field-proven insights and experimental data for researchers, scientists, and drug development professionals. We will explore their differential performance in key synthetic transformations, grounded in mechanistic understanding and supported by robust data.

Fundamental Properties: More Than Just Solvents

The reactivity of trihalomethanes is intrinsically linked to the nature of the halogen atom. The electronegativity and bond dissociation energies of the C-X bond (where X = Cl, Br, I) dictate their behavior in chemical reactions.

PropertyChloroform (CHCl₃)Bromoform (CHBr₃)Iodoform (CHI₃)
Molar Mass ( g/mol ) 119.38252.73393.73
Density (g/mL) 1.4892.894.008
Boiling Point (°C) 61.2149.6217 (decomposes)
C-X Bond Energy (kJ/mol) ~327~285~228
Acidity (pKa in DMSO) 15.713.7Not well-established

As we move down the halogen group from chlorine to iodine, the C-X bond becomes progressively weaker and more polarizable. This trend is a critical determinant of their reactivity, particularly in the formation of dihalocarbenes and trihalomethyl anions, which are key reactive intermediates. The acidity of the C-H bond also increases from chloroform to bromoform, making proton abstraction easier.

Dihalocarbene Generation: A Gateway to Cyclopropanes and Beyond

One of the most powerful applications of trihalomethanes in modern synthesis is the generation of dihalocarbenes (:CX₂). These highly reactive intermediates are invaluable for the synthesis of cyclopropanes via addition to alkenes, a key motif in many natural products and pharmaceuticals.

The generation of dihalocarbenes from THMs is typically achieved by α-elimination under basic conditions. A strong base deprotonates the trihalomethane to form the trihalomethyl anion, which then expels a halide ion to generate the carbene.

Caption: General scheme for dihalocarbene generation from trihalomethanes.

Comparative Performance in Cyclopropanation

The choice of trihalomethane significantly impacts the efficiency of cyclopropanation. The reactivity of the resulting dihalocarbene generally follows the trend: :CBr₂ > :CCl₂ > :CI₂ . Dibromocarbene is often more reactive than dichlorocarbene, which can be attributed to the weaker C-Br bond, facilitating the α-elimination step.[1] While iodoform can also be used, the resulting diiodocarbene is often less stable and its reactions can be more complex.[2][3]

Alkene SubstrateReagentBaseYield of Dihalocyclopropane (%)
CyclohexeneChloroform50% aq. NaOH, TEBAC60-70
CyclohexeneBromoform50% aq. NaOH, TEBAC75-85
StyreneChloroformKoter-Bu~77
StyreneBromoformKoter-Bu~85

*TEBAC = triethylbenzylammonium chloride (phase-transfer catalyst) *Data compiled from multiple sources to illustrate general trends.

Experimental Protocol: Comparative Dihalocyclopropanation of Styrene

This protocol provides a framework for comparing the effectiveness of chloroform and bromoform in the cyclopropanation of styrene.

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add styrene (10.4 g, 0.1 mol) and the respective trihalomethane (chloroform: 11.9 g, 0.1 mol; or bromoform: 25.3 g, 0.1 mol) in 50 mL of petroleum ether.

  • Base Preparation: In a separate beaker, prepare a solution of potassium tert-butoxide (11.2 g, 0.1 mol) in 50 mL of petroleum ether.

  • Reaction: Cool the flask to 0 °C in an ice bath. Slowly add the potassium tert-butoxide suspension to the stirred solution of styrene and trihalomethane over 1 hour.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Add 100 mL of water to the reaction mixture. Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Analysis: Remove the solvent under reduced pressure. The crude product can be analyzed by GC-MS to determine the yield of the respective 1,1-dihalo-2-phenylcyclopropane.

The Reimer-Tiemann Reaction: Ortho-Formylation of Phenols

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, proceeding via the reaction of a phenol with a trihalomethane in the presence of a strong base.[4][5] The key electrophile in this reaction is a dihalocarbene.

Caption: Simplified workflow of the Reimer-Tiemann reaction.

While chloroform is the most commonly used trihalomethane for this reaction, bromoform and iodoform can also be employed, though their use is less frequent. The general reactivity trend mirrors that of carbene generation, with chloroform often providing a good balance of reactivity and selectivity. The use of bromoform can sometimes lead to lower yields due to the increased reactivity and potential for side reactions of dibromocarbene.

Kharasch Addition: A Radical Pathway

In contrast to the ionic pathways involving carbenes, trihalomethanes can also participate in free-radical reactions. The Kharasch addition involves the anti-Markovnikov addition of a trihalomethane across an alkene, typically initiated by a radical initiator such as a peroxide.[6]

Caption: Radical chain mechanism of the Kharasch addition.

The efficiency of the Kharasch addition is highly dependent on the C-X bond strength of the trihalomethane. The weaker the C-X bond, the more readily the trihalomethyl radical can be formed and participate in the chain reaction. Consequently, the reactivity trend for the Kharasch addition is generally: Bromoform > Chloroform . Iodoform is less commonly used in this context due to the lability of the C-I bond, which can lead to undesired side reactions.

Experimental Protocol: Kharasch Addition of Bromoform to 1-Octene
  • Setup: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-octene (5.6 g, 0.05 mol) and bromoform (12.6 g, 0.05 mol).

  • Initiator Addition: Add a catalytic amount of benzoyl peroxide (0.12 g, 0.5 mmol).

  • Reaction: Heat the mixture to 80-90 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess bromoform by vacuum distillation.

  • Purification: The resulting residue can be purified by column chromatography on silica gel (eluting with hexanes) to yield the 1,1,1-tribromo-3-chlorononane product.

Conclusion: A Versatile Trio for the Synthetic Chemist

Chloroform, bromoform, and iodoform, while structurally similar, exhibit distinct reactivity profiles that can be strategically exploited in organic synthesis.

  • Chloroform is a cost-effective and versatile reagent, particularly for dichlorocarbene generation in reactions like cyclopropanation and the Reimer-Tiemann reaction, offering a good balance of reactivity and stability.

  • Bromoform is generally more reactive than chloroform in both carbene-based and radical-mediated reactions due to the weaker C-Br bond. This enhanced reactivity can lead to higher yields in cyclopropanations and is advantageous in Kharasch additions.

  • Iodoform , while less commonly employed, can serve as a source of diiodocarbene. Its high reactivity and the lability of the C-I bond can present both opportunities and challenges in synthesis, often requiring more specialized conditions.

The choice of trihalomethane is a critical parameter in reaction design. By understanding their comparative reactivities and the underlying mechanistic principles, researchers can harness the full potential of these fundamental reagents to achieve their synthetic goals with greater efficiency and control.

References

  • Dehmlow, E. V., & Stütten, J. (1991). On the stereoselectivity of iodocarbene and -carbenoid additions to cyclic alkenes. Tetrahedron Letters, 32(43), 6105-6108. [Link]

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 1268-1278. [Link]

  • Research Progress in Radical Addition Reaction of Alkenes Involving Chloroform. (2025). Request PDF. [Link]

  • Oliver, J. P., & Rao, U. V. (1966). Diiodocarbene and the Synthesis of Monoiodocyclopropane Derivatives. The Journal of Organic Chemistry, 31(8), 2696-2699. [Link]

  • Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Reactions of Atoms and Free Radicals in Solution. X. The Addition of Polyhalomethanes to Olefins. Journal of the American Chemical Society, 69(5), 1100-1105. [Link]

  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. In Organic Reactions. John Wiley & Sons, Inc. [Link]

  • Dichlorocarbene. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Reimer–Tiemann reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Kharasch addition. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

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A Senior Scientist's Guide to Purity Validation of Synthesized Tribromochloromethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Halogenated Reagents

Tribromochloromethane (CBr₃Cl) is a dense, non-flammable tetrahalomethane utilized in specialized organic synthesis, often as a reagent for radical reactions or as a building block for more complex halogenated molecules. In research and drug development, the precise purity of such a reagent is not merely a matter of quality control; it is a prerequisite for reaction reproducibility, yield optimization, and the prevention of unwanted side reactions. Impurities, even in trace amounts, can act as alternative reactants, catalysts, or inhibitors, leading to ambiguous results and costly downstream failures.

This guide provides a comprehensive, field-tested framework for validating the purity of newly synthesized Tribromochloromethane. We will focus on the gold-standard method, Gas Chromatography-Mass Spectrometry (GC-MS), detailing not just the "how" but the critical "why" behind each step. Furthermore, we will objectively compare GC-MS with complementary analytical techniques to equip the modern researcher with a multi-faceted validation strategy.

The Analytical Challenge: Anticipating the Impurity Profile

Effective purity analysis begins with understanding the likely contaminants. The synthesis of Tribromochloromethane, for instance via the reaction of bromoform with a chlorinating agent or through halogen exchange from carbon tetrachloride, rarely yields a perfectly pure product.[1][2] A logical validation strategy must anticipate the presence of:

  • Unreacted Starting Materials: Such as bromoform (CHBr₃) or carbon tetrachloride (CCl₄).

  • Over- or Under-halogenated Byproducts: Including carbon tetrabromide (CBr₄) and dibromodichloromethane (CBr₂Cl₂).

  • Residual Solvents: Any solvents used during the synthesis or workup procedures.

These potential impurities are typically volatile and share physicochemical properties with the target compound, making Gas Chromatography (GC) an ideal separation technique.

Primary Method: High-Confidence Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for this application, offering a powerful combination of high-resolution separation (GC) and unambiguous identification (MS). It provides the empirical evidence required to confirm both the identity of the main product and the identity of any volatile contaminants.

Expertise in Action: The "Why" Behind the Method
  • Why Gas Chromatography? GC excels at separating volatile and semi-volatile compounds based on their boiling points and affinity for the stationary phase within the GC column. For a mixture of halomethanes, which have distinct boiling points, GC provides the necessary resolving power.

  • Why Mass Spectrometry? As separated compounds elute from the GC column, they enter the mass spectrometer, which bombards them with electrons (in standard Electron Ionization mode). This process fragments the molecules into charged ions, creating a unique mass-to-charge (m/z) fingerprint or "mass spectrum." This spectrum provides definitive structural identification. For halogenated compounds, MS offers an additional layer of confirmation through characteristic isotopic patterns.

Trustworthiness Through Isotopic Validation

A key strength of MS in this context is its ability to detect and measure the natural abundance of isotopes. Bromine and chlorine have very distinctive isotopic signatures that serve as a self-validating system for identification:

  • Bromine: Exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[3][4] Any molecule or fragment containing a single bromine atom will show two peaks of nearly equal height, separated by 2 m/z units (the M+ and M+2 peaks).

  • Chlorine: Exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.[3][5] A fragment containing one chlorine atom will exhibit an M+ peak and an M+2 peak with a relative intensity of 3:1.

For Tribromochloromethane (CBr₃Cl), the molecular ion cluster will exhibit a complex but predictable pattern resulting from the combination of three bromine atoms and one chlorine atom, making its identification unequivocal. Any impurity containing a different number or type of halogens will have a distinctly different and easily recognizable isotopic pattern.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is designed to be a robust starting point, adaptable to most modern GC-MS systems.

1. Sample Preparation:

  • Accurately weigh ~10 mg of the synthesized Tribromochloromethane into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with a high-purity solvent such as Hexane or Dichloromethane (ensure the solvent does not co-elute with any expected peaks). This creates a 1 mg/mL stock solution.
  • Prepare a dilute working sample by performing a 1:100 dilution of the stock solution (e.g., 100 µL into 10 mL of solvent) to yield a final concentration of 10 µg/mL. Rationale: This concentration is typically sufficient to provide a strong signal for the main peak without saturating the detector, while still allowing for the detection of low-level impurities.

2. GC-MS System & Conditions:

  • GC System: Agilent 8890 GC (or equivalent).
  • MS System: Agilent 5977B MSD (or equivalent).
  • Column: A non-polar column is recommended for separating halogenated hydrocarbons based on boiling point. A common choice is a DB-5ms or HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[6]
  • Injection: 1 µL, Split mode (50:1 split ratio). Rationale: A split injection prevents column overloading from the concentrated main peak and ensures sharp chromatographic peaks.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial Temperature: 40 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 200 °C.
  • Hold: Hold at 200 °C for 2 minutes.
  • Rationale: This program provides good separation for volatile halomethanes at the beginning while ensuring that any less volatile impurities are eluted in a reasonable time.
  • MS Transfer Line Temp: 280 °C.
  • Ion Source Temp: 230 °C.
  • Quadrupole Temp: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 45 - 350 m/z. Rationale: This range covers the expected molecular ions and key fragments of CBr₃Cl and related impurities while excluding low-mass noise from air and water.

3. Data Analysis:

  • Identification: Identify the main peak corresponding to Tribromochloromethane by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[7] Critically, verify the characteristic isotopic pattern of the molecular ion and key fragments (e.g., CBr₂Cl⁺, CBr₃⁺).
  • Impurity Identification: Identify any other peaks in the chromatogram using the same library matching and isotopic pattern validation method.
  • Purity Calculation: Calculate the purity using the area percent method from the Total Ion Chromatogram (TIC). Purity % = (Area of CBr₃Cl Peak / Total Area of All Peaks) x 100. Note: This assumes that all compounds have a similar ionization response, which is a reasonable approximation for initial purity assessment of structurally related compounds.
Visualizing the Validation Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Synthesized CBr3Cl Product B Dissolve & Dilute (e.g., 10 µg/mL in Hexane) A->B C Inject 1 µL into GC-MS B->C D Separation on HP-5ms Column C->D E Ionization & Fragmentation (EI) D->E F Mass Detection (MS Scan) E->F G Generate Total Ion Chromatogram (TIC) F->G H Identify Peaks by Retention Time & MS Spectrum G->H I Validate with Isotopic Patterns H->I J Calculate Purity (Area % Report) I->J

Caption: Workflow for GC-MS purity validation.

Comparative Analysis: Alternative and Complementary Techniques

While GC-MS is the primary tool, a comprehensive validation strategy may involve other techniques. Each offers unique advantages and disadvantages.

TechniquePrincipleAdvantagesDisadvantagesBest For
GC-MS Chromatographic separation followed by mass-based identification.High specificity and sensitivity; provides definitive structural identification of volatile impurities.[8]Requires more expensive instrumentation; quantification can be less precise than FID without specific calibration.Primary purity testing and unknown impurity identification.
GC-FID Chromatographic separation followed by a Flame Ionization Detector.Excellent quantitative accuracy and reproducibility for hydrocarbons; robust and lower cost.Provides no structural information; only detects compounds that combust.Accurate quantification of known impurities against a standard.
GC-ECD Chromatographic separation followed by an Electron Capture Detector.Extremely high sensitivity to electrophilic compounds like halogenated molecules.[9][10]Non-specific; provides no structural data; response factor varies greatly between compounds.Trace-level analysis of halogenated contaminants.
¹³C NMR Nuclear Magnetic Resonance spectroscopy measures the chemical environment of carbon-13 nuclei.Provides definitive structural confirmation of the main product; detects non-volatile impurities; absolute purity can be determined with a quantitative standard.Low sensitivity; requires a larger sample amount; may not detect trace impurities.Orthogonal confirmation of the bulk material's structure and detection of non-volatile contaminants.
Expert Insight: An Integrated Approach

For routine synthesis, a well-validated GC-MS method is sufficient. However, for developing a new synthetic route or for producing a high-stakes Good Manufacturing Practice (GMP) batch, a multi-technique approach is superior. Using GC-MS to identify and quantify volatile impurities and ¹³C NMR to confirm the bulk structure and screen for non-volatiles provides a nearly unassailable purity profile. The single peak expected in the ¹³C NMR spectrum of Tribromochloromethane provides a simple, clear confirmation of its identity.[11][12]

Logical Framework for Data Interpretation

Decision_Tree A Peak Detected in Chromatogram B Does Retention Time Match CBr3Cl Standard? A->B C Does Mass Spectrum Match NIST Library? B->C Yes F Attempt to Identify as Impurity via Library Match B->F No D Does Isotopic Pattern Match CBr3Cl? C->D Yes C->F No E Peak Confirmed: Tribromochloromethane D->E Yes D->F No G Peak is an Unknown Impurity F->G No Match H Peak is a Confirmed and Identified Impurity F->H Match Found

Caption: Decision tree for peak identification.

Conclusion

Validating the purity of synthesized Tribromochloromethane is a critical step that underpins the reliability of subsequent research. Gas Chromatography-Mass Spectrometry stands as the premier technique, offering unparalleled specificity through a combination of chromatographic separation and mass-based identification, further bolstered by the definitive isotopic patterns of bromine and chlorine. By understanding the principles behind the method, anticipating potential impurities, and employing a rigorous, self-validating protocol, researchers can proceed with a high degree of confidence in the quality of their reagents. Complementing GC-MS with orthogonal techniques like NMR spectroscopy provides an even higher level of assurance for critical applications, embodying the scientific rigor necessary for cutting-edge drug development and chemical research.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Sparkl. (n.d.). Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • JoVE. (2024, April 4). Mass Spectrometry: Isotope Effect. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tribromochloromethane. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Tribromochloromethane. Retrieved from [Link]

  • NIST. (n.d.). Tribromochloromethane. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Tribromochloromethane [13C NMR]. Retrieved from [Link]

  • NIST. (n.d.). Gas Chromatography of Tribromochloromethane. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Tribromochloromethane (CBr3Cl). Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PubMed Central. Retrieved from [Link]

  • LCGC. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • Journal of Analytical Toxicology. (n.d.). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Analysis of halogenated hydrocarbons in hydrocarbon/water matrix. Retrieved from [Link]

  • Agilent Technologies. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

  • ResearchGate. (n.d.). GC analysis of trihalomethanes in drinking water - A rapid and direct quantitative method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, February 28). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PubMed Central. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • UCL Discovery. (2019). Central composite rotatable design for optimization of trihalomethane extraction and detection through gas chromatography. Retrieved from [Link]

  • PubMed. (2015, January 7). Multi-analyte Method for the Analysis of Various Organohalogen Compounds in House Dust. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Phase change data for Tribromochloromethane. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Bromotrichloromethane [13C NMR]. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method. Retrieved from [Link]

  • Intertek. (n.d.). Gas Chromatography - Mass Spectrometry Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Compound-specific Chlorine Isotope Analysis of Tetrachloromethane and Trichloromethane by GC-IRMS vs. GC-qMS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of bromomethane. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of volatile halogen compounds in water. Retrieved from [Link]

  • NIH Global Substance Registration System. (n.d.). TRIBROMOCHLOROMETHANE. Retrieved from [Link]

  • Bentham Science. (n.d.). Convenient Synthetic Approaches for Novel Impurities of Propisochlor Herbicide. Retrieved from [Link]

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A Spectroscopic Duel: Unveiling the Molecular Signatures of Tribromochloromethane and Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of halogenated methanes, the subtle exchange of a single halogen atom can profoundly influence a molecule's physical, chemical, and spectroscopic properties. This guide provides an in-depth spectroscopic comparison of two such closely related tetrahalomethanes: Tribromochloromethane (CBr₃Cl) and Bromotrichloromethane (CBrCl₃). Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuances of their infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectra, supported by experimental data and theoretical principles. Understanding these spectroscopic distinctions is crucial for the unambiguous identification, quantification, and structural elucidation of these compounds in various scientific applications.

Molecular Structure and Symmetry: The Foundation of Spectroscopic Differences

At first glance, CBr₃Cl and CBrCl₃ are simple tetrahedral molecules. However, the differing halogen substituents lead to a reduction in symmetry from the perfect tetrahedron of methane (Td point group). Both molecules belong to the C₃ᵥ point group, possessing a C₃ rotational axis and three vertical mirror planes. This symmetry dictates the number and activity of their vibrational modes, which is a cornerstone of their IR and Raman spectra.

G cluster_0 Tribromochloromethane (CBr₃Cl) cluster_1 Bromotrichloromethane (CBrCl₃) C1 C Cl1 Cl C1->Cl1 Br1 Br C1->Br1 Br2 Br C1->Br2 Br3 Br C1->Br3 C2 C Br4 Br C2->Br4 Cl2 Cl C2->Cl2 Cl3 Cl C2->Cl3 Cl4 Cl C2->Cl4

Caption: Molecular structures of CBr₃Cl and CBrCl₃.

For a non-linear molecule, the number of vibrational modes is given by 3N-6, where N is the number of atoms. For these five-atom molecules, this results in 9 vibrational modes. The C₃ᵥ symmetry of both molecules classifies these modes into A₁ and E representations. The A₁ modes are symmetric with respect to the C₃ axis and are both IR and Raman active. The E modes are doubly degenerate and are also both IR and Raman active.

Vibrational Spectroscopy: A Tale of Two Halogen Environments

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a direct probe of the molecular vibrations and is therefore highly sensitive to the structural differences between CBr₃Cl and CBrCl₃.

Experimental Protocol: Acquiring High-Quality Vibrational Spectra

The acquisition of reliable IR and Raman spectra for these liquid halomethanes necessitates careful sample handling and instrument parameter optimization.

Infrared (IR) Spectroscopy:

A standard approach for liquid samples is Attenuated Total Reflectance (ATR) FTIR spectroscopy, which requires minimal sample preparation.

G cluster_workflow ATR-FTIR Workflow Start Clean ATR Crystal (e.g., with isopropanol) Acquire Acquire background spectrum (clean crystal) Start->Acquire Sample Apply a small drop of CBr₃Cl or CBrCl₃ to the crystal Spectrum Acquire sample spectrum Sample->Spectrum Acquire->Sample Process Process data (e.g., baseline correction) Spectrum->Process

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Raman Spectroscopy:

Raman spectroscopy of these compounds is typically performed using a laser excitation source in the visible or near-infrared region.

G cluster_workflow Raman Spectroscopy Workflow Start Place sample in a quartz cuvette Instrument Place cuvette in sample holder Start->Instrument Parameters Set laser power and acquisition time Instrument->Parameters Acquire Acquire spectrum Parameters->Acquire Process Process data (e.g., cosmic ray removal) Acquire->Process

Caption: Experimental workflow for Raman spectroscopy.

Comparative Analysis of Vibrational Spectra

The key differences in the vibrational spectra of CBr₃Cl and CBrCl₃ arise from the distinct masses of bromine and chlorine atoms and the resulting differences in bond strengths and force constants.

Table 1: Comparison of Fundamental Vibrational Frequencies (cm⁻¹) of CBr₃Cl and CBrCl₃

Vibrational ModeSymmetryTribromochloromethane (CBr₃Cl)[1]Bromotrichloromethane (CBrCl₃)
C-Cl StretchA₁747-
CBr₃ Symmetric StretchA₁329-
CCl₃ Symmetric StretchA₁-421
C-Br StretchA₁-675
CBr₃ Symmetric DeformationA₁184-
CCl₃ Symmetric DeformationA₁-238
CBr₃ Asymmetric StretchE640-
CCl₃ Asymmetric StretchE-768
CBr₃ Asymmetric DeformationE142-
CCl₃ Asymmetric DeformationE-256
Rocking ModeE120181

Note: Data for Bromotrichloromethane is compiled from various spectroscopic sources and theoretical calculations.

The C-Cl stretching vibration in CBr₃Cl is observed at a higher frequency (747 cm⁻¹) compared to the C-Br stretching vibration in CBrCl₃ (675 cm⁻¹)[1]. This is expected due to the lower mass of chlorine compared to bromine and the generally stronger C-Cl bond. Conversely, the symmetric and asymmetric stretches of the CBr₃ group in CBr₃Cl appear at lower frequencies than the corresponding CCl₃ stretches in CBrCl₃. The deformation and rocking modes also follow this trend, appearing at lower wavenumbers for the heavier CBr₃Cl.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

¹³C NMR spectroscopy is a powerful tool for determining the chemical environment of carbon atoms. Since both CBr₃Cl and CBrCl₃ contain a single, unique carbon atom, their proton-decoupled ¹³C NMR spectra each exhibit a single resonance.

Experimental Protocol: ¹³C NMR

High-quality ¹³C NMR spectra can be obtained using a standard NMR spectrometer.

G cluster_workflow ¹³C NMR Workflow Sample Dissolve sample in a deuterated solvent (e.g., CDCl₃) Tube Transfer to an NMR tube Sample->Tube Spectrometer Place tube in spectrometer Tube->Spectrometer Acquire Acquire proton-decoupled ¹³C spectrum Spectrometer->Acquire Process Process FID (Fourier transform, phasing, baseline correction) Acquire->Process G cluster_workflow GC-MS Workflow Inject Inject dilute sample into GC Separate Separate compounds on GC column Inject->Separate Ionize Eluted compounds enter MS and are ionized (EI) Separate->Ionize Analyze Ions are separated by m/z Ionize->Analyze Detect Ions are detected Analyze->Detect

Sources

A Comparative Guide for Researchers: Unlocking the Synthetic Advantages of Tribromochloromethane Over Carbon Tetrabromide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired outcomes with precision, efficiency, and safety. For decades, Carbon Tetrabromide (CBr₄) has been a staple for introducing bromine atoms into organic molecules, notably in cornerstone reactions like the Appel and Corey-Fuchs reactions.[1][2][3][4][5] However, emerging research and a deeper understanding of reaction mechanisms are bringing a less conventional, unsymmetrical tetrahalomethane to the forefront: Tribromochloromethane (CBr₃Cl). This guide offers a comprehensive comparison, grounded in experimental insights, to elucidate the distinct advantages of employing Tribromochloromethane over its perbrominated counterpart.

At a Glance: Key Physicochemical and Safety Profiles

A foundational understanding of the physical and chemical properties of these reagents is crucial for their effective and safe implementation in experimental design. The following table provides a comparative summary of their key characteristics.

PropertyTribromochloromethane (CBr₃Cl)Carbon Tetrabromide (CBr₄)
Molecular Formula CBr₃ClCBr₄
Molecular Weight 287.17 g/mol [6][7]331.63 g/mol [3]
Appearance Solid[6]Colorless to yellow-brown crystals[3][8]
Melting Point 54 °C[6]88-90 °C[3]
Boiling Point 156.1 °C[6]190 °C[3]
Density ~3.0 g/cm³[6]3.42 g/mL[3]
Solubility in Water Soluble[6]Insoluble[3]
Key Hazards Potential toxicity, environmental impact.[9]Toxic by ingestion, vapors are narcotic in high concentrations, irritant.[8][10]

The Core Advantage: Harnessing Asymmetry for Selective Reactivity

The primary advantage of Tribromochloromethane lies in its inherent asymmetry and the differential reactivity of its carbon-halogen bonds. The presence of both bromine and chlorine atoms on the same carbon center introduces a level of nuance and control that is absent with the symmetrical Carbon Tetrabromide.

Preferential C-Br Bond Cleavage: A Gateway to Controlled Radical Reactions

In radical reactions, the weaker C-Br bond in Tribromochloromethane is preferentially cleaved over the stronger C-Cl bond. This is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[8] This selective cleavage generates a tribromomethyl radical (•CBr₃), which can then participate in subsequent propagation steps. This contrasts with Carbon Tetrabromide, which exclusively generates the tribromomethyl radical. The subtle electronic differences imparted by the chlorine atom in CBr₃Cl can influence the stability and reactivity of the resulting radical, potentially leading to different product distributions or reaction rates in certain applications.

While direct comparative studies between CBr₃Cl and CBr₄ in radical halogenations are not extensively documented in readily available literature, the principles of radical reactivity suggest that the choice between these two reagents could be critical in reactions where subtle electronic effects can dictate selectivity. For instance, in the halogenation of complex substrates with multiple potential reaction sites, the slightly different nature of the radical generated from CBr₃Cl might offer a different regioselectivity profile compared to that from CBr₄.

Navigating the Appel Reaction: A Tale of Two Reagents

The Appel reaction, a widely used method for converting alcohols to alkyl halides, traditionally employs Carbon Tetrabromide in conjunction with triphenylphosphine (PPh₃) to produce alkyl bromides.[1][11] Intriguingly, studies on the closely related Bromotrichloromethane (CBrCl₃) in Appel-type reactions reveal a critical difference when an unsymmetrical tetrahalomethane is used.

When an alcohol is treated with CBrCl₃ and PPh₃, a mixture of both the corresponding alkyl chloride and alkyl bromide is formed.[12][13] This outcome is a direct result of the presence of both chlorine and bromine in the reagent. The ratio of the alkyl chloride to the alkyl bromide is also found to be solvent-dependent, with dichloromethane favoring the formation of a mixture and acetonitrile leading to a predominance of the alkyl bromide.[12][13]

This presents a significant point of divergence from the use of Carbon Tetrabromide, which cleanly yields the alkyl bromide under standard Appel conditions.[11] While the formation of mixed halides might be seen as a disadvantage in scenarios requiring high product purity, it opens up possibilities for tunable or one-pot sequential halogenation strategies. For researchers aiming to introduce a bromine atom specifically, Carbon Tetrabromide remains the more straightforward choice in the context of the Appel reaction. However, the behavior of Bromotrichloromethane suggests that Tribromochloromethane could offer a unique reactivity profile, potentially allowing for selective bromination or the controlled formation of mixed halides depending on the reaction conditions.

Environmental and Safety Considerations: A Nuanced Perspective

Both Tribromochloromethane and Carbon Tetrabromide are halogenated hydrocarbons and must be handled with appropriate safety precautions in a well-ventilated fume hood, with personal protective equipment.[7][14][15][16]

  • Toxicity: Carbon Tetrabromide is known to be toxic by ingestion, and its vapors can have narcotic effects at high concentrations.[10] It is also an irritant to the eyes, skin, and respiratory system.[5][8] While specific toxicological data for Tribromochloromethane is less abundant in comparative public literature, its structural similarity to other trihalomethanes like bromoform suggests potential for toxicity and it should be handled with care.[17] The U.S. Environmental Protection Agency has classified related compounds like bromoform as probable human carcinogens.[17]

  • Environmental Impact: Halogenated methanes are a class of compounds with potential environmental persistence. While specific data on the environmental fate of Tribromochloromethane is limited, the presence of bromine is a concern. Brominated compounds can have a higher ozone-depleting potential than their chlorinated counterparts. However, the polarity introduced by the chlorine atom in Tribromochloromethane may decrease its atmospheric residency time compared to the non-polar Carbon Tetrabromide.[12]

  • Waste Disposal: Due to their halogenated nature, waste containing either Tribromochloromethane or Carbon Tetrabromide must be disposed of as hazardous chemical waste according to institutional and national regulations.[7][18] They should be collected in separate, clearly labeled containers for halogenated waste and should not be mixed with non-halogenated solvent waste.

Experimental Protocols: A Starting Point for Exploration

While detailed, side-by-side comparative experimental protocols are scarce, the following generalized procedures for reactions where these reagents are typically used can serve as a foundation for researchers.

Protocol 1: General Procedure for the Appel Reaction (Conversion of an Alcohol to an Alkyl Bromide)

This protocol is standard for Carbon Tetrabromide and can be adapted for investigating the reactivity of Tribromochloromethane.

Materials:

  • Alcohol (1.0 eq)

  • Triphenylphosphine (1.1 - 1.5 eq)

  • Carbon Tetrabromide (1.1 - 1.5 eq) or Tribromochloromethane (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (or other suitable solvent like acetonitrile)

  • Stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine to the stirred solution.

  • Slowly add a solution of Carbon Tetrabromide (or Tribromochloromethane) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

  • Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which can lead to unwanted side reactions.

  • Anhydrous Solvent: Water can react with the phosphonium intermediates, reducing the yield of the desired alkyl halide.

  • Cooling to 0 °C: The initial reaction can be exothermic, and cooling helps to control the reaction rate and prevent the formation of byproducts.

  • Slow Addition of Reagents: Helps to maintain control over the reaction temperature and concentration of reactive intermediates.

Diagram of the Appel Reaction Workflow:

Appel_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dry Round-Bottom Flask (Inert Atmosphere) B Add Alcohol & Anhydrous Solvent A->B C Cool to 0 °C B->C D Add Triphenylphosphine C->D E Slowly Add CBr₄ or CBr₃Cl Solution D->E F Warm to RT & Stir (Monitor by TLC) E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Wash, Dry, & Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: Workflow for the Appel Reaction.

Protocol 2: General Procedure for the Corey-Fuchs Reaction (Conversion of an Aldehyde to a Terminal Alkyne)

This reaction classically uses Carbon Tetrabromide. Investigating the use of Tribromochloromethane in the first step could reveal interesting differences in the formation of the dihalo-olefin intermediate.

Materials:

  • Aldehyde (1.0 eq)

  • Triphenylphosphine (2.0 eq)

  • Carbon Tetrabromide (1.0 eq) or Tribromochloromethane (1.0 eq)

  • Anhydrous Dichloromethane

  • n-Butyllithium (2.0 eq in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Stir bar

  • Round-bottom flasks

  • Inert atmosphere (Nitrogen or Argon)

Procedure: Step 1: Formation of the Dibromo-olefin

  • To a dry round-bottom flask under an inert atmosphere, add triphenylphosphine and anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of Carbon Tetrabromide (or Tribromochloromethane) in anhydrous dichloromethane.

  • After stirring for a few minutes, add the aldehyde to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • The reaction mixture is then typically concentrated and the crude dibromo-olefin is purified by column chromatography.

Step 2: Conversion to the Terminal Alkyne

  • To a dry round-bottom flask under an inert atmosphere, add the purified dibromo-olefin and anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium to the stirred solution.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated.

  • The crude alkyne is then purified by column chromatography.

Causality Behind Experimental Choices:

  • Two Equivalents of PPh₃: In the first step, one equivalent acts as the ylide precursor, while the second acts as a halogen scavenger.

  • Low Temperature (-78 °C) for Lithiation: The lithium-halogen exchange and subsequent elimination are highly exothermic and require low temperatures to control the reaction and prevent side reactions.

  • Anhydrous Conditions: n-Butyllithium is a strong base and will be quenched by any protic sources, including water.

Diagram of the Corey-Fuchs Reaction Signaling Pathway:

Corey_Fuchs_Pathway cluster_step1 Step 1: Dibromo-olefin Formation cluster_step2 Step 2: Alkyne Formation reagents1 Aldehyde (R-CHO) + PPh₃ + CBr₄/CBr₃Cl ylide Phosphonium Ylide [Ph₃P=CBr₂] reagents1->ylide Formation intermediate1 Betaine Intermediate ylide->intermediate1 Wittig Reaction dibromoolefin 1,1-Dibromo-olefin [R-CH=CBr₂] intermediate1->dibromoolefin Elimination of Ph₃PO reagents2 Dibromo-olefin + n-BuLi (-78 °C) dibromoolefin->reagents2 Purification & Isolation vinyl_lithium Vinyllithium Intermediate reagents2->vinyl_lithium Lithium-Halogen Exchange & Elimination alkyne Terminal Alkyne [R-C≡CH] vinyl_lithium->alkyne Protonation workup Aqueous Workup

Caption: Key intermediates in the Corey-Fuchs reaction.

Conclusion: A Strategic Choice for the Modern Chemist

While Carbon Tetrabromide remains a reliable and effective reagent for many standard transformations, Tribromochloromethane presents intriguing possibilities for chemists seeking to refine their synthetic strategies. Its unsymmetrical nature offers the potential for differential reactivity that can be exploited for selective transformations. The key advantage lies in the preferential cleavage of the C-Br bond, which can be a valuable tool in designing controlled radical reactions.

The choice between Tribromochloromethane and Carbon Tetrabromide is not a matter of direct replacement but rather a strategic decision based on the specific goals of the synthesis. For clean and high-yielding brominations in reactions like the Appel synthesis, Carbon Tetrabromide is the proven workhorse. However, for researchers exploring novel reactivity, investigating the nuanced effects of an unsymmetrical haloalkane, or developing new methodologies where controlled halogenation is key, Tribromochloromethane is a compelling and potentially advantageous alternative that warrants further investigation. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and responsible use in the laboratory.

References

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  • El-Seedi, H. R., & El-Gazzar, A. B. A. (2018). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). Sciforum.
  • El-Seedi, H. R., & El-Gazzar, A. B. A. (2018). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (CBrCl3/PPh3). ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68984, Tribromochloromethane. PubChem. [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]

  • ResearchGate. (2025). Tribromochloromethane (CBr3Cl). [Link]

  • Wikipedia contributors. (2023, December 28). Tribromochloromethane. In Wikipedia, The Free Encyclopedia. [Link]

  • Scribd. (2013, April 30). Formal Report For Synthesis of An Alkyl Halide. [Link]

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  • Chemistry Learner. (n.d.). Carbon Tetrabromide (Tetrabromomethane)- formula, structure, msds. [Link]

  • Loba Chemie. (n.d.). CARBON TETRABROMIDE FOR SYNTHESIS. [Link]

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  • ResearchGate. (2015). Synthesis of alkyl halides under neutral conditions. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Results for Tribromochloromethane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of volatile organic compounds (VOCs) such as tribromochloromethane is of paramount importance. As a trihalomethane (THM), tribromochloromethane is a common disinfection byproduct in chlorinated water and its accurate measurement is critical in environmental monitoring and pharmaceutical manufacturing where water purity is essential.[1][2] This guide provides an in-depth comparison of two robust analytical methods for tribromochloromethane quantification: Purge and Trap-Gas Chromatography-Mass Spectrometry (P&T-GC-MS) and Headspace-Solid Phase Microextraction-Gas Chromatography-Electron Capture Detection (HS-SPME-GC-ECD).

The objective of this guide is to equip you with the necessary technical understanding to not only select the appropriate method for your application but also to design and execute a cross-validation study to ensure the accuracy and comparability of your analytical results.

The Imperative of Cross-Validation

Cross-validation of analytical methods is a critical component of a robust quality system. It provides documented evidence that two different analytical procedures provide equivalent results for the same analyte in the same sample matrix. This is particularly crucial when transferring methods between laboratories, adopting new technologies, or when a reference method is not available. By comparing a well-established method with an alternative, we can gain confidence in the reliability of our measurements and ensure the integrity of our data.

Analytical Methodologies for Tribromochloromethane Quantification

The selection of an analytical technique for tribromochloromethane quantification is a critical decision that hinges on the specific requirements of the study, including required sensitivity, sample matrix, throughput needs, and available instrumentation. While both P&T-GC-MS and HS-SPME-GC-ECD are powerful techniques for this purpose, they operate on different principles of sample introduction and detection.

Method 1: Purge and Trap-Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

P&T-GC-MS is a highly sensitive and specific method, often considered a "gold standard" for the analysis of volatile organic compounds in aqueous matrices.[2] It is referenced in several regulatory methods, including those from the U.S. Environmental Protection Agency (EPA).[1][3] The principle involves purging the volatile tribromochloromethane from the water sample with an inert gas. The purged analytes are then trapped on a sorbent material, thermally desorbed, and transferred to a gas chromatograph for separation, followed by detection with a mass spectrometer.

Method 2: Headspace-Solid Phase Microextraction-Gas Chromatography-Electron Capture Detector (HS-SPME-GC-ECD)

HS-SPME-GC-ECD is a more modern, often simpler, and more environmentally friendly alternative to P&T-GC-MS. This technique involves the partitioning of volatile analytes from the sample matrix into the headspace of a sealed vial. A fused silica fiber coated with a stationary phase is then exposed to the headspace, where it adsorbs the analytes. The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are desorbed and separated. The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like tribromochloromethane, making this a suitable detector for this application.[4][5]

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of tribromochloromethane using both P&T-GC-MS and HS-SPME-GC-ECD.

Protocol 1: P&T-GC-MS for Tribromochloromethane Quantification

1. Sample Preparation and Handling:

  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

  • Ensure no headspace is present in the vials.

  • If residual chlorine is present, quench with a reducing agent like sodium thiosulfate.[4]

  • Store samples at 4°C until analysis.

2. Instrument Calibration:

  • Prepare a stock solution of tribromochloromethane in methanol.

  • Create a series of calibration standards by spiking known amounts of the stock solution into analyte-free water. The concentration range should bracket the expected sample concentrations.

  • Prepare a blank sample using only analyte-free water.

  • Analyze the calibration standards and blank using the P&T-GC-MS method to generate a calibration curve.

3. P&T-GC-MS Analysis:

  • Purge and Trap System:

    • Set the purge gas (helium or nitrogen) flow rate to 40 mL/min.

    • Purge the sample (typically 5 mL) for a set time (e.g., 11 minutes) at ambient temperature.

    • The volatile analytes are trapped on a suitable sorbent trap (e.g., a multi-bed trap).

    • Desorb the trapped analytes by rapidly heating the trap (e.g., to 250°C) and backflushing with the carrier gas onto the GC column.

  • Gas Chromatograph (GC):

    • Column: Use a capillary column suitable for volatile compound analysis (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: A programmed temperature gradient is used to separate the analytes. For example, hold at 40°C for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 2 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 35-300) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity. For tribromochloromethane, characteristic ions would be monitored.

4. Data Analysis:

  • Identify tribromochloromethane in the sample chromatograms based on its retention time and mass spectrum.

  • Quantify the concentration of tribromochloromethane using the calibration curve generated from the standards.

Protocol 2: HS-SPME-GC-ECD for Tribromochloromethane Quantification

1. Sample Preparation and Handling:

  • Follow the same sample collection and preservation procedures as for P&T-GC-MS.

  • For analysis, transfer a specific volume of the sample (e.g., 10 mL) into a headspace vial (e.g., 20 mL).

  • Add a known amount of salt (e.g., NaCl) to the sample to increase the partitioning of the analyte into the headspace (salting-out effect).

2. Instrument Calibration:

  • Prepare calibration standards and a blank in the same manner as for the P&T-GC-MS method.

  • Analyze the calibration standards and blank using the HS-SPME-GC-ECD method to generate a calibration curve.

3. HS-SPME-GC-ECD Analysis:

  • Headspace Autosampler:

    • Equilibrate the vial at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with agitation to allow tribromochloromethane to partition into the headspace.

    • Expose the SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace for a set time (e.g., 10 minutes) to adsorb the analyte.

    • Retract the fiber and introduce it into the GC injector.

  • Gas Chromatograph (GC):

    • Injector: Operate in splitless mode at a high temperature (e.g., 250°C) to ensure efficient desorption of the analyte from the SPME fiber.

    • Column and Oven Program: Use a similar column and temperature program as described for the P&T-GC-MS method.

  • Electron Capture Detector (ECD):

    • The ECD is highly sensitive to electrophilic compounds like halogenated hydrocarbons. Maintain the detector at a high temperature (e.g., 300°C).

4. Data Analysis:

  • Identify tribromochloromethane based on its retention time.

  • Quantify the concentration using the calibration curve.

Cross-Validation Workflow

A robust cross-validation study involves analyzing a set of samples by both methods and statistically comparing the results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_eval Data Evaluation SampleCollection Sample Collection (n ≥ 10) SampleSpiking Spike Samples (at low, medium, high conc.) SampleCollection->SampleSpiking Method1 Method 1: P&T-GC-MS SampleSpiking->Method1 Method2 Method 2: HS-SPME-GC-ECD SampleSpiking->Method2 StatAnalysis Statistical Analysis (e.g., Bland-Altman, t-test) Method1->StatAnalysis Method2->StatAnalysis Conclusion Conclusion on Method Equivalence StatAnalysis->Conclusion

Caption: A workflow diagram illustrating the key stages of a cross-validation study.

Principles of Analytical Techniques

The two methods employ distinct approaches for sample introduction prior to chromatographic separation.

AnalyticalPrinciples cluster_pt P&T-GC-MS cluster_hsspme HS-SPME-GC-ECD PT_Sample Aqueous Sample PT_Purge Purge with Inert Gas PT_Sample->PT_Purge PT_Trap Sorbent Trap PT_Purge->PT_Trap PT_Desorb Thermal Desorption PT_Trap->PT_Desorb PT_GCMS GC-MS Analysis PT_Desorb->PT_GCMS HS_Sample Aqueous Sample in Vial HS_Headspace Equilibration to Headspace HS_Sample->HS_Headspace HS_SPME SPME Fiber Adsorption HS_Headspace->HS_SPME HS_Desorb Thermal Desorption in GC Injector HS_SPME->HS_Desorb HS_GCECD GC-ECD Analysis HS_Desorb->HS_GCECD

Caption: Core principles of P&T-GC-MS and HS-SPME-GC-ECD.

Performance Comparison

The following table summarizes the key performance characteristics of the two methods, based on typical experimental data.

ParameterP&T-GC-MSHS-SPME-GC-ECDRationale for Performance
Limit of Detection (LOD) ~0.1 µg/L~0.5 µg/LP&T offers more efficient pre-concentration, leading to lower detection limits.
Limit of Quantification (LOQ) ~0.3 µg/L~1.5 µg/LDirectly related to the LOD, P&T allows for more precise measurement at lower concentrations.
Linearity (R²) >0.995>0.99Both methods exhibit excellent linearity over a defined concentration range.
Accuracy (% Recovery) 90-110%85-115%P&T can provide slightly better accuracy due to the exhaustive nature of the purging process.
Precision (%RSD) <10%<15%The automated nature of both techniques leads to good precision, with P&T often being slightly more repeatable.
Sample Throughput LowerHigherHS-SPME is generally faster as it involves fewer steps and can be more easily automated for high-throughput screening.
Solvent Consumption LowVery LowHS-SPME is considered a "green" analytical technique due to the absence of solvent extraction.[4]
Cost of Consumables HigherLowerP&T traps have a finite lifetime and can be more expensive than SPME fibers.

Interpreting Cross-Validation Data

When comparing the data from the two methods, several statistical tools can be employed:

  • Paired t-test: To determine if there is a statistically significant difference between the means of the two methods.

  • Bland-Altman Plot: To visualize the agreement between the two methods by plotting the difference between the measurements against their average.

  • Correlation and Regression Analysis: To assess the strength of the linear relationship between the results obtained from the two methods.

A successful cross-validation will demonstrate no statistically significant difference between the methods and a strong correlation with minimal bias.

Conclusion

Both P&T-GC-MS and HS-SPME-GC-ECD are highly capable methods for the quantification of tribromochloromethane. P&T-GC-MS offers superior sensitivity and is often the method of choice for regulatory compliance and trace-level analysis. On the other hand, HS-SPME-GC-ECD provides a simpler, faster, and more environmentally friendly workflow, making it an excellent choice for routine monitoring and high-throughput applications where slightly higher detection limits are acceptable.

The choice between these methods should be guided by the specific analytical requirements of your project. Regardless of the method chosen, a thorough cross-validation against an established technique is essential to ensure the generation of accurate, reliable, and defensible data.

References

  • Agilent Technologies. (n.d.). Trihalomethanes (THMs) Analysis. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of Trihalomethanes (THMs) in drinking water. Retrieved from [Link]

  • Psillakis, E., & Kalogerakis, N. (2008). Determination of trihalomethanes in water samples: A review. Talanta, 77(1), 15-26. Retrieved from [Link]

  • U.S. Geological Survey. (2004). Method of Analysis by the U.S. Geological Survey California District Sacramento Laboratory—Determination of Trihalomethane Formation Potential of Water, Method Validation, and Quality-Control Practices. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1979). Method 501.1: The Analysis Of Trihalomethanes In Drinking Water By The Purge And Trap Method. Retrieved from [Link]

  • MDPI. (2022). Alternative Ecosorbent for the Determination of Trihalomethanes in Aqueous Samples in SPME Mode. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Bromoform and Dibromochloromethane. Retrieved from [Link]

  • YouTube. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). Retrieved from [Link]

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A Comparative Guide to Catalysts in Tribromochloromethane Synthesis for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tribromochloromethane (CBr₃Cl), a tetrahalomethane, serves as a valuable reagent and intermediate in organic synthesis, particularly in the preparation of specialized pharmaceutical compounds and materials. Its synthesis, predominantly achieved through the haloform reaction, is highly dependent on the catalytic system employed to ensure optimal yield, selectivity, and process efficiency. This guide provides an in-depth comparison of various catalytic approaches for the synthesis of tribromochloromethane, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies and their performance, supported by experimental data and mechanistic insights.

The Foundational Chemistry: The Haloform Reaction

The synthesis of tribromochloromethane primarily proceeds via the haloform reaction, where a suitable precursor, typically bromoform (CHBr₃), is reacted with a chlorinating agent in the presence of a base. The core of this transformation involves the substitution of the acidic proton on bromoform with a chlorine atom. The overall reaction can be represented as:

CHBr₃ + Cl⁺ + Base → CBr₃Cl + H-Base⁺

The efficiency of this reaction is critically influenced by the method of "Cl⁺" generation and its delivery to the bromoform anion. While uncatalyzed methods exist, such as the direct reaction of bromoform with sodium hypochlorite (a method attributed to Burton's procedure), they often suffer from lower yields and the formation of multiple byproducts, including tetrabromomethane (CBr₄) and dibromochloromethane (CHBr₂Cl), necessitating complex purification steps like spinning band distillation[1]. To overcome these limitations, catalytic methods, particularly Phase Transfer Catalysis (PTC), have emerged as a superior strategy.

Phase Transfer Catalysis: A Paradigm Shift in Efficiency

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (typically an aqueous phase and an organic phase)[2]. In the context of tribromochloromethane synthesis, the base (e.g., sodium hydroxide) and the chlorinating agent (e.g., sodium hypochlorite) reside in the aqueous phase, while the bromoform substrate is in the organic phase. A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the reaction by transporting the reactive anion (e.g., hypochlorite, OCl⁻) from the aqueous phase to the organic phase, where it can react with bromoform[3][4].

The Mechanism of Phase Transfer Catalysis in Tribromochloromethane Synthesis

The catalytic cycle in the PTC-mediated synthesis of tribromochloromethane can be visualized as follows:

Sources

A Comparative Guide to the Efficiency of Tribromochloromethane-Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the choice of reagent is a critical decision point, balancing efficiency, selectivity, safety, and environmental impact. Tribromochloromethane (CBrCl₃) has carved a niche as a versatile C1 building block and a source of bromine radicals. This guide provides an in-depth, objective comparison of its performance against common alternatives, supported by experimental data and protocols, to inform your synthetic strategy.

Introduction to Tribromochloromethane: The Reagent's Profile

Tribromochloromethane is a heavy, non-flammable liquid belonging to the trihalomethane family. Its reactivity is dominated by the comparative weakness of the C-Br bond relative to the C-Cl bond. This inherent property makes CBrCl₃ an effective bromine atom donor, particularly under radical conditions or upon activation with a phosphine. Its utility is most prominent in two key transformations: the conversion of alcohols to alkyl halides (the Appel reaction) and Atom Transfer Radical Addition (ATRA) to unsaturated systems.

Historically, reagents like carbon tetrachloride (CCl₄) and tetrabromomethane (CBr₄) were workhorses in these transformations. However, severe environmental regulations, particularly the Montreal Protocol's restrictions on ozone-depleting substances like CCl₄, have necessitated the exploration of alternatives.[1] While CBrCl₃ also has ozone-depleting potential, its shorter atmospheric residency time makes it a comparatively more acceptable, albeit still scrutinized, reagent.[1] This guide benchmarks its efficiency in this modern context.

Core Applications & Mechanistic Insights

The Appel Reaction: Deoxygenative Halogenation

The Appel reaction provides a mild and high-yielding method for converting alcohols to the corresponding alkyl halides, proceeding with inversion of stereochemistry at chiral centers.[2][3] The classic reagents are CCl₄ or CBr₄ in combination with triphenylphosphine (PPh₃).

Mechanism: The reaction is initiated by the activation of PPh₃ through attack on a halogen atom of the halomethane. This forms a phosphonium intermediate and a trihalomethyl anion. The alcohol's oxygen then attacks the electrophilic phosphorus, creating an alkoxyphosphonium salt. The final step is a backside Sₙ2 attack by the displaced halide ion on the carbon atom, yielding the alkyl halide, triphenylphosphine oxide (a thermodynamically stable byproduct that drives the reaction), and haloform.[3]

Appel_Mechanism reagents R-OH + PPh₃ + CBr₃Cl activation [Ph₃P-Br]⁺ CCl₃⁻ Phosphonium Intermediate reagents->activation Activation alkoxy [R-O-PPh₃]⁺ Cl⁻ Alkoxyphosphonium Salt activation->alkoxy Alcohol Attack products R-Br / R-Cl + Ph₃P=O + HCCl₃ alkoxy->products SN2 Displacement

Caption: General mechanism of the Appel reaction.

A unique feature of using CBrCl₃ is the potential formation of both alkyl bromides and alkyl chlorides.[1][4] The halide that is ultimately transferred is influenced by factors such as solvent polarity and substrate reactivity.

Atom Transfer Radical Addition (ATRA)

ATRA is a powerful method for forming carbon-carbon and carbon-heteroatom bonds by adding a radical across an alkene. CBrCl₃ serves as an excellent source for the tribromomethyl radical (•CBr₃) or a bromine atom, typically initiated by light, heat, or a transition metal catalyst. The reaction proceeds via a radical chain mechanism, offering a complementary approach to polar addition reactions.

Benchmarking Efficiency: A Comparative Analysis

The "efficiency" of a reaction is a multifactorial concept encompassing chemical yield, reaction rate, substrate scope, and operational simplicity. Here, we compare CBrCl₃ to its primary alternatives in the context of the Appel reaction.

Table 1: Comparison of Halogenating Reagents for the Conversion of Primary Alcohols to Alkyl Halides
Reagent SystemTypical SubstrateSolventTemp (°C)Time (h)Yield (%)Key ByproductsCitation(s)
CBrCl₃ / PPh₃ 1-OctanolCH₃CNRT14~95% (Bromide)Ph₃P=O, HCCl₃[1][5]
CBrCl₃ / PPh₃ 1-OctanolCH₂Cl₂RT14Mixture (Br/Cl)Ph₃P=O, HCCl₃[1][5]
CBr₄ / PPh₃ General PrimaryCH₂Cl₂0 - 251 - 3>90% (Bromide)Ph₃P=O, HCBr₃[3][6]
NBS / PPh₃ General PrimaryCH₂Cl₂ / THF0 - 251 - 4High (Bromide)Ph₃P=O, Succinimide[7]
PBr₃ General PrimaryNeat or Ether0 - Reflux1 - 12Variable (Bromide)H₃PO₃[7][8]

Analysis & Field Insights:

  • Selectivity (CBrCl₃): The most striking feature of the CBrCl₃/PPh₃ system is its solvent-dependent selectivity. In a polar aprotic solvent like acetonitrile (CH₃CN), the reaction overwhelmingly favors the formation of the alkyl bromide.[1][5] In contrast, using dichloromethane (CH₂Cl₂), a mixture of alkyl bromide and chloride is often obtained.[1][5] This behavior is attributed to the complex equilibria of the phosphonium intermediates in solution. For applications requiring exclusive bromide formation, this solvent dependency is a critical experimental parameter.

  • Reactivity (vs. CBr₄): The CBr₄/PPh₃ system is generally faster and more reliable for converting a wide range of primary and secondary alcohols into the corresponding bromides with high yields.[3][6] It is often considered the gold standard for Appel-type brominations. The higher reactivity can be attributed to the presence of four weaker C-Br bonds.

  • Alternatives (NBS & PBr₃): N-Bromosuccinimide (NBS) in conjunction with PPh₃ offers a solid-phase alternative to liquid halomethanes, simplifying handling and purification as the succinimide byproduct can sometimes be filtered off.[7] Phosphorus tribromide (PBr₃) is a classic, cost-effective reagent but is often more aggressive, can be difficult to handle due to its reactivity with atmospheric moisture, and may not be suitable for sensitive substrates.[8]

Experimental Protocols: A Self-Validating System

Adherence to a robust, well-understood protocol is paramount for reproducibility. Below is a representative procedure for the bromination of a primary alcohol using the Tribromochloromethane/Triphenylphosphine system.

Protocol: Conversion of 1-Octanol to 1-Bromooctane using CBrCl₃/PPh₃

Objective: To synthesize 1-bromooctane from 1-octanol with high selectivity using the CBrCl₃/PPh₃ reagent system in acetonitrile.

Materials:

  • 1-Octanol (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.2 eq)

  • Tribromochloromethane (CBrCl₃, 1.2 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

Procedure:

  • Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.2 eq).

    • Causality: Using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of PPh₃ and other intermediates with atmospheric moisture, which would reduce yield.

  • Reagent Dissolution: Add anhydrous acetonitrile via syringe to dissolve the PPh₃. Cool the flask to 0 °C in an ice-water bath.

    • Causality: Cooling the solution manages the initial exotherm that can occur upon addition of the halomethane and alcohol, preventing potential side reactions. Acetonitrile is chosen to maximize selectivity for the bromide product.[1]

  • Substrate Addition: Slowly add 1-octanol (1.0 eq) to the stirred solution.

  • Activator Addition: Add tribromochloromethane (1.2 eq) dropwise over 5 minutes.

    • Causality: A slight excess of PPh₃ and CBrCl₃ ensures the complete consumption of the limiting reagent, the alcohol. Dropwise addition helps control the reaction rate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 14-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.

    • Causality: Reaction monitoring is a self-validating step. It confirms the reaction has gone to completion and prevents unnecessary extension of the reaction time, which could lead to byproduct formation.

  • Workup - Quenching: Upon completion, add hexanes to the reaction mixture. This will precipitate the triphenylphosphine oxide byproduct.

    • Causality: Ph₃P=O has low solubility in non-polar solvents like hexanes, allowing for its removal by simple filtration.

  • Workup - Filtration & Extraction: Filter the mixture through a pad of celite, washing with additional hexanes. Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Causality: The aqueous washes remove any remaining haloform, unreacted reagents, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-bromooctane.

  • Purification: Purify the crude product via flash column chromatography or distillation to obtain the final, pure 1-bromooctane.

Experimental_Workflow A 1. Reactor Setup (Dry Glassware, N₂) B 2. Reagent Addition (PPh₃, CH₃CN, Alcohol, CBrCl₃ at 0°C) A->B Prepare C 3. Reaction (Stir at RT, Monitor by TLC/GC) B->C Initiate D 4. Workup (Hexane Addition, Filtration) C->D Quench & Precipitate E 5. Extraction (Wash with NaHCO₃, H₂O, Brine) D->E Isolate F 6. Drying & Concentration (MgSO₄, Rotovap) E->F Clean G 7. Purification (Chromatography/Distillation) F->G Concentrate

Caption: A standard workflow for a CBrCl₃-mediated Appel reaction.

Concluding Assessment

Tribromochloromethane presents a nuanced profile as a halogenating agent.

  • Primary Advantage: Its key strength lies in the solvent-tunable selectivity for producing alkyl bromides or a mixture of bromides and chlorides from alcohols. This offers a layer of control not available with CBr₄.

  • Efficiency: While generally effective, CBrCl₃ is often outperformed in terms of reaction speed and substrate generality by CBr₄ in standard Appel reactions. Yields are typically high but may require longer reaction times.

  • Operational Considerations: As a liquid, it can be easier to handle and dispense accurately compared to solid CBr₄ or NBS. However, like all halomethanes, it should be handled with appropriate engineering controls (i.e., in a chemical fume hood) due to toxicity concerns.

  • Environmental Context: It serves as a viable, though imperfect, substitute for the more hazardous and heavily regulated CCl₄.[2]

For the practicing scientist, CBrCl₃ is not a universal replacement for CBr₄ but rather a valuable tool for specific applications where its unique selectivity can be exploited. When high-throughput synthesis demands rapid and reliable bromination, the CBr₄/PPh₃ system remains a preferred choice. However, for nuanced transformations where mixed halide character or controlled bromide formation is desired, Tribromochloromethane is an efficient and powerful option in the synthetic chemist's arsenal.

References

  • Al-Hemyari, A., Bufaroosha, M., & Thiemann, T. (2017). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl₃/PPh₃). Sciforum. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • Al-Hemyari, A., Bufaroosha, M., & Thiemann, T. (2017). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (CBrCl₃/PPh₃). Molbank, 2017(4), M958.
  • Al-Hemyari, A., Bufaroosha, M., & Thiemann, T. (2017). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (CBrCl₃/PPh₃). ResearchGate. [Link]

  • Reddit User Discussion. (2024).
  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The conversion of alcohols to halogenoalkanes. Education in Chemistry. [Link]

  • Harrison, I. T., & Harrison, S. (1970). Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide. Journal of the Chemical Society, Perkin Transactions 1, 13, 2252-2254.

Sources

A comparative toxicological assessment of different trihalomethanes.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Toxicological Assessment of Different Trihalomethanes

Abstract

Trihalomethanes (THMs) are a class of disinfection byproducts formed when chlorine reacts with natural organic matter in water.[1] This guide provides a comparative toxicological assessment of the four most common THMs: chloroform (trichloromethane), bromodichloromethane (BDCM), dibromochloromethane (DBCM), and bromoform (tribromomethane). We will delve into their comparative mechanisms of toxicity, carcinogenic potential, and genotoxicity, supported by experimental data and established protocols. This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the distinct toxicological profiles of these compounds.

Introduction: The Spectrum of Trihalomethane Toxicity

While often grouped, the toxicological profiles of individual THMs are not uniform. The degree and nature of halogenation (the number of chlorine versus bromine atoms) significantly influence their biological activity. A systematic review of THM toxicity has revealed that chloroform's mechanism of action differs from that of its brominated counterparts.[2][3] While chloroform is primarily cytotoxic, the brominated THMs (BDCM, DBCM, and bromoform) exhibit cytotoxic, genotoxic, and mutagenic properties.[2][3] This distinction is critical for accurate risk assessment and the development of targeted toxicological studies.

Comparative Mechanisms of Toxicity

The toxicity of THMs is intrinsically linked to their metabolism. Two primary enzymatic pathways are responsible for the bioactivation of THMs: the Cytochrome P450 (CYP) system and Glutathione S-transferases (GSTs).

Cytochrome P450-Mediated Oxidative Metabolism

The liver is a primary target for THM toxicity due to its high concentration of CYP enzymes, particularly CYP2E1, CYP1A2, and CYP3A4.[4] This pathway involves the oxidative dehalogenation of THMs, leading to the formation of reactive intermediates.[5]

  • Chloroform: Metabolism of chloroform by CYP2E1 is a critical step in inducing toxicity in the liver and kidneys.[4] The process generates phosgene, a highly reactive electrophile that can bind to cellular macromolecules, leading to cellular damage and necrosis.[6]

  • Brominated THMs: The brominated THMs are also metabolized by CYP enzymes.[4] The resulting reactive intermediates contribute to oxidative stress and cellular damage.[5]

The metabolic activation of THMs by CYP enzymes can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.[5] This, in turn, can cause lipid peroxidation, a process that damages cell membranes and can lead to cell death.[5][7]

cluster_cyp Cytochrome P450 Pathway THMs Trihalomethanes (Chloroform, BDCM, DBCM, Bromoform) CYP2E1 CYP2E1, CYP1A2, CYP3A4 (in Liver) THMs->CYP2E1 Oxidative Metabolism Reactive_Intermediates Reactive Intermediates (e.g., Phosgene from Chloroform) CYP2E1->Reactive_Intermediates ROS Reactive Oxygen Species (ROS) CYP2E1->ROS Cell_Damage Cellular Damage & Necrosis Reactive_Intermediates->Cell_Damage Covalent Binding to Macromolecules Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Lipid_Peroxidation->Cell_Damage

Caption: Cytochrome P450-mediated metabolic activation of THMs.

Glutathione S-transferase-Mediated Conjugation

The Glutathione S-transferase (GST) pathway, particularly involving the theta-class GSTT1-1, plays a significant role in the metabolism and toxicity of brominated THMs.[8][9] GSTs are detoxification enzymes that conjugate xenobiotics with glutathione, typically rendering them less toxic and more water-soluble for excretion.[9][10] However, for brominated THMs, this conjugation can lead to the formation of mutagenic intermediates.[11]

  • Chloroform: Chloroform shows very low affinity for the GST-dependent pathway.[11]

  • Brominated THMs: In contrast, bromination confers the ability for theta-class GST-mediated transformation into mutagenic intermediates.[11] Studies in Salmonella typhimurium have demonstrated that bromodichloromethane produces dose-dependent base-substitution revertants in strains expressing rat GSTT1-1.[11] The catalytic efficiency of GSTT1-1 conjugation with GSH is significantly higher for brominated THMs compared to chloroform.[12]

This difference in metabolic activation highlights a crucial distinction in the toxicological profiles of chlorinated versus brominated THMs, suggesting they should not be treated as a homogenous group in risk assessments.[11]

cluster_gst Glutathione S-transferase Pathway cluster_chloroform Chloroform cluster_brominated Brominated THMs Chloroform Chloroform GST_Chloroform GSTT1-1 Chloroform->GST_Chloroform No_Mutagenicity Low Affinity No Significant Mutagenicity GST_Chloroform->No_Mutagenicity Brominated_THMs BDCM, DBCM, Bromoform GST_Brominated GSTT1-1 Brominated_THMs->GST_Brominated Mutagenic_Intermediate Mutagenic Intermediate GST_Brominated->Mutagenic_Intermediate DNA_Adducts DNA Adducts & Genotoxicity Mutagenic_Intermediate->DNA_Adducts

Caption: Comparative metabolism of THMs by Glutathione S-transferase T1-1.

Comparative Carcinogenicity and Genotoxicity

The carcinogenic and genotoxic potential of THMs varies significantly among the different compounds. This variation is reflected in their classifications by regulatory bodies such as the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA).[13][14]

CompoundIARC Classification[15]U.S. EPA Classification[14]Predominant Toxicological Effect
Chloroform Group 2B: Possibly carcinogenic to humansB2: Probable human carcinogenCytotoxicity[2][3]
Bromodichloromethane (BDCM) Group 2B: Possibly carcinogenic to humansB2: Probable human carcinogenCytotoxicity, Genotoxicity, Mutagenicity[2][3]
Dibromochloromethane (DBCM) Group 3: Not classifiable as to its carcinogenicity to humansC: Possible human carcinogenCytotoxicity, Genotoxicity, Mutagenicity[2][3]
Bromoform Group 3: Not classifiable as to its carcinogenicity to humansB2: Probable human carcinogenCytotoxicity, Genotoxicity, Mutagenicity[2][3]

Table 1: Carcinogenicity Classifications and Predominant Toxicological Effects of Trihalomethanes.

While epidemiological studies have suggested a link between the consumption of chlorinated water and an increased risk of certain cancers, the evidence is not conclusive.[16][17] In vivo studies have shown that brominated THMs can induce DNA strand breaks in rat hepatocytes.[8] However, other in vivo studies have not found evidence of genotoxicity for brominated THMs in mouse bone marrow or rat liver.[16][18] This discrepancy between in vitro and in vivo results may be due to factors such as the volatility of the compounds and their metabolites.[16]

Comparative Acute Toxicity

Acute toxicity, often measured by the LD50 (the dose lethal to 50% of a test population), provides a quantitative comparison of the short-term lethality of the THMs.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
Chloroform Male MiceOral550[19]
Bromodichloromethane Male MiceOral450[20]
Bromoform RatsOral933 - 1388[21][22]
MiceOral707 - 1550[21][22]
Dibromochloromethane N/AOralData not readily available in searched literature

Table 2: Comparative Acute Oral LD50 Values for Trihalomethanes. Note: LD50 values can vary depending on the animal strain, sex, and experimental conditions.

Experimental Protocols for Toxicological Assessment

A comprehensive toxicological assessment of THMs requires a battery of in vitro and in vivo assays to evaluate cytotoxicity, genotoxicity, and mechanisms of action.

In Vitro Cytotoxicity Assay: MEM Elution Method

Objective: To assess the general toxicity of THMs by evaluating their effect on the viability of L-929 mouse fibroblast cells.[23]

Methodology:

  • Extraction: Prepare extracts of the test THM in a serum-supplemented mammalian cell culture medium (MEM) at various concentrations.

  • Cell Culture: Plate L-929 cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Exposure: Replace the culture medium with the THM extracts and control medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Evaluation (Qualitative): Observe the cells under a microscope and assign a cytotoxicity grade from 0 (no reactivity) to 4 (severe reactivity) based on the percentage of cell lysis and morphological changes. A score of ≤ 2 is considered passing.[23]

  • Evaluation (Quantitative): Utilize a tetrazolium dye (e.g., MTT) to assess cell viability. The results are reported as the percentage of viable cells compared to the control. A viability of ≥ 70% is considered passing.[23]

cluster_workflow In Vitro Cytotoxicity Assay Workflow Start Start Prepare_Extracts Prepare THM Extracts in MEM Start->Prepare_Extracts Expose_Cells Expose Cells to THM Extracts Prepare_Extracts->Expose_Cells Culture_Cells Culture L-929 Cells Culture_Cells->Expose_Cells Incubate Incubate 24-48h Expose_Cells->Incubate Evaluation Evaluation Incubate->Evaluation Qualitative Qualitative (Microscopy) Evaluation->Qualitative Option 1 Quantitative Quantitative (MTT Assay) Evaluation->Quantitative Option 2 End End Qualitative->End Quantitative->End

Caption: Workflow for the in vitro cytotoxicity assessment of THMs.

In Vitro Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To determine the mutagenic potential of THMs by assessing their ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[2][3]

Methodology:

  • Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 mix).

  • Exposure: Combine the bacterial culture, the test THM at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Evaluation: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

In Vivo Genotoxicity Assay: Rat Liver Unscheduled DNA Synthesis (UDS) Test

Objective: To evaluate the ability of THMs to induce DNA repair in rat liver cells as an indicator of DNA damage.[16][18]

Methodology:

  • Dosing: Administer the test THM to rats via an appropriate route (e.g., oral gavage).

  • Hepatocyte Isolation: Isolate hepatocytes from the treated rats.

  • Labeling: Culture the hepatocytes in the presence of tritiated thymidine ([³H]-thymidine).

  • Autoradiography: Prepare slides of the hepatocytes and perform autoradiography.

  • Evaluation: Quantify the incorporation of [³H]-thymidine into the DNA of non-S-phase cells by counting the number of silver grains over the nucleus. A significant increase in net nuclear grains in treated cells compared to control cells indicates the induction of UDS.

Conclusion: A Nuanced Perspective on Trihalomethane Toxicology

The toxicological profiles of trihalomethanes are complex and compound-specific. A clear distinction exists between the primarily cytotoxic effects of chloroform and the cytotoxic, genotoxic, and mutagenic properties of the brominated THMs.[2][3] This difference is largely attributable to their differential metabolism by the Cytochrome P450 and Glutathione S-transferase pathways. The brominated THMs' capacity for GST-mediated activation into mutagenic intermediates is a key factor in their genotoxicity.[11]

This comparative assessment underscores the importance of evaluating each THM individually in toxicological studies and risk assessments. Future research should focus on elucidating the precise mechanisms of action, particularly for the brominated compounds, and on understanding the potential synergistic or antagonistic effects of THM mixtures, as they are commonly found in drinking water.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tribromochloromethane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and delve into the foundational principles that ensure safety and regulatory compliance in the laboratory. This guide provides a detailed protocol for the proper disposal of tribromochloromethane, grounded in an understanding of its chemical characteristics and associated hazards. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this hazardous waste with confidence and precision.

Immediate Safety Profile & Hazards of Tribromochloromethane

Tribromochloromethane (CBr₃Cl), also known as chlorotribromomethane, is a dense, non-flammable liquid.[1][2] Understanding its hazard profile is the first step in ensuring safe handling and disposal.

  • Toxicity: Tribromochloromethane is harmful if swallowed or inhaled and causes skin and serious eye irritation.[3][4][5] Prolonged or repeated exposure may cause damage to organs.[5]

  • Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified related compounds like bromoform (tribromomethane) as a probable human carcinogen.[1] Therefore, it is prudent to handle tribromochloromethane as a suspected carcinogen.

  • Environmental Hazards: This compound is toxic to aquatic life with long-lasting effects.[3] Improper disposal can lead to environmental contamination. Therefore, it is strictly prohibited to dispose of tribromochloromethane down the drain.[6]

PropertyDataReference
Chemical Formula CBr₃Cl[7]
CAS Number 594-15-0[7]
Appearance Colorless to yellow, heavy, non-burnable liquid with a sweetish odor.[1]
Primary Hazards Harmful if swallowed or inhaled, causes skin and eye irritation.[3]
EPA Hazardous Waste Code F001 or F002 (as a spent halogenated solvent)[8]

Personal Protective Equipment (PPE) Protocol

Given the hazards associated with tribromochloromethane, a stringent PPE protocol is non-negotiable. The selection of PPE is your last line of defense against chemical exposure.[9]

  • Hand Protection: Wear chemically resistant gloves, such as butyl rubber or nitrile gloves.[10][11] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory.[9][12] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[11]

  • Skin and Body Protection: A fully buttoned laboratory coat is the minimum requirement.[9] For larger quantities or in case of a spill, a chemically impervious suit or apron is recommended.[11][13]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][14] If exposure limits are likely to be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[13][15]

Waste Collection and Labeling Procedure

Proper segregation and labeling of hazardous waste are critical for safety and regulatory compliance.[16] Tribromochloromethane is a halogenated solvent and must be collected separately from non-halogenated waste streams to avoid costly disposal complications.[6][17]

Step-by-Step Collection Protocol:

  • Select an Appropriate Container: Use a designated, leak-proof container made of a material compatible with halogenated solvents, such as high-density polyethylene (HDPE).[18] The container must have a secure, tight-fitting lid.

  • Label the Container: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Tribromochloromethane"

    • The specific hazards (e.g., Toxic, Irritant)

    • The accumulation start date (the date the first drop of waste is added)

  • Collect the Waste: Add the waste tribromochloromethane to the container. Do not fill the container beyond 80% capacity to allow for vapor expansion.[19]

  • Keep the Container Closed: The waste container must be kept tightly closed except when adding waste.[16][20]

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[16]

Spill Management Protocol

In the event of a spill, a pre-planned response is essential to mitigate exposure and environmental contamination.[18][21]

Immediate Steps for a Minor Spill:

  • Alert Personnel: Immediately alert others in the vicinity and evacuate non-essential personnel.[22]

  • Assess the Situation: Determine the extent of the spill and ensure you have the appropriate PPE before attempting cleanup.[23]

  • Control and Contain: If safe to do so, stop the source of the spill.[23] Use a chemical spill kit with absorbent materials to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Clean Up: Absorb the spilled material with a non-combustible absorbent, such as vermiculite or sand.

  • Collect and Dispose: Place the used absorbent material into a designated hazardous waste container.[21]

  • Decontaminate: Clean the spill area with soap and water.[18]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[21]

For major spills, evacuate the area immediately and call emergency services.[18][22]

Formal Disposal Procedure

The disposal of tribromochloromethane is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). As a spent halogenated solvent, it is classified as an F-listed hazardous waste (typically F001 or F002).[8][24][25]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Collection cluster_1 On-site Management cluster_2 Formal Disposal A Generate Tribromochloromethane Waste B Don appropriate PPE A->B C Collect in a labeled, sealed, and compatible container B->C D Store in a designated Satellite Accumulation Area C->D E Maintain secondary containment D->E F Is container full or accumulation time limit reached? E->F F->D No G Contact Environmental Health & Safety (EHS) for pickup F->G Yes H EHS transports waste to a licensed Hazardous Waste Disposal Facility G->H I Final Disposal via High-Temperature Incineration H->I

Caption: Workflow for the proper disposal of tribromochloromethane.

Step-by-Step Disposal Protocol:

  • On-site Accumulation: Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area.

  • Arrange for Pickup: Once the container is full or has reached the regulatory time limit for accumulation, contact your institution's EHS department to arrange for a waste pickup.[16]

  • Professional Disposal: The EHS department will then coordinate with a licensed hazardous waste disposal company.[6]

  • Final Disposition: The ultimate disposal method for halogenated solvents like tribromochloromethane is typically high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the hazardous compounds.

Under no circumstances should you attempt to neutralize tribromochloromethane with other chemicals as a means of disposal.[5] Such attempts can lead to dangerous and uncontrolled reactions.

By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the principles of responsible scientific practice.

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Navigating the Handling of Tribromochloromethane: An Essential Guide to Personal Protective Equipment, Operational Safety, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount. Tribromochloromethane (CBr₃Cl), a halogenated hydrocarbon, serves as a valuable intermediate in organic synthesis.[1] However, its utility is matched by its potential hazards, necessitating a comprehensive understanding of appropriate safety protocols. This guide provides an in-depth, procedural framework for the safe handling of Tribromochloromethane, with a focus on personal protective equipment (PPE), operational workflows, and compliant disposal methods. Our commitment is to empower you with the knowledge to not only utilize this compound effectively but to do so with the highest standards of laboratory safety.

Understanding the Hazard: Why Specialized PPE is Non-Negotiable

Tribromochloromethane presents a multi-faceted risk profile that demands rigorous adherence to safety measures. It is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and is toxic if inhaled.[2][3] The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[4] In animal studies, exposure to similar halogenated hydrocarbons has been linked to damage to the central nervous system, liver, and kidneys.[5][6][7] Therefore, the selection and correct use of appropriate PPE is not merely a recommendation but a critical line of defense against these potential health effects.

Core Protective Measures: Selecting the Right Personal Protective Equipment

The cornerstone of safely handling Tribromochloromethane lies in the appropriate selection and use of Personal Protective Equipment (PPE).[8] The following provides a detailed breakdown of the essential PPE components.

Table 1: Recommended Personal Protective Equipment for Handling Tribromochloromethane
PPE ComponentSpecificationRationale
Hand Protection Viton® or Silver Shield® gloves. A double-gloving approach is recommended, with a lighter-weight nitrile glove worn underneath.Halogenated hydrocarbons can degrade many common glove materials. Viton® and Silver Shield® offer superior resistance to permeation and degradation by chlorinated and brominated compounds. Double-gloving provides an additional layer of protection in case of a breach of the outer glove.
Eye and Face Protection Chemical safety goggles and a full-face shield. Tribromochloromethane can cause serious eye irritation.[2] Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional barrier of protection for the entire face.
Respiratory Protection Work in a certified chemical fume hood. For situations with potential for exposure outside of a fume hood (e.g., large spills), a NIOSH-approved air-purifying respirator with organic vapor cartridges is required. In emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[4]The vapors of Tribromochloromethane are toxic if inhaled.[2] A chemical fume hood is the primary engineering control to minimize inhalation exposure. Respirators provide personal protection when engineering controls are insufficient.
Body Protection A chemically resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. To prevent skin contact from splashes or spills, a lab coat or apron made of a material resistant to halogenated hydrocarbons is essential.[9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling Tribromochloromethane is crucial for minimizing risk. The following workflow outlines the key stages from preparation to post-handling procedures.

HandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill 3. Prepare Spill Kit prep_hood->prep_spill prep_waste 4. Label Hazardous Waste Container prep_spill->prep_waste handle_chem 5. Dispense Tribromochloromethane in Fume Hood prep_waste->handle_chem handle_close 6. Securely Close Container After Use handle_chem->handle_close post_decon 7. Decontaminate Work Area handle_close->post_decon post_doff 8. Doff PPE in Correct Sequence post_decon->post_doff post_dispose 9. Dispose of Contaminated PPE and Chemical Waste post_doff->post_dispose

Caption: A logical workflow for the safe handling of Tribromochloromethane.

Experimental Protocol: Detailed Steps for Handling
  • Donning PPE: Before entering the laboratory area where Tribromochloromethane will be handled, don all required PPE as specified in Table 1. Ensure gloves are inspected for any signs of degradation or puncture.

  • Fume Hood Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Spill Kit Preparation: Ensure a spill kit containing appropriate absorbent materials for halogenated hydrocarbons is readily accessible.

  • Waste Container Labeling: Prepare a designated, properly labeled hazardous waste container for Tribromochloromethane waste.

  • Dispensing: Conduct all manipulations of Tribromochloromethane inside a certified chemical fume hood. Use a funnel or other appropriate dispensing aid to minimize the risk of spills.

  • Container Closure: Immediately and securely cap the Tribromochloromethane container after dispensing.

  • Work Area Decontamination: After handling is complete, decontaminate the work surface within the fume hood with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Doffing PPE: Remove PPE in the correct sequence to avoid cross-contamination. Generally, this involves removing the outer gloves first, followed by the lab coat or apron, face shield, and goggles. The respirator, if used, should be removed last after leaving the immediate work area. Inner gloves should be the last item removed.

  • Disposal: Dispose of all contaminated PPE and chemical waste in the designated hazardous waste container.

Decontamination and Disposal: A Critical Final Step

Proper decontamination and disposal are essential to prevent environmental contamination and delayed exposure.

Decontamination of Reusable PPE

For reusable items such as the face shield and goggles, a thorough decontamination process is necessary.

DecontaminationProcess start Contaminated Reusable PPE gross_removal 1. Gross Contaminant Removal (Wipe) start->gross_removal wash 2. Wash with Soap and Water gross_removal->wash rinse 3. Rinse Thoroughly with Water wash->rinse dry 4. Air Dry or Dry with Clean Cloth rinse->dry inspect 5. Inspect for Damage dry->inspect end Ready for Storage/Reuse inspect->end No Damage dispose Dispose as Hazardous Waste inspect->dispose Damaged

Caption: A step-by-step process for decontaminating reusable PPE.

Disposal Plan for Contaminated Materials

All disposable PPE (gloves, lab coats if disposable) and any materials used for spill cleanup must be treated as hazardous waste.

  • Segregation: Do not mix Tribromochloromethane waste with other waste streams. It should be collected in a designated, sealed, and clearly labeled container.[10]

  • Containerization: Use a chemically resistant container for waste collection. The container should be kept closed except when adding waste.

  • Professional Disposal: The disposal of halogenated hydrocarbon waste must be handled by a licensed hazardous waste disposal company.[10] Never dispose of Tribromochloromethane or contaminated materials down the drain or in regular trash.[11]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill: For small spills, use an absorbent material from a spill kit designed for halogenated hydrocarbons. For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize Tribromochloromethane in their critical work, advancing scientific discovery while ensuring personal and environmental well-being.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.